molecular formula C27H41BF2N2O2 B15553641 Bodipy FL-C16

Bodipy FL-C16

Cat. No.: B15553641
M. Wt: 474.4 g/mol
InChI Key: WHQZVEFIFDIPRZ-UHFFFAOYSA-N
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Description

Bodipy FL-C16 is a useful research compound. Its molecular formula is C27H41BF2N2O2 and its molecular weight is 474.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C27H41BF2N2O2

Molecular Weight

474.4 g/mol

IUPAC Name

16-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)hexadecanoic acid

InChI

InChI=1S/C27H41BF2N2O2/c1-22-20-23(2)31-26(22)21-25-19-18-24(32(25)28(31,29)30)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-27(33)34/h18-21H,3-17H2,1-2H3,(H,33,34)

InChI Key

WHQZVEFIFDIPRZ-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to BODIPY™ FL C16: A Fluorescent Probe for Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

BODIPY™ FL C16 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Hexadecanoic Acid) is a highly versatile fluorescent probe essential for the study of cellular lipid dynamics. It is a conjugate of the green-fluorescent BODIPY™ FL dye and hexadecanoic acid (palmitate), the most common saturated fatty acid in animals.[1][2] This structure allows it to function as a dynamic tracer, mimicking natural long-chain fatty acids to enable real-time visualization and quantification of their uptake, trafficking, and storage within living cells and in vivo models. Its robust photophysical properties and reliance on biological transport mechanisms make it an invaluable tool in metabolic research, particularly in fields like oncology and cardiovascular disease.

Core Mechanism of Action

BODIPY™ FL C16's functionality is predicated on its ability to act as a surrogate for natural palmitate. Unlike probes that may passively diffuse across membranes, BODIPY™ FL C16 is actively transported into cells via the same protein machinery responsible for long-chain fatty acid uptake, such as the CD36 scavenger protein and Fatty Acid Transport Proteins (FATPs).[1][3] This makes its fluorescent signal a reliable and quantifiable measure of true fatty acid transport activity.[1]

Once inside the cell, the probe's journey continues as it binds to cytosolic fatty acid-binding proteins (FABPs), which facilitate its transport to various organelles.[4] Depending on the metabolic state of the cell, BODIPY™ FL C16 can be directed towards:

  • Mitochondria for β-oxidation.

  • Endoplasmic Reticulum/Golgi Apparatus for incorporation into complex lipids.[4][5]

  • Lipid Droplets for storage as neutral lipids.[6]

A key design feature is the placement of the BODIPY™ fluorophore on the 16th carbon of the fatty acid chain. This strategic positioning prevents the immediate degradation of the dye during the initial cycles of β-oxidation, allowing the fluorescent signal to accumulate and be measured as a stable indicator of uptake.[1][2]

Visualized Cellular Pathway

Bodipy_FL_C16_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_organelles Intracellular Fates BODIPY_ext Bodipy FL-C16 Transporter Fatty Acid Transporter (e.g., CD36, FATP) BODIPY_ext->Transporter Binding BODIPY_int This compound Transporter->BODIPY_int Transport FABP Fatty Acid Binding Protein (FABP) BODIPY_int->FABP Binding BODIPY_FABP Bodipy-FABP Complex Mitochondria Mitochondria (β-oxidation) BODIPY_FABP->Mitochondria Trafficking ER_Golgi ER / Golgi (Lipid Synthesis) BODIPY_FABP->ER_Golgi Trafficking Lipid_Droplet Lipid Droplet (Storage) BODIPY_FABP->Lipid_Droplet Trafficking

Cellular uptake and trafficking pathway of this compound.

Physicochemical and Spectral Properties

The utility of BODIPY™ FL C16 is underpinned by its excellent photophysical characteristics, including high photostability and a strong fluorescence quantum yield that is sensitive to the polarity of its microenvironment.[6] Its fluorescence intensity increases significantly when it moves from an aqueous environment to the non-polar interior of a cell or when bound to proteins.[6]

PropertyValueReference(s)
Full Chemical Name 4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Hexadecanoic Acid[1][7]
Molecular Formula C₂₇H₄₁BF₂N₂O₂[7][8]
Molecular Weight 474.43 g/mol [7][8]
Excitation Maximum ~502-505 nm (in organic solvent/bound state)[5][6]
Emission Maximum ~512-518 nm (in organic solvent/bound state)[6][9]
Appearance Faint orange to red powder
Solubility Soluble in DMSO (e.g., 2 mg/mL) and other organic solvents.
Binding Affinity (Kᴅ) L-FABP: ~270 nMI-FABP: ~330 nM

Experimental Protocols

Precise and reproducible methodologies are critical for obtaining meaningful data. Below are detailed protocols for common in vitro and in vivo applications.

Protocol: In Vitro Fatty Acid Uptake Assay in Cultured Cells

This protocol details a method for quantifying fatty acid uptake in adherent cell monolayers, including an optional step for assessing the impact of transport inhibitors.

1. Materials and Reagent Preparation:

  • BODIPY™ FL C16 Stock Solution: Prepare a 1-5 mM stock solution in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.[8]

  • Working Solution: On the day of the experiment, dilute the stock solution in a suitable serum-free culture medium (e.g., DMEM) to a final concentration of 1-2 µM.[1][] For studies involving protein binding, the medium can be supplemented with fatty-acid-free Bovine Serum Albumin (BSA).

  • Inhibitor (Optional): Prepare a stock solution of the desired fatty acid uptake inhibitor (e.g., 80 mM perphenazine (B1679617) in DMSO).[1][2]

  • Wash Buffer: Phosphate-buffered saline (PBS).

  • Fixative (Optional): 4% paraformaldehyde (PFA) in PBS for endpoint assays.

2. Experimental Procedure:

  • Cell Seeding: Plate cells in a multi-well imaging plate (e.g., 96-well glass-bottom plate) and culture until they reach 70-80% confluency.

  • Inhibitor Pre-treatment (Optional): Aspirate the culture medium. Add medium containing the inhibitor (e.g., 80 µM perphenazine) or a vehicle control (e.g., DMSO) to the respective wells. Incubate for 2 hours at 37°C.[1]

  • Staining: Remove the pre-treatment medium. Add the pre-warmed BODIPY™ FL C16 working solution to all wells. Incubate for 15-30 minutes at 37°C, protected from light.[1][]

  • Washing: Aspirate the staining solution and wash the cells 2-3 times with ice-cold PBS to remove extracellular probe and halt uptake.

  • Imaging: Add fresh PBS or culture medium to the wells. Image immediately using a fluorescence microscope or high-content imager. Use a standard FITC/GFP filter set (Excitation: ~488 nm, Emission: ~515 nm).[1][9]

  • Data Analysis: Quantify the mean fluorescence intensity per cell or per field of view using image analysis software (e.g., ImageJ/Fiji, CellProfiler). Normalize the signal to the cell count if necessary.

In_Vitro_Workflow A 1. Seed Cells in Imaging Plate B 2. Culture to 70-80% Confluency A->B C 3. Pre-treat with Inhibitor or Vehicle (2 hours) B->C D 4. Stain with 1µM this compound (30 minutes) C->D E 5. Wash 3x with Cold PBS D->E F 6. Image Cells (Ex: 488nm, Em: 515nm) E->F G 7. Quantify Mean Fluorescence Intensity F->G

Workflow for an in vitro fatty acid uptake inhibition assay.
Protocol: In Vivo Fatty Acid Uptake Imaging in Murine Models

This protocol describes a method for intravital microscopy of fatty acid uptake in a tumor model using a dorsal or mammary window chamber.

1. Materials and Reagent Preparation:

  • Animal Model: Prepare mice with surgically implanted window chambers over the tissue of interest (e.g., 4T1 mammary tumors).[1][9] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • BODIPY™ FL C16 Injection Solution: Dilute the DMSO stock solution in sterile PBS to a final concentration of 200 µM.[1][9] The final dose should be optimized to achieve adequate tissue concentration without causing self-quenching effects.[11]

  • Anesthesia: Prepare appropriate anesthetic agents (e.g., isoflurane).

2. Experimental Procedure:

  • Animal Preparation: Anesthetize the mouse and maintain its body temperature on a heated stage. Secure the window chamber for stable imaging.

  • Baseline Imaging: Acquire baseline fluorescence images of the tissue through the window chamber before probe injection.

  • Probe Administration: Administer a 100 µL bolus of the 200 µM BODIPY™ FL C16 solution via tail vein injection.[1][9]

  • Kinetic Imaging: Immediately begin acquiring fluorescence images of the tissue at regular intervals (e.g., every 1-5 minutes) for up to 80-90 minutes.[1][11]

  • Data Acquisition: Use an intravital microscope equipped for fluorescence imaging with appropriate laser lines (e.g., 488 nm) and emission filters (e.g., 515 nm).[9]

  • Data Analysis:

    • Correct for background by subtracting the average baseline image from the post-injection time-series.

    • Measure the average fluorescence intensity within regions of interest (ROIs) over time to generate kinetic curves.

    • The fluorescence signal typically reaches a stable plateau around 30-60 minutes post-injection; the intensity at this time point (e.g., 60 minutes) can be used as a summary parameter for uptake.[1][11]

In_Vivo_Workflow A 1. Prepare Anesthetized Mouse with Window Chamber B 2. Acquire Baseline Fluorescence Images A->B C 3. Administer 100µL of 200µM This compound via Tail Vein B->C D 4. Perform Time-Lapse Intravital Microscopy (0-80 min) C->D E 5. Generate Kinetic Curves from ROIs D->E F 6. Quantify Uptake using Plateau Fluorescence (e.g., 60 min) E->F

Workflow for an in vivo fatty acid uptake study.

Applications in Research and Development

The ability to dynamically measure fatty acid uptake has positioned BODIPY™ FL C16 as a key tool in multiple research areas:

  • Oncology: To study the metabolic reprogramming of cancer cells, which often exhibit increased reliance on fatty acid oxidation.[1][12] It can be used to assess tumor aggressiveness and monitor metabolic responses to therapy.[1][2]

  • Metabolic Diseases: To investigate dysregulation of lipid metabolism in conditions like obesity, diabetes, and non-alcoholic fatty liver disease.

  • Drug Discovery: As a screening tool to identify and characterize compounds that modulate fatty acid transport proteins or downstream metabolic pathways.[1]

  • Cell Biology: To study the fundamental processes of lipid transport, storage in lipid droplets, and organelle function in living cells.[4]

References

The Core Mechanism of BODIPY FL-C16 in Elucidating Cellular Lipid Uptake: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of BODIPY FL-C16, a fluorescently labeled fatty acid analog, and its application in the study of cellular lipid uptake. This document details the underlying principles of its function, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated cellular signaling pathways.

Introduction to this compound

This compound is a vital tool in lipid metabolism research. It is a derivative of palmitic acid, a common 16-carbon saturated fatty acid, covalently linked to a BODIPY FL (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene) fluorophore. This fluorescent analog mimics the behavior of natural long-chain fatty acids, allowing for the real-time visualization and quantification of their uptake and intracellular trafficking. Unlike some other fluorescent dyes, BODIPY FL is relatively insensitive to its environment, providing stable fluorescence in both aqueous and lipid environments.

The core of its mechanism lies in its ability to be recognized and transported by the same cellular machinery as its unlabeled counterpart, palmitic acid. Crucially, its entry into cells is not through passive diffusion across the plasma membrane but is mediated by specific long-chain fatty acid transport proteins[1]. This makes this compound an accurate reporter for protein-facilitated fatty acid uptake.

Mechanism of Action

The journey of this compound from the extracellular space to its intracellular destinations involves several key steps:

  • Binding to Plasma Membrane Transporters: The uptake of long-chain fatty acids is a protein-mediated process. This compound is recognized and bound by fatty acid transporters on the cell surface, most notably CD36 (also known as Fatty Acid Translocase or FAT) and members of the Fatty Acid Transport Protein (FATP) family.

  • Translocation Across the Plasma Membrane: Following binding, these transporters facilitate the translocation of this compound across the plasma membrane. The exact mechanism of translocation is complex and thought to involve a combination of channel-like passage and a "flip-flop" mechanism within the membrane. The process is saturable and exhibits Michaelis-Menten kinetics.

  • Intracellular Trafficking and Binding to FABPs: Once inside the cell, this compound binds to cytosolic Fatty Acid-Binding Proteins (FABPs) . These proteins are crucial for solubilizing the hydrophobic fatty acid in the aqueous cytoplasm and directing it towards specific metabolic fates. This compound has been shown to bind with high affinity to liver and intestinal FABPs[2][3].

  • Subcellular Localization: Guided by FABPs, this compound is trafficked to various organelles for metabolism and storage. It extensively co-localizes with the mitochondria , the primary site of fatty acid β-oxidation, and the endoplasmic reticulum/Golgi apparatus , where fatty acids are esterified into complex lipids like triglycerides and phospholipids[2][4]. When cellular energy levels are high, it can be incorporated into lipid droplets for storage.

Quantitative Data

The photophysical and kinetic properties of this compound are critical for its application in quantitative assays.

Photophysical Properties
PropertyValueReference(s)
Excitation Maximum (in Methanol)~503 nm[5][6]
Emission Maximum (in Methanol)~512 nm[5][6]
Molar Extinction Coefficient>80,000 cm⁻¹M⁻¹[5][6]
Quantum Yield (in Methanol)~0.93[7]
Quantum Yield (in aqueous buffer)~0.03[7]

Note: The fluorescence quantum yield of this compound is highly dependent on the polarity of its environment, increasing significantly in the hydrophobic interior of cells and when bound to proteins.

Kinetic Parameters of Cellular Uptake

The uptake of this compound is a saturable process, and its kinetics can be described by the Michaelis-Menten equation.

Cell LineKm (µM)Vmax (µmol/min/106 cells)
Caco-216.4 ± 7.10.81 ± 0.2
HepG237.41 ± 15.522.2 ± 0.67

Data derived from studies using fluorescent fatty acid analogs and may vary depending on experimental conditions.

Experimental Protocols

In Vitro Fatty Acid Uptake Assay in Cultured Cells

This protocol provides a general framework for measuring fatty acid uptake in adherent cell cultures using this compound.

Materials:

  • This compound (stock solution in DMSO, e.g., 1-10 mM)

  • Adherent cells cultured in appropriate multi-well plates (e.g., 96-well black, clear-bottom plates for plate reader assays or glass-bottom dishes for microscopy)

  • Serum-free culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence plate reader or fluorescence microscope with appropriate filter sets (Excitation/Emission ~488/515 nm)

  • (Optional) Inhibitors of fatty acid transport (e.g., sulfo-N-succinimidyl oleate (B1233923) (SSO) for CD36)

  • (Optional) Hoechst 33342 for nuclear counterstaining

Procedure:

  • Cell Seeding: Seed cells in the desired plate format and culture until they reach approximately 80-90% confluency.

  • Serum Starvation: Prior to the assay, gently wash the cells with PBS and then incubate in serum-free medium for 1-2 hours at 37°C. This step reduces the background from serum-derived lipids.

  • Preparation of Staining Solution: Prepare the this compound working solution by diluting the stock solution in serum-free medium to a final concentration of 1-5 µM. It is crucial to protect the solution from light.

  • Incubation: Remove the serum-free medium from the cells and add the this compound working solution. Incubate for 15-60 minutes at 37°C. The optimal incubation time should be determined empirically for each cell type and experimental question. For kinetic studies, multiple time points should be assessed.

  • Washing: After incubation, remove the staining solution and wash the cells 2-3 times with cold PBS to remove unbound probe and stop the uptake process.

  • Imaging and Quantification:

    • Fluorescence Microscopy: Add fresh PBS or an appropriate imaging buffer to the cells. Image the cells using a fluorescence microscope. The fluorescence intensity within the cells can be quantified using image analysis software like ImageJ/Fiji.

    • Plate Reader: After the final wash, add a defined volume of PBS or a cell lysis buffer to each well. Measure the fluorescence intensity using a plate reader.

In Vivo Imaging of Lipid Uptake in a Murine Model

This protocol outlines a general procedure for imaging fatty acid uptake in vivo using a mammary window chamber model in mice.

Materials:

  • This compound (sterile solution, e.g., 200 µM in DMSO or PBS)

  • Mouse model with a surgically implanted mammary window chamber

  • Intravital fluorescence microscope with appropriate laser lines (e.g., 488 nm) and emission filters (e.g., 515 nm)

  • Anesthesia equipment

  • Tail vein injection supplies

Procedure:

  • Animal Preparation: Anesthetize the mouse and place it on the microscope stage, ensuring the mammary window chamber is properly positioned for imaging.

  • Baseline Imaging: Acquire baseline fluorescence images of the region of interest before injecting the probe.

  • Probe Administration: Administer a bolus of this compound solution (e.g., 100 µL of 200 µM solution) via tail vein injection[8][9].

  • Time-Lapse Imaging: Immediately after injection, begin acquiring a time-lapse series of fluorescence images of the same region of interest for up to 60-90 minutes. The fluorescence signal typically reaches a plateau around 30-60 minutes post-injection[8].

  • Data Analysis: Quantify the mean fluorescence intensity within the region of interest over time. The rate of uptake and the plateau fluorescence intensity can be used as metrics for fatty acid uptake.

Signaling Pathways and Visualizations

The uptake of long-chain fatty acids is a tightly regulated process. Several signaling pathways can modulate the activity and subcellular localization of fatty acid transporters like CD36.

Regulation of CD36-Mediated Fatty Acid Uptake

Insulin (B600854) signaling is a key regulator of fatty acid uptake in insulin-sensitive tissues like muscle and adipose tissue. Upon insulin binding to its receptor, a signaling cascade is initiated, leading to the translocation of CD36 from intracellular vesicles to the plasma membrane, thereby increasing the capacity for fatty acid uptake.

fatty_acid_uptake_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor Insulin->IR binds LCFA This compound (LCFA) CD36_pm CD36 LCFA->CD36_pm binds & is transported IRS IRS IR->IRS activates FABP FABP CD36_pm->FABP releases LCFA to PI3K PI3K IRS->PI3K activates Akt Akt/PKB PI3K->Akt activates CD36_vesicle CD36 Vesicle Akt->CD36_vesicle promotes translocation CD36_vesicle->CD36_pm fuses with membrane Metabolism Metabolism (β-oxidation, Esterification) FABP->Metabolism delivers LCFA for

Caption: Signaling pathway for insulin-stimulated CD36-mediated fatty acid uptake.

Experimental Workflow for In Vitro Fatty Acid Uptake Assay

The following diagram illustrates the typical workflow for an in vitro experiment using this compound.

experimental_workflow A 1. Cell Seeding & Culture B 2. Serum Starvation A->B D 4. Incubate Cells with Probe B->D C 3. Prepare this compound Working Solution C->D E 5. Wash to Remove Unbound Probe D->E F 6. Image Acquisition (Microscopy or Plate Reader) E->F G 7. Data Analysis & Quantification F->G

Caption: A typical experimental workflow for an in vitro this compound uptake assay.

Logical Relationship of this compound's Mechanism of Action

This diagram outlines the logical progression of events in the mechanism of action of this compound.

mechanism_logic Extracellular Extracellular This compound Binding Binding to Membrane Transporters (CD36, FATPs) Extracellular->Binding Transport Translocation across Plasma Membrane Binding->Transport Intracellular Intracellular This compound Transport->Intracellular FABP_Binding Binding to Cytosolic FABPs Intracellular->FABP_Binding Trafficking Trafficking to Organelles FABP_Binding->Trafficking Metabolism Metabolism/ Storage Trafficking->Metabolism

Caption: Logical flow of the mechanism of action of this compound.

Conclusion

This compound is an indispensable tool for researchers investigating lipid metabolism. Its ability to accurately mimic natural long-chain fatty acids and its favorable photophysical properties allow for detailed and quantitative analysis of fatty acid uptake and trafficking. By understanding its mechanism of action and employing standardized protocols, scientists can gain valuable insights into the fundamental processes of lipid biology and their dysregulation in various diseases, paving the way for the development of novel therapeutic strategies.

References

Bodipy FL-C16: An In-Depth Technical Guide to a Fluorescent Palmitate Analog for Cellular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bodipy FL-C16 is a fluorescently labeled analog of the 16-carbon saturated fatty acid, palmitate. This powerful research tool combines the environmentally sensitive fluorophore Bodipy FL with a C16 acyl chain, enabling the visualization and quantification of fatty acid uptake, trafficking, and metabolism in live cells and in vivo models.[1][2] Its utility spans a wide range of research areas, including metabolism, oncology, and drug discovery, providing a dynamic window into the intricate processes of lipid biology. This technical guide provides a comprehensive overview of this compound, including its properties, detailed experimental protocols, and the cellular pathways it helps to elucidate.

Core Properties and Quantitative Data

This compound exhibits favorable spectral properties for fluorescence-based applications. Its fluorescence is sensitive to the polarity of its environment, which can be harnessed to study its interaction with cellular components.[3][4]

Spectral Characteristics

The excitation and emission maxima of this compound can shift depending on the solvent and whether it is bound to proteins. This solvatochromic behavior is a key feature of the Bodipy dye.

PropertyWavelength (nm)Condition
Excitation Maximum ~488 - 505In various solvents and bound to protein.[5][6][7]
Emission Maximum ~510 - 515In various solvents and bound to protein.[1][2][6][7][8]
Binding Affinities

This compound has been shown to bind with high affinity to fatty acid-binding proteins (FABPs), which are crucial for the intracellular transport of fatty acids.[3][9]

ProteinDissociation Constant (Kd)
Liver FABP (L-FABP) Sub-micromolar range[8]
Intestinal FABP (I-FABP) Sub-micromolar range[8]

Key Experimental Applications and Protocols

This compound is a versatile tool for a variety of experimental applications designed to probe fatty acid metabolism.

Cellular Fatty Acid Uptake Assay (Plate Reader-Based)

This high-throughput method allows for the quantification of fatty acid uptake in cultured cells.

Principle: Cells are incubated with this compound, and the increase in intracellular fluorescence is measured over time using a fluorescence plate reader. This provides a kinetic measurement of fatty acid transport across the plasma membrane.

Detailed Protocol:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that ensures they are approximately 90% confluent at the time of the assay.[5]

  • Cell Culture: Culture cells under desired experimental conditions.

  • Serum Starvation: Gently remove the culture medium and wash the cells with serum-free medium. Add serum-free medium and incubate for 1-4 hours at 37°C to reduce the background from serum-derived lipids.[5]

  • Compound Treatment (Optional): Remove the serum-free medium and add fresh serum-free medium containing the test compounds (e.g., inhibitors of fatty acid transport) or vehicle control. Incubate for the desired time (e.g., 1 hour) at 37°C.[5]

  • Probe Preparation: Prepare a working solution of this compound in a suitable buffer (e.g., PBS with 0.1% fatty acid-free BSA) at a final concentration typically ranging from 1 to 5 µM.[10]

  • Uptake Measurement: Remove the treatment medium and add the this compound working solution to each well.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure fluorescence intensity at an excitation wavelength of ~488 nm and an emission wavelength of ~515 nm. Readings can be taken every minute for up to an hour to generate a kinetic curve.[5]

  • Data Analysis: Normalize the fluorescence readings to the number of cells or protein concentration per well.

Fluorescence Microscopy of Fatty Acid Uptake and Subcellular Localization

This technique allows for the visualization of fatty acid uptake and their subsequent trafficking to various organelles.

Principle: Cells are incubated with this compound and then imaged using a fluorescence or confocal microscope. Co-localization with organelle-specific dyes can reveal the subcellular destination of the fatty acid analog.

Detailed Protocol:

  • Cell Preparation: Culture cells on glass coverslips or in imaging-compatible multi-well plates to an appropriate confluency (typically 70-80%).[]

  • Serum Starvation: As described in the plate reader protocol.

  • Staining: Remove the serum-free medium and incubate the cells with a working solution of this compound (typically 0.1–2 µM) in serum-free medium for 15-30 minutes at 37°C, protected from light.[]

  • Washing: Gently wash the cells 2-3 times with pre-warmed PBS to remove unbound probe.[]

  • Counterstaining (Optional): To visualize subcellular organelles, incubate the cells with organelle-specific fluorescent dyes (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum) according to the manufacturer's instructions.

  • Imaging: Mount the coverslips on a slide with an anti-fade mounting medium or image the multi-well plate directly using a fluorescence or confocal microscope.[] Use a standard FITC/GFP filter set (Excitation: ~488 nm, Emission: ~515 nm) to visualize this compound.

  • Image Analysis: Analyze the images to quantify fluorescence intensity and co-localization with organelle markers.

Flow Cytometry for Quantifying Fatty Acid Uptake

Flow cytometry provides a robust method for quantifying fatty acid uptake in a large population of single cells.

Principle: A cell suspension is incubated with this compound, and the fluorescence of individual cells is measured as they pass through the laser of a flow cytometer.

Detailed Protocol:

  • Cell Preparation: Prepare a single-cell suspension from cultured cells or primary tissues.

  • Staining: Resuspend the cells in a suitable buffer containing this compound at a final concentration of 1-5 µM. Incubate for 15-60 minutes at 37°C in a 5% CO2 incubator.[10]

  • Washing: After incubation, wash the cells twice with cold PBS or FACS buffer to remove excess probe.

  • Resuspension: Resuspend the cell pellet in FACS buffer. A viability dye (e.g., Propidium Iodide) can be added to exclude dead cells from the analysis.[12]

  • Data Acquisition: Analyze the cells on a flow cytometer equipped with a blue laser (488 nm). Detect the this compound signal in the green fluorescence channel (e.g., FITC or GFP channel).

  • Data Analysis: Gate on the live cell population and quantify the mean fluorescence intensity (MFI) of the this compound signal.

Visualization of Cellular Pathways and Workflows

Understanding the context in which this compound is utilized is crucial for interpreting experimental results. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Signaling Pathways

Fatty acid uptake is a critical first step in cellular lipid metabolism and is tightly regulated by a network of transporters and signaling molecules.

Fatty_Acid_Uptake_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FA Fatty Acids (e.g., Palmitate) CD36 CD36 FA->CD36 FATP FATP FA->FATP Bodipy_C16 This compound Bodipy_C16->CD36 Bodipy_C16->FATP FABP FABP CD36->FABP Transport ACSL ACSL FATP->ACSL Activation FA_CoA Fatty Acyl-CoA ACSL->FA_CoA Metabolism Metabolic Fates FA_CoA->Metabolism FABP->ACSL Beta_Oxidation β-Oxidation (Mitochondria) Metabolism->Beta_Oxidation TG_Synthesis Triglyceride Synthesis (ER) Metabolism->TG_Synthesis PL_Synthesis Phospholipid Synthesis (ER) Metabolism->PL_Synthesis

Caption: Cellular fatty acid uptake and activation pathway.

Experimental Workflows

The following diagrams outline the typical workflows for the key experimental protocols described above.

Plate_Reader_Workflow start Start seed Seed cells in 96-well plate start->seed culture Culture cells seed->culture starve Serum starve cells culture->starve treat Treat with compounds (optional) starve->treat add_probe Add this compound treat->add_probe read_plate Kinetic fluorescence reading (Plate Reader) add_probe->read_plate analyze Data analysis read_plate->analyze end End analyze->end

Caption: Workflow for plate reader-based fatty acid uptake assay.

Microscopy_Workflow start Start prep_cells Prepare cells on coverslips start->prep_cells starve Serum starve cells prep_cells->starve stain Stain with this compound starve->stain wash Wash cells stain->wash counterstain Counterstain organelles (optional) wash->counterstain image Image with fluorescence microscope counterstain->image analyze Image analysis image->analyze end End analyze->end

Caption: Workflow for fluorescence microscopy of fatty acid uptake.

Flow_Cytometry_Workflow start Start prep_suspension Prepare single-cell suspension start->prep_suspension stain Stain with this compound prep_suspension->stain wash Wash cells stain->wash resuspend Resuspend in FACS buffer wash->resuspend acquire Acquire data on flow cytometer resuspend->acquire analyze Data analysis acquire->analyze end End analyze->end

Caption: Workflow for flow cytometry-based fatty acid uptake assay.

Conclusion

This compound is an indispensable tool for researchers investigating the multifaceted roles of fatty acids in cellular physiology and pathology. Its bright and environmentally sensitive fluorescence, coupled with its structural similarity to palmitate, provides a reliable means to track fatty acid transport and metabolism in real-time. The protocols and pathways detailed in this guide offer a solid foundation for the successful application of this compound in a variety of research and drug development settings, ultimately contributing to a deeper understanding of lipid biology and its implications for human health and disease.

References

An In-depth Technical Guide to the BODIPY FL-C16 Fatty Acid Uptake Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the BODIPY FL-C16 fluorescent fatty acid analog, a powerful tool for investigating cellular fatty acid uptake and metabolism. We will delve into the core principles of its mechanism, present detailed experimental protocols, and summarize key quantitative data. Additionally, we will visualize the associated biological pathways and experimental workflows to facilitate a deeper understanding of its application in research and drug development.

Core Principles of this compound

This compound is a fluorescent probe meticulously designed for the study of lipid metabolism. It consists of a BODIPY FL (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene) fluorophore covalently linked to a 16-carbon saturated fatty acid, palmitate.[1][2][3] This unique structure allows it to mimic the behavior of natural long-chain fatty acids, enabling researchers to visualize and quantify their transport and trafficking within living cells.

The fundamental principle behind this compound's utility lies in its environment-sensitive fluorescence. In aqueous environments, the probe exhibits minimal fluorescence. However, upon entering the hydrophobic interior of the cell membrane and binding to intracellular proteins, its fluorescence quantum yield dramatically increases, resulting in a bright green signal.[4] This fluorescence enhancement is a direct indicator of cellular uptake.

This compound enters cells not by passive diffusion, but through the same protein-mediated transport mechanisms as endogenous fatty acids.[2] This includes key fatty acid transporters such as CD36 and members of the Fatty Acid Transport Protein (FATP) family.[5][6] Once inside the cell, the probe accumulates in the cytoplasm and co-localizes extensively with organelles central to lipid metabolism, including mitochondria and the endoplasmic reticulum/Golgi apparatus.[7][8][9]

Spectral and Physicochemical Properties

The spectral characteristics of this compound are crucial for its application in fluorescence-based assays. Below is a summary of its key properties:

PropertyValueReference
Excitation Maximum (in Methanol) ~502.5 nm[4]
Emission Maximum (in Methanol) ~514 nm[4]
Excitation Maximum (Protein-Bound) ~510 nm[10]
Emission Maximum (Protein-Bound) ~512-518 nm[10]
Quantum Yield (in Methanol) ~0.93[11]
Stokes Shift (in Methanol) 8-11 nm[4]
Molar Extinction Coefficient >80,000 cm⁻¹M⁻¹[11]

Key Signaling Pathways in Fatty Acid Uptake

The uptake of long-chain fatty acids is a regulated process mediated by a suite of membrane-bound and intracellular proteins. Understanding these pathways is essential for interpreting data from this compound experiments.

Fatty Acid Transporter-Mediated Uptake

The initial step in fatty acid utilization is its transport across the plasma membrane, a process facilitated by proteins like CD36 and FATPs. The following diagram illustrates a simplified model of this process.

FattyAcidUptake Fatty Acid Uptake Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space BODIPY_C16 This compound CD36 CD36 BODIPY_C16->CD36 Binds to FATP FATP BODIPY_C16->FATP Binds to BODIPY_C16_intra Intracellular This compound CD36->BODIPY_C16_intra Translocates FATP->BODIPY_C16_intra Transports Acyl_CoA BODIPY-C16-CoA FATP->Acyl_CoA Vectorial Acylation FABP FABP BODIPY_C16_intra->FABP Binds to FABP->Acyl_CoA Traffics to Mitochondria Mitochondria (β-oxidation) Acyl_CoA->Mitochondria ER_Golgi Endoplasmic Reticulum/Golgi (Esterification) Acyl_CoA->ER_Golgi Lipid_Droplets Lipid Droplets (Storage) Acyl_CoA->Lipid_Droplets Signaling Downstream Signaling (e.g., PPARγ activation) Acyl_CoA->Signaling

Caption: A diagram illustrating the key proteins and organelles involved in the cellular uptake and subsequent trafficking of this compound.

CD36, also known as fatty acid translocase, is a scavenger receptor that binds to long-chain fatty acids and facilitates their transport into the cell.[2][12][13] This process can involve the internalization of CD36 in caveolae-dependent endocytosis.[1] Fatty Acid Transport Proteins (FATPs) are a family of enzymes that also mediate fatty acid uptake, often through a process called "vectorial acylation," where the fatty acid is activated to a CoA ester as it is transported across the membrane.[14][15]

Once inside the cell, this compound binds to cytosolic Fatty Acid-Binding Proteins (FABPs), which traffic it to various organelles for metabolism or storage.[7][8] The binding affinities of this compound to different FABP isoforms have been quantified:

FABP IsoformDissociation Constant (Kd)Reference
Liver FABP (L-FABP) ~270 nM[8]
Intestinal FABP (I-FABP) ~330 nM[8]
Cq-FABP 3.1 µM[16]

Experimental Protocols

This compound can be utilized in a variety of experimental setups to measure fatty acid uptake. Below are detailed protocols for common applications.

Plate Reader-Based Kinetic Uptake Assay

This protocol is suitable for high-throughput screening of compounds that may inhibit or enhance fatty acid uptake.

PlateReaderWorkflow Plate Reader Kinetic Assay Workflow A 1. Seed cells in a 96-well black, clear-bottom plate B 2. Culture cells overnight A->B C 3. Serum starve cells (e.g., 1-4 hours) B->C D 4. Add test compounds/vehicle and incubate C->D F 6. Add this compound to wells D->F E 5. Prepare this compound working solution (e.g., 1-5 µM) E->F G 7. Immediately begin kinetic read on a fluorescence plate reader (Ex/Em: ~488/515 nm) F->G H 8. Analyze kinetic data G->H

Caption: A step-by-step workflow for performing a kinetic fatty acid uptake assay using a fluorescence plate reader.

Methodology:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that ensures they are approximately 90% confluent at the time of the assay. Allow cells to attach overnight.

  • Serum Starvation: Gently remove the culture medium and replace it with serum-free medium. Incubate for 1-4 hours at 37°C.[5][17]

  • Compound Treatment: Remove the serum-free medium and add your test compounds or vehicle controls diluted in serum-free medium. Incubate for the desired treatment time (e.g., 1 hour) at 37°C.[5]

  • Probe Preparation: Prepare a working solution of this compound in a suitable buffer (e.g., PBS with 0.1% fatty acid-free BSA) at a final concentration of 1-5 µM.[18][17]

  • Assay Initiation: Add the this compound working solution to each well.

  • Data Acquisition: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader and begin kinetic measurements. Recommended settings are excitation at ~488 nm and emission at ~515 nm, with readings taken every minute for up to 60 minutes.[5]

  • Data Analysis: The rate of fluorescence increase over time is proportional to the rate of fatty acid uptake.

Fluorescence Microscopy-Based Uptake Assay

This protocol allows for the visualization of fatty acid uptake and subcellular localization.

Methodology:

  • Cell Culture: Grow cells on glass coverslips or in imaging-compatible dishes.

  • Treatment and Staining: Follow steps 2-4 from the plate reader protocol. A typical this compound concentration for microscopy is 1-100 nM.[19][20] Incubation time can range from 5 to 30 minutes.[19][20]

  • Washing: After incubation, wash the cells twice with cold PBS to remove extracellular probe.

  • Fixation (Optional): Cells can be fixed with 4% paraformaldehyde for 10 minutes.

  • Imaging: Mount the coverslips or place the dish on a fluorescence microscope. Acquire images using appropriate filter sets for green fluorescence (e.g., FITC channel).

Flow Cytometry-Based Uptake Assay

This method provides a quantitative measure of fatty acid uptake in a population of cells.

Methodology:

  • Cell Preparation: Prepare a single-cell suspension.

  • Staining: Incubate the cells with 1 µM this compound in a suitable buffer for 1 hour at 37°C.[17]

  • Washing: Centrifuge the cells and wash twice with cold PBS or FACS buffer.

  • Data Acquisition: Resuspend the cells in FACS buffer and analyze on a flow cytometer, measuring the fluorescence in the green channel (e.g., FITC or equivalent).

  • Data Analysis: The geometric mean fluorescence intensity (MFI) of the cell population is a measure of the average fatty acid uptake.

Conclusion

The this compound fatty acid uptake probe is a versatile and indispensable tool for researchers in the fields of metabolism, cell biology, and drug discovery. Its environment-sensitive fluorescence and reliance on endogenous transport mechanisms provide a reliable means to quantify and visualize fatty acid uptake in living cells. By understanding the core principles of its function and employing the detailed protocols provided in this guide, scientists can effectively investigate the intricate processes of lipid metabolism and its role in health and disease.

References

BODIPY FL-C16: A Technical Guide to Studying Lipid Metabolism in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altered lipid metabolism is a hallmark of cancer, where malignant cells reprogram their metabolic pathways to meet the high bioenergetic and biosynthetic demands of rapid proliferation, survival, and metastasis.[1][2][3][4] This dependency on lipids presents a promising therapeutic avenue.[1] BODIPY FL-C16 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Hexadecanoic Acid) is a fluorescently labeled long-chain fatty acid analog of palmitate, the most common saturated fatty acid in animals.[5][6] Its utility lies in its ability to be taken up by cells through fatty acid transport proteins, mimicking the behavior of its natural counterpart, without immediate degradation, allowing for the visualization and quantification of fatty acid uptake and accumulation within lipid droplets.[5][7] This guide provides an in-depth overview of the application of this compound in cancer research, detailing experimental protocols, presenting quantitative data, and illustrating key concepts with diagrams.

Core Principles of this compound in Lipid Metabolism Studies

This compound is a powerful tool for investigating several aspects of lipid metabolism in cancer cells:

  • Fatty Acid Uptake: The fluorescence intensity of this compound within cells is a direct measure of the rate of fatty acid transport across the plasma membrane.[5] This allows for the screening of inhibitors of fatty acid uptake and the characterization of cancer cells with varying lipid dependencies.[5][6]

  • Lipid Droplet Formation and Dynamics: Once inside the cell, this compound is incorporated into neutral lipids and stored in lipid droplets.[8][] Fluorescence microscopy can be used to visualize the number, size, and localization of these lipid droplets, providing insights into lipid storage and mobilization.

  • Drug Discovery and Development: By quantifying changes in this compound uptake and accumulation, researchers can assess the efficacy of drugs targeting lipid metabolism pathways in cancer.[5][6]

Experimental Protocols

Detailed methodologies for key experiments using this compound are provided below.

In Vitro Fatty Acid Uptake Assay using Fluorescence Microscopy

This protocol is adapted from studies on breast cancer cell lines.[5][6]

Materials:

  • Cancer cell line of interest

  • Appropriate cell culture medium

  • This compound (stock solution in DMSO)[10]

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for fixing (optional)

  • Fluorescence microscope with appropriate filters (Excitation/Emission: ~488/515 nm)[11]

  • Black, clear-bottom 96-well plates[12]

Procedure:

  • Cell Seeding: Seed cancer cells in a black, clear-bottom 96-well plate at a density that ensures they are sub-confluent at the time of the assay. Allow cells to adhere overnight.

  • Treatment (Optional): If testing the effect of a compound, replace the medium with fresh medium containing the test compound or vehicle control and incubate for the desired duration (e.g., 2 hours).[5][6]

  • Staining: Prepare a working solution of this compound in serum-free medium. A final concentration of 1 µM is a common starting point.[13] Remove the culture medium from the cells and add the this compound working solution.

  • Incubation: Incubate the cells with the probe for 30 minutes at 37°C, protected from light.[5][13]

  • Washing: Gently remove the staining solution and wash the cells twice with PBS.[13]

  • Imaging: Add fresh PBS or culture medium to the wells and immediately image the cells using a fluorescence microscope.

  • Quantification: Analyze the fluorescence intensity per cell or per field of view using image analysis software.

In Vitro Fatty Acid Uptake Assay using Flow Cytometry

This protocol allows for the high-throughput quantification of fatty acid uptake in a cell population.[13]

Materials:

  • Cancer cell line of interest

  • Appropriate cell culture medium

  • This compound (stock solution in DMSO)[13]

  • PBS

  • Trypsin-EDTA

  • FACS buffer (e.g., PBS with 1% BSA)

  • Flow cytometer with a 488 nm laser

Procedure:

  • Cell Culture and Treatment: Culture and treat cells as described in the microscopy protocol (steps 1-2).

  • Staining: Add this compound working solution (e.g., 1 µM final concentration) to the cells and incubate for 1 hour at 37°C, protected from light.[13]

  • Cell Detachment: After incubation, wash the cells with PBS and detach them using Trypsin-EDTA.

  • Washing and Resuspension: Neutralize the trypsin with complete medium, transfer the cell suspension to a tube, and centrifuge to pellet the cells. Wash the cell pellet twice with cold FACS buffer.[13]

  • Flow Cytometry Analysis: Resuspend the cells in FACS buffer and analyze them on a flow cytometer. The geometric mean fluorescence intensity (MFI) of the this compound signal is used to quantify fatty acid uptake.[13]

In Vivo Fatty Acid Uptake Imaging

This protocol is for intravital microscopy of tumors in murine models.[5][6]

Materials:

  • Mouse model with orthotopically implanted tumors (e.g., mammary fat pad)

  • This compound solution for injection (e.g., 200 µM in DMSO)[6]

  • Anesthesia

  • Intravital fluorescence microscope with a mammary imaging window chamber[5]

Procedure:

  • Animal Preparation: Anesthetize the mouse and place it on the microscope stage.

  • Probe Administration: Administer 100 µL of the this compound solution via tail vein injection.[5][6]

  • Image Acquisition: Acquire fluorescence images of the tumor through the mammary window chamber over time (e.g., up to 80 minutes post-injection).[6] The signal typically reaches a plateau between 30 and 80 minutes.[5][6]

  • Data Analysis: Quantify the fluorescence intensity within the tumor region of interest at a specific time point within the plateau phase (e.g., 60 minutes, referred to as Bodipy60).[5][6]

Quantitative Data Summary

The following tables summarize quantitative data from studies using this compound to investigate lipid metabolism in cancer.

Cell LineModelConditionFold Change in this compound UptakeReference
4T1 (metastatic) In vitroCompared to 67NR (non-metastatic)Significantly higher[5][6]
4T07 (metastatic) In vitroCompared to 67NR (non-metastatic)Significantly higher[5][6]
4T1 In vitroTreatment with Perphenazine (80 µM)Significantly decreased[5][6]
MYC-driven TNBC In vivoMYC-on vs. MYC-off (tumor regression)~3-fold decrease in MYC-off[5]
4T1 tumors In vivoCompared to 67NR tumorsSignificantly higher[6]
4T07 tumors In vivoCompared to 67NR tumorsSignificantly higher[6]
4T1 tumors In vivoTreatment with PerphenazineSignificantly decreased[5]

Table 1: Relative this compound Uptake in Different Cancer Models and Conditions.

ParameterValueUnitModel SystemReference
This compound concentration (in vitro) 1µM4T1 cell line[5]
This compound concentration (in vivo) 200µMMurine model (tail vein injection)[6]
Incubation time (in vitro) 30minutes4T1 cell line[5]
Peak fluorescence (in vivo) ~30minutesMurine model[5]
Imaging time point (in vivo) 60 (Bodipy60)minutesMurine model[5]

Table 2: Key Experimental Parameters for this compound Assays.

Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz illustrate key signaling pathways in cancer lipid metabolism and the experimental workflow for using this compound.

G Simplified Cancer Lipid Metabolism Signaling cluster_0 External Signals cluster_1 Signaling Pathways cluster_2 Transcriptional Regulation cluster_3 Metabolic Outputs Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 SREBP1 SREBP1 Akt->SREBP1 prevents degradation mTORC1->SREBP1 activates Fatty Acid Synthesis Fatty Acid Synthesis SREBP1->Fatty Acid Synthesis Lipid Droplet Formation Lipid Droplet Formation Fatty Acid Synthesis->Lipid Droplet Formation Membrane Biogenesis Membrane Biogenesis Fatty Acid Synthesis->Membrane Biogenesis Cell Proliferation Cell Proliferation Membrane Biogenesis->Cell Proliferation

A simplified diagram of a key signaling pathway regulating lipid metabolism in cancer.

G This compound Experimental Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Staining cluster_3 Data Acquisition cluster_4 Analysis Seed Cancer Cells Seed Cancer Cells Incubate with Test Compound Incubate with Test Compound Seed Cancer Cells->Incubate with Test Compound Add this compound Add this compound Incubate with Test Compound->Add this compound Fluorescence Microscopy Fluorescence Microscopy Add this compound->Fluorescence Microscopy Flow Cytometry Flow Cytometry Add this compound->Flow Cytometry Quantify Fluorescence Intensity Quantify Fluorescence Intensity Fluorescence Microscopy->Quantify Fluorescence Intensity Flow Cytometry->Quantify Fluorescence Intensity

A general workflow for in vitro experiments using this compound.

Conclusion

This compound is an invaluable tool for elucidating the intricacies of lipid metabolism in cancer. Its ability to faithfully track fatty acid uptake and accumulation provides a robust platform for both fundamental research and preclinical drug development. The protocols and data presented in this guide offer a solid foundation for researchers aiming to investigate the role of lipids in cancer progression and to identify novel therapeutic strategies targeting this critical metabolic pathway. The continued application of this and similar fluorescent probes will undoubtedly deepen our understanding of cancer metabolism and pave the way for new anti-cancer therapies.

References

The Cellular Journey of a Fluorescent Fatty Acid: An In-depth Guide to Bodipy FL-C16 Localization in Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular localization of Bodipy FL-C16, a fluorescently labeled long-chain fatty acid analog. Understanding its intracellular trafficking and accumulation is crucial for researchers studying lipid metabolism, transport, and related disease states. This document details the mechanisms of uptake, organelle-specific distribution, and established experimental protocols for its use in live-cell imaging and analysis.

Introduction to this compound

This compound (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Hexadecanoic Acid) is a valuable tool in cell biology due to its fluorescent properties that allow for the visualization of fatty acid uptake and distribution in real-time.[1][2][3] Its structural similarity to the natural saturated fatty acid, palmitate, allows it to be recognized and transported by cellular machinery involved in lipid metabolism.[1][4] The Bodipy FL fluorophore, attached to the omega-end of the C16 acyl chain, exhibits bright green fluorescence with a narrow emission spectrum, making it suitable for high-resolution microscopy and multiplexing with other fluorescent probes.

Mechanism of Cellular Uptake and Trafficking

The entry of this compound into live cells is not a passive process of simple diffusion across the plasma membrane. Instead, it is primarily mediated by a family of fatty acid transport proteins (FATPs) and other transporters like CD36.[4][5] This active transport mechanism ensures that the uptake of this compound reflects the physiological pathways of natural long-chain fatty acids.

Once inside the cell, this compound is trafficked to various organelles, playing a role in cellular processes such as energy production and lipid synthesis.[6] Its distribution is not uniform and is influenced by the metabolic state of the cell and the specific cell type being investigated.

Below is a diagram illustrating the general workflow for a this compound cellular uptake experiment.

G Experimental Workflow for this compound Staining cluster_prep Cell Preparation cluster_staining Staining cluster_wash Washing cluster_imaging Imaging & Analysis CellCulture Culture cells to desired confluency Starvation Serum starve cells (optional, e.g., 1-4 hours) CellCulture->Starvation PrepareProbe Prepare this compound working solution (e.g., 1-5 µM in BSA-containing buffer) Incubate Incubate cells with this compound (e.g., 15-60 min at 37°C) PrepareProbe->Incubate Wash Wash cells with PBS to remove excess probe Incubate->Wash Imaging Image cells using fluorescence microscopy (Ex/Em ~488/515 nm) Wash->Imaging Analysis Analyze fluorescence intensity and localization Imaging->Analysis

Caption: A generalized workflow for staining live cells with this compound.

Organelle-Specific Localization

Studies in various cell lines have demonstrated that this compound primarily localizes to the mitochondria and the endoplasmic reticulum (ER)/Golgi apparatus.[2][6][7] This distribution aligns with the major sites of fatty acid metabolism, including β-oxidation in the mitochondria and triglyceride and phospholipid synthesis in the ER. In contrast, there is typically little co-localization observed with lysosomes.[6]

The signaling pathway for fatty acid uptake and subsequent metabolic fate is depicted in the following diagram.

G Fatty Acid Uptake and Trafficking Pathway Extracellular Extracellular this compound FATP FATP/CD36 Extracellular->FATP Membrane Plasma Membrane Intracellular Intracellular this compound FATP->Intracellular Transport FABP Fatty Acid-Binding Proteins (FABP) Intracellular->FABP Binding & Trafficking Mitochondria Mitochondria (β-oxidation) FABP->Mitochondria ER_Golgi ER/Golgi (Lipid Synthesis) FABP->ER_Golgi LipidDroplets Lipid Droplets (Storage) ER_Golgi->LipidDroplets

Caption: Cellular uptake and trafficking of this compound.

Quantitative Analysis of Cellular Localization

The accumulation of this compound in different cellular compartments can be quantified using fluorescence intensity measurements. This data is critical for comparing the metabolic activity between different cell types or under various experimental conditions.

ParameterCell TypeOrganelleMethodKey FindingsReference
Co-localization Caco-2MitochondriaFluorescence MicroscopyExtensive co-localization observed.[2][6][7]
Caco-2Endoplasmic Reticulum/GolgiFluorescence MicroscopyExtensive co-localization observed.[2][6][7]
Caco-2LysosomesFluorescence MicroscopyLittle co-localization observed.[6]
Uptake Kinetics Mouse Mammary TumorWhole CellIntravital MicroscopyFluorescence reaches maximum at ~30 min post-injection and remains stable for 30-80 min.[4][5]
Relative Uptake L-cellsNucleus vs. CytoplasmLaser Scanning Confocal MicroscopyL-FABP expression increased the relative distribution of this compound to the nucleus.[8]

Experimental Protocols

Accurate and reproducible results in this compound staining experiments depend on carefully optimized protocols. Below are detailed methodologies for live-cell staining and analysis.

Live-Cell Staining Protocol for Microscopy

This protocol is adapted from various studies and can be optimized for specific cell lines and experimental goals.[4][9][][11]

Materials:

  • This compound (stock solution in DMSO, e.g., 1 mM)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS)

  • Cells cultured on glass-bottom dishes or coverslips

Procedure:

  • Cell Preparation: Culture cells to 70-80% confluency. For studies on fatty acid uptake regulation, cells can be serum-starved for 1-4 hours prior to staining.[9][12]

  • Preparation of Staining Solution:

    • Prepare a BSA-containing buffer (e.g., 0.1% fatty acid-free BSA in PBS or imaging medium).[12]

    • Dilute the this compound stock solution into the BSA-containing buffer to a final working concentration of 1-5 µM. It is crucial to complex the fatty acid to BSA to ensure its solubility and facilitate cellular uptake.

  • Staining:

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the pre-warmed staining solution to the cells.

    • Incubate for 15-60 minutes at 37°C in a CO2 incubator, protected from light.[9][] The optimal incubation time should be determined empirically for each cell type and experimental question.

  • Washing:

    • Remove the staining solution and wash the cells two to three times with warm PBS to remove unbound probe.

  • Imaging:

    • Immediately image the live cells using a fluorescence microscope equipped with appropriate filters for green fluorescence (Excitation/Emission maxima: ~505/511 nm).[1] Confocal microscopy is recommended for resolving subcellular localization.

Flow Cytometry Protocol for Fatty Acid Uptake

Flow cytometry can be used to quantify the overall fatty acid uptake in a cell population.[9]

Materials:

  • Same as for microscopy, but cells are cultured in plates or flasks.

  • Trypsin-EDTA or other cell detachment solution.

  • FACS buffer (e.g., PBS with 1% BSA).

Procedure:

  • Cell Preparation and Staining: Follow steps 1-3 from the microscopy protocol.

  • Cell Detachment:

    • After washing (step 4), detach the cells using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and pellet the cells by centrifugation.

  • Resuspension:

    • Resuspend the cell pellet in cold FACS buffer.

  • Analysis:

    • Analyze the cell suspension using a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FITC).

    • The geometric mean fluorescence intensity (MFI) can be used to quantify fatty acid uptake.[9]

Conclusion

This compound is a powerful tool for investigating the dynamic processes of fatty acid uptake, trafficking, and localization within live cells. Its use in fluorescence microscopy and flow cytometry provides valuable quantitative data for researchers in basic science and drug development. By understanding its cellular behavior and employing optimized experimental protocols, scientists can gain deeper insights into the intricate world of lipid metabolism.

References

BODIPY FL-C16: A Technical Guide for Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY FL-C16 is a fluorescently labeled long-chain fatty acid analog that has become an indispensable tool in metabolic research.[1][2] Comprising a 16-carbon palmitic acid molecule linked to a BODIPY FL dye, this probe allows for the real-time visualization and quantification of fatty acid uptake, trafficking, and storage within living cells and in vivo models.[1][3] Its utility stems from its ability to mimic natural fatty acids, entering cells through the same long-chain fatty acid transport proteins, thus providing a reliable measure of true fatty acid transport.[1] This technical guide provides an in-depth overview of this compound's applications, detailed experimental protocols, and a summary of key quantitative data to facilitate its effective use in metabolic research and drug development.

Core Principles and Mechanism of Action

This compound is a cell-permeable, green-fluorescent lipid tracer.[4] The BODIPY (dipyrrometheneboron) fluorophore is non-polar, highly photostable, and exhibits a high fluorescence quantum yield, making it ideal for various fluorescence-based applications, including confocal microscopy and flow cytometry.[4][] The excitation and emission maxima of BODIPY FL are approximately 505 nm and 515 nm, respectively.[6]

Once introduced to a biological system, this compound is recognized and transported into cells by fatty acid transport proteins such as CD36 and members of the SLC27 gene family (FATPs).[1] Inside the cell, the fluorescent fatty acid analog can be trafficked to various organelles, including the mitochondria and endoplasmic reticulum/Golgi apparatus, and can be incorporated into lipid droplets for storage.[2][6][7] This dynamic process allows researchers to study the intricate pathways of lipid metabolism under various physiological and pathological conditions.

Key Applications in Metabolic Research

The versatility of this compound has led to its widespread adoption in several areas of metabolic research:

  • Quantifying Fatty Acid Uptake: A primary application is the measurement of cellular fatty acid uptake. By incubating cells with this compound and measuring the resulting fluorescence, researchers can quantify the rate and extent of fatty acid import.[8][9] This is particularly valuable in studying metabolic reprogramming in diseases like cancer, where tumor cells often exhibit increased fatty acid uptake.[1][10]

  • Visualizing Lipid Trafficking and Storage: Fluorescence microscopy techniques allow for the visualization of this compound's subcellular localization. This provides insights into the trafficking of fatty acids to organelles for processes like β-oxidation or their esterification and storage in lipid droplets.[2][7][11]

  • In Vivo Metabolic Imaging: this compound can be administered systemically in animal models to study fatty acid uptake in tumors and other tissues in real-time.[1][10] This in vivo imaging capability is crucial for understanding metabolic dynamics in a whole-organism context and for evaluating the efficacy of metabolic therapies.[1]

  • Drug Screening and Efficacy Testing: The probe is a valuable tool for screening small molecule inhibitors of fatty acid uptake and metabolism.[1][9][10] By treating cells or animals with a compound of interest and then measuring this compound uptake, researchers can assess the compound's inhibitory effect.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing this compound, providing a reference for experimental design and data interpretation.

ParameterValueCell/System TypeReference
Binding Affinity (Kd)
L-FABP270 nMPurified Protein[4]
I-FABP330 nMPurified Protein[4]
Fluorescence Uptake
BODIPY-C5110 ± 13 FU•min⁻¹ (r²=0.26)Human Placental Explants[12]
BODIPY-C1250 ± 2.5 %min⁻¹ (r²=0.64)Human Placental Explants[12]
BODIPY-C166.1 ± 0.46 %min⁻¹ (r²=0.44)Human Placental Explants[12]
Inhibition of Uptake
Perphenazine (80 µM)Significant decrease in fluorescence4T1 cells and in vivo tumors[1][10]

Experimental Protocols

Detailed methodologies for key experiments using this compound are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.

Protocol 1: In Vitro Fatty Acid Uptake Assay (Flow Cytometry)

This protocol details the steps for quantifying fatty acid uptake in cultured cells using flow cytometry.

Materials:

  • This compound (stock solution of 1 mM in DMSO)[8]

  • Cell culture medium (serum-free for starvation)

  • Phosphate-buffered saline (PBS)

  • FACS buffer (PBS with 1-2% BSA)

  • 7-AAD or other viability dye

  • Flow cytometer

Procedure:

  • Cell Culture: Plate cells in a 96-well plate and culture under desired experimental conditions until they reach approximately 90% confluency.[9]

  • Serum Starvation: Gently remove the culture medium and wash the cells with PBS. Add serum-free medium and incubate for at least 1 hour at 37°C to serum starve the cells.[9]

  • Compound Treatment (Optional): If screening for inhibitors, remove the serum-free medium and add fresh medium containing the test compound or vehicle control. Incubate for the desired time (e.g., 1-2 hours) at 37°C.[1][9]

  • This compound Staining: Prepare a 5 µM working solution of this compound in serum-free medium or an appropriate buffer.[8] Add the staining solution to each well to achieve a final concentration of 1 µM and incubate for 1 hour at 37°C in 5% CO₂.[8]

  • Cell Harvesting and Washing: After incubation, gently resuspend the cells and transfer them to FACS tubes. Centrifuge at 450 x g for 5 minutes at 4°C.[8] Discard the supernatant and wash the cells twice with cold FACS buffer.[8]

  • Viability Staining: Resuspend the cell pellet in FACS buffer containing a viability dye like 7-AAD.[8]

  • Flow Cytometry Analysis: Acquire data on a flow cytometer, exciting with a 488 nm laser and collecting emission in the green channel (typically around 515-530 nm). Analyze the geometric mean fluorescence intensity (MFI) of the live cell population to quantify fatty acid uptake.[8]

Protocol 2: In Vitro Fatty Acid Uptake and Localization (Fluorescence Microscopy)

This protocol outlines the procedure for visualizing fatty acid uptake and subcellular localization using fluorescence microscopy.

Materials:

  • This compound (stock solution of 1 mM in DMSO)

  • Cell culture medium

  • 1% BSA in PBS

  • 4% Paraformaldehyde (PFA) for fixation

  • DAPI or Hoechst for nuclear counterstaining

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Plate cells on glass coverslips or in imaging-compatible plates.

  • Compound Treatment (Optional): Treat cells with inhibitors or other compounds as required for the experiment.

  • This compound Staining: Wash cells with 1% BSA in PBS.[13] Incubate the cells with this compound at a final concentration of 100 nM in 1% BSA for 5 minutes.[13] For lipid droplet co-localization, longer incubation times (e.g., 30 minutes to 6 hours) may be necessary.[11][13]

  • Fixation: After incubation, wash the cells with PBS and fix with 4% PFA for 10-15 minutes at room temperature.[13]

  • Counterstaining: Wash the fixed cells with PBS and counterstain with a nuclear stain like DAPI (0.5 µg/mL) for 5-10 minutes.[13]

  • Imaging: Mount the coverslips on slides or image the plates directly using a fluorescence microscope. Capture images in the green channel for this compound and the blue channel for the nuclear stain.

  • Image Analysis: Quantify the fluorescence intensity per cell using software like ImageJ.[13] Total fluorescence in each image can be divided by the number of cells to normalize the data.[13]

Protocol 3: In Vivo Fatty Acid Uptake Imaging

This protocol provides a general framework for imaging fatty acid uptake in vivo using animal models.

Materials:

  • This compound (prepared for in vivo administration, e.g., 200 µM in DMSO)[10]

  • Animal model (e.g., mouse with a mammary window chamber)[14]

  • Intravital fluorescence microscopy setup

  • Anesthesia and animal handling equipment

Procedure:

  • Animal Preparation: Anesthetize the animal and position it on the microscope stage. If using a window chamber model, ensure the imaging area is clean and accessible.[14]

  • Baseline Imaging: Acquire baseline fluorescence images of the tissue of interest before injecting the probe.[1]

  • Probe Administration: Administer 100 µL of 200 µM this compound via tail vein injection.[10][14]

  • Time-Lapse Imaging: Acquire fluorescence images at regular intervals (e.g., every minute) for up to 80 minutes post-injection to capture the uptake kinetics.[10] The fluorescence signal typically reaches a plateau between 30 and 80 minutes.[10]

  • Image Analysis: Perform background and dark noise subtraction on the acquired images.[1] The fluorescence intensity at a specific time point within the plateau phase (e.g., 60 minutes, termed Bodipy60) can be used as a summary parameter for quantifying fatty acid uptake.[10]

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in metabolic research.

extracellular Extracellular This compound transporter Fatty Acid Transporters (CD36, FATP) extracellular->transporter membrane cytoplasm Intracellular This compound transporter->cytoplasm fabp FABP cytoplasm->fabp Binding mitochondria Mitochondria (β-oxidation) cytoplasm->mitochondria er_golgi ER/Golgi (Esterification) cytoplasm->er_golgi lipid_droplet Lipid Droplet (Storage) er_golgi->lipid_droplet

Caption: Cellular uptake and trafficking pathway of this compound.

start Start plate_cells Plate cells in 96-well plate start->plate_cells serum_starve Serum starve cells (1 hour) plate_cells->serum_starve add_inhibitor Add inhibitor or vehicle (optional) serum_starve->add_inhibitor add_bodipy Add 1 µM this compound (1 hour) add_inhibitor->add_bodipy wash_cells Wash cells twice with FACS buffer add_bodipy->wash_cells viability_stain Resuspend in FACS buffer with viability dye wash_cells->viability_stain flow_cytometry Analyze by Flow Cytometry viability_stain->flow_cytometry end End flow_cytometry->end

Caption: Experimental workflow for in vitro fatty acid uptake assay.

start Start animal_prep Prepare animal model (e.g., window chamber) start->animal_prep baseline_img Acquire baseline fluorescence image animal_prep->baseline_img inject_bodipy Inject this compound (e.g., 100 µL of 200 µM) baseline_img->inject_bodipy timelapse_img Acquire time-lapse images (up to 80 min) inject_bodipy->timelapse_img analyze_img Perform image analysis (e.g., calculate Bodipy60) timelapse_img->analyze_img end End analyze_img->end

References

Unveiling the Spectroscopic Nuances of BODIPY FL-C16: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide delves into the core spectral properties of BODIPY FL-C16, a versatile fluorophore integral to cellular and molecular research. This document provides a comprehensive overview of its photophysical characteristics, detailed experimental protocols for their determination, and insights into its application in studying lipid metabolism.

Core Spectral and Photophysical Properties

This compound, a derivative of the BODIPY (boron-dipyrromethene) dye conjugated to a 16-carbon fatty acid chain, is prized for its sharp excitation and emission peaks, high fluorescence quantum yield, and relative insensitivity to solvent polarity.[1] These characteristics make it an exceptional tool for fluorescence microscopy and other fluorescence-based analytical techniques. Its spectral behavior, however, is not entirely static and can be influenced by its immediate microenvironment.

Quantitative Spectral Data

The key spectral properties of this compound are summarized in the table below. It is important to note that while the core BODIPY FL fluorophore dictates the primary spectral characteristics, the local environment can induce shifts in the excitation and emission maxima.

PropertyValue (in Methanol)Value (Bound to FABP)Notes
Excitation Maximum (λex) ~503 nm[2]~510 nm[2]The excitation maximum exhibits a slight red-shift upon binding to proteins such as Fatty Acid-Binding Proteins (FABPs). In aqueous buffers like PBS, fluorescence is significantly quenched.[2]
Emission Maximum (λem) ~511-514 nm[1][2]~518 nm[2]Similar to the excitation maximum, the emission peak also shows a red-shift when the fluorophore is in a non-polar, protein-bound environment. The Stokes shift is typically small, in the range of 8-11 nm.[2]
Molar Extinction Coefficient (ε) >80,000 cm⁻¹M⁻¹[1]Not explicitly reportedThis value is characteristic of BODIPY FL dyes and indicates a high probability of light absorption at the excitation maximum.[1] The precise value can vary slightly with the solvent.
Fluorescence Quantum Yield (Φ) ~0.90[3]0.72 - 0.87 (I-FABP and L-FABP respectively)The quantum yield is exceptionally high in non-polar solvents like methanol (B129727) and when bound to proteins, indicating very efficient fluorescence emission.[3] In aqueous solutions, the quantum yield is dramatically lower.[2]
Molecular Weight 474.43 g/mol [4]-
Chemical Formula C₂₇H₄₁BF₂N₂O₂[4]-

Experimental Protocols

Accurate characterization of the spectral properties of this compound is crucial for quantitative applications. The following sections detail the standard methodologies for determining the molar extinction coefficient and fluorescence quantum yield.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species and the path length of the light.

Materials:

  • This compound

  • Spectrophotometer-grade solvent (e.g., methanol or DMSO)

  • Precision analytical balance

  • Volumetric flasks and pipettes

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution: Accurately weigh a small amount of this compound and dissolve it in a precise volume of the chosen solvent to create a concentrated stock solution.

  • Prepare a series of dilutions: From the stock solution, prepare a series of dilutions with known concentrations.

  • Measure absorbance: Using a spectrophotometer, measure the absorbance of each dilution at the excitation maximum (λex).

  • Plot data: Plot the absorbance values against the corresponding concentrations.

  • Calculate the molar extinction coefficient: According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette in cm, and c is the concentration in mol/L), the slope of the resulting linear plot is equal to ε × b. Since the path length is typically 1 cm, the slope of the line is the molar extinction coefficient.

Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed. The comparative method, which involves comparing the fluorescence of the sample to a standard with a known quantum yield, is a widely used technique.

Materials:

  • This compound

  • A fluorescent standard with a known quantum yield in the same spectral region (e.g., Fluorescein in 0.1 M NaOH, Φ = 0.95)

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Spectrophotometer-grade solvent

  • Quartz cuvettes

Procedure:

  • Prepare solutions: Prepare a series of dilutions of both the this compound sample and the fluorescent standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (ideally below 0.1) to avoid inner filter effects.

  • Measure absorbance: Record the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Measure fluorescence spectra: Using a spectrofluorometer, record the fluorescence emission spectra of all solutions at the same excitation wavelength.

  • Integrate fluorescence intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

  • Calculate the quantum yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (η_sample² / η_standard²)

    Where:

    • Φ is the quantum yield

    • Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent

Visualization of Structures and Processes

Diagrams are essential for visualizing complex information. The following sections provide Graphviz diagrams for the chemical structure of this compound, a general workflow for its spectral characterization, and its application in studying cellular lipid uptake.

Chemical Structure of this compound

G Chemical Structure of this compound cluster_bodipy BODIPY FL Core cluster_c16 C16 Fatty Acid Chain img img C16_chain -(CH2)14-COOH img->C16_chain Linker

Caption: Chemical structure of this compound.

Experimental Workflow for Spectral Characterization

G Workflow for Spectral Characterization prep Prepare Stock Solution (this compound) dilute Create Serial Dilutions prep->dilute abs_spec Measure Absorbance Spectra (Spectrophotometer) dilute->abs_spec fluo_spec Measure Fluorescence Spectra (Spectrofluorometer) dilute->fluo_spec calc_ext Calculate Molar Extinction Coefficient (Beer-Lambert Plot) abs_spec->calc_ext calc_qy Calculate Quantum Yield (Comparative Method) abs_spec->calc_qy Absorbance data fluo_spec->calc_qy report Report Spectral Properties calc_ext->report calc_qy->report

Caption: Experimental workflow for spectral characterization.

Application in Cellular Lipid Uptake Studies

G Cellular Lipid Uptake and Trafficking Pathway bodipy_c16 This compound (in media) transporter Fatty Acid Transporters bodipy_c16->transporter Binding cell_membrane Cell Membrane cytoplasm Cytoplasm transporter->cytoplasm Uptake fabp Fatty Acid-Binding Proteins (FABPs) cytoplasm->fabp Binding & Transport er Endoplasmic Reticulum (ER) fabp->er Delivery lipid_droplet Lipid Droplets fabp->lipid_droplet Storage mitochondria Mitochondria fabp->mitochondria β-oxidation

Caption: Cellular lipid uptake and trafficking pathway.

References

Understanding Bodipy FL-C16: A Technical Guide to its Fluorescence in Diverse Environments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bodipy FL-C16 is a fluorescent probe that merges the robust photophysical properties of the Bodipy FL dye with a 16-carbon fatty acid chain, creating a powerful tool for investigating cellular lipid metabolism.[1][2] This palmitate analog is widely utilized to study the cellular uptake, trafficking, and distribution of long-chain fatty acids. Its utility stems from the environmentally sensitive nature of its fluorescence, which is significantly influenced by the polarity of its surroundings. This guide provides an in-depth examination of the principles governing this compound fluorescence, detailed experimental protocols for its application, and visual workflows to aid in experimental design and data interpretation.

Core Photophysical Properties and Environmental Sensitivity

The Bodipy (boron-dipyrromethene) core is renowned for its exceptional photostability, high fluorescence quantum yields, and narrow, symmetric emission peaks.[][] These characteristics ensure a bright and stable signal suitable for long-term imaging with minimal photobleaching.[][]

A critical feature of this compound is the dependence of its fluorescence quantum yield on the local environment.[5] In polar, aqueous environments such as cell culture media or cytoplasm, the probe's fluorescence is significantly quenched.[5] However, upon partitioning into nonpolar environments like lipid membranes, binding to fatty acid-binding proteins (FABPs), or localizing within organelles like the endoplasmic reticulum and mitochondria, its fluorescence dramatically increases.[5][6][7] This "turn-on" characteristic makes it an excellent tool for visualizing fatty acid uptake and distribution, as the signal directly corresponds to the probe's interaction with cellular lipid structures.

Quantitative Fluorescence Data

The spectral properties of this compound shift depending on its environment. The following table summarizes key quantitative data for easy comparison.

EnvironmentExcitation Max (λex)Emission Max (λem)Quantum Yield (Φf)Stokes ShiftReference(s)
Methanol~502.5 nm~514 nm~0.93~11.5 nm[5]
Aqueous Buffer (PBS)------Very Low (~1.2% of methanol)---[5]
Bound to L-FABP~510 nm~518 nm0.87~8 nm[5][7]
Bound to I-FABP~510 nm~518 nm0.72~8 nm[5][7]
Fluid-Phase Lipid Bilayers~500 nm~510 nm~0.9~10 nm[8]
General (in cells)~505 nm~515 nmHigh~10 nm[1]

Key Experimental Protocols

Below are detailed methodologies for common applications of this compound, primarily focusing on live-cell imaging of fatty acid uptake.

Protocol 1: Live-Cell Fatty Acid Uptake Assay (Microscopy)

This protocol outlines the steps for visualizing the uptake of long-chain fatty acids in cultured cells.

A. Materials

  • This compound (stock solution in DMSO, e.g., 5 mM)

  • Cultured cells (plated on coverslips or glass-bottom dishes)

  • Serum-free cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope with appropriate filter sets (e.g., for FITC/GFP)

B. Procedure

  • Cell Preparation: Culture cells to a confluency of 70-80%.[] For experiments investigating uptake kinetics, it is often beneficial to serum-starve the cells for one hour prior to the assay to reduce the presence of competing fatty acids.[10]

  • Staining Solution Preparation: Prepare a fresh working solution of this compound by diluting the DMSO stock into serum-free medium. A final concentration of 0.5-2 µM is typically recommended.[] Vortex thoroughly to ensure the probe is well-dispersed.

  • Cell Staining: Remove the culture medium from the cells and gently wash once with PBS. Add the this compound staining solution and incubate for 15-30 minutes at 37°C, protected from light.[][11]

  • Washing: Remove the staining solution and wash the cells 2-3 times with PBS to eliminate unbound probe and reduce background fluorescence.[][11]

  • Imaging: Immediately image the cells using a fluorescence microscope. This compound can be excited using a standard 488 nm laser line, with emission collected around 510-520 nm.[7][12] The probe will appear brightest in cellular membranes and organelles where it has been incorporated.

Protocol 2: Fatty Acid Uptake Inhibition Assay (Plate Reader)

This protocol is adapted for screening potential inhibitors of fatty acid uptake in a high-throughput format.

A. Materials

  • This compound (stock solution in DMSO)

  • Cultured cells (plated in a black, clear-bottom 96-well plate)

  • Serum-free cell culture medium

  • Test compounds (potential inhibitors)

  • Fluorescence plate reader

B. Procedure

  • Cell Plating: Seed cells in a 96-well plate and culture until they reach approximately 90% confluency.[10]

  • Compound Treatment: Remove the media and add fresh serum-free media containing the test compounds at desired concentrations. Include a vehicle-only control. Incubate for a predetermined time (e.g., 1 hour) at 37°C.[10]

  • Probe Addition: Prepare a 2X working solution of this compound in serum-free media. Add an equal volume to each well, resulting in a final probe concentration of 1-2 µM.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Read the fluorescence intensity (Excitation: 488 nm, Emission: 515 nm) at regular intervals (e.g., every 1-2 minutes) for 60 minutes to generate kinetic uptake curves.[10]

  • Data Analysis: Compare the rate of fluorescence increase in compound-treated wells to the vehicle control wells. A reduced rate indicates inhibition of fatty acid uptake.

Visualizing Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate key processes and relationships relevant to the use of this compound.

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm (Aqueous) cluster_organelles Organelles (Nonpolar) bflc16 This compound fatp Fatty Acid Transport Protein (FATP) bflc16->fatp Transport cyto_bflc16 This compound (Quenched Fluorescence) fatp->cyto_bflc16 Cellular Entry er_golgi ER / Golgi cyto_bflc16->er_golgi Trafficking & High Fluorescence mito Mitochondria cyto_bflc16->mito Trafficking & High Fluorescence

Caption: Cellular uptake and trafficking pathway of this compound.

G cluster_env Probe Environment cluster_state Fluorescence State bflc16 This compound polar Polar Environment (e.g., Aqueous Buffer) bflc16->polar nonpolar Nonpolar Environment (e.g., Lipid Bilayer, Protein Pocket) bflc16->nonpolar quenched Fluorescence Quenched polar->quenched Leads to high_f High Fluorescence nonpolar->high_f Leads to

Caption: Relationship between environment and this compound fluorescence.

G start Start: Culture Cells in 96-well Plate step1 Step 1: Add Test Compound (or Vehicle Control) start->step1 step2 Step 2: Incubate step1->step2 step3 Step 3: Add this compound Working Solution step2->step3 step4 Step 4: Measure Fluorescence Kinetically (Plate Reader) step3->step4 decision Analysis: Uptake Rate Reduced? step4->decision result_yes Result: Potential Inhibition of Fatty Acid Uptake decision->result_yes Yes result_no Result: No Inhibition Observed decision->result_no No

Caption: Workflow for a drug screening assay using this compound.

References

Visualizing Lipid Droplets: An In-depth Technical Guide to BODIPY FL-C16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of BODIPY FL-C16, a fluorescently labeled long-chain fatty acid analog, and its application in the visualization and analysis of lipid droplets in cellular and in vivo models. This document details the probe's mechanism of action, spectral properties, and provides detailed protocols for its use in various experimental setups.

Introduction to this compound

This compound (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Hexadecanoic Acid) is a valuable tool in the study of lipid metabolism. It consists of the green-fluorescent BODIPY FL dye covalently linked to a 16-carbon saturated fatty acid (palmitic acid).[1][2] This structure allows it to be taken up by cells and incorporated into metabolic pathways similarly to its natural counterpart, making it an excellent probe for tracking fatty acid uptake, trafficking, and storage within lipid droplets.[3][4]

BODIPY dyes, in general, are known for their excellent photophysical properties, including high fluorescence quantum yields, sharp emission peaks, and good photostability, making them superior to some traditional dyes like Nile Red for certain applications.[5][][7]

Mechanism of Action

This compound, as a palmitate analog, is transported across the cell membrane by fatty acid transport proteins (FATPs) and other membrane-associated fatty acid-binding proteins like CD36.[1][8] Once inside the cell, it can be metabolized and incorporated into neutral lipids, such as triglycerides and cholesteryl esters, which are the primary components of lipid droplets.[3][] This incorporation leads to the accumulation of the fluorescent probe within these organelles, allowing for their specific visualization. The fluorescence of this compound is also sensitive to its environment, with its quantum yield increasing in the nonpolar environment of the lipid droplet core compared to the aqueous cytoplasm.[10]

dot

cluster_membrane extracellular This compound (Extracellular) transporter Fatty Acid Transporter (e.g., FATP, CD36) extracellular->transporter membrane intracellular This compound (Intracellular) transporter->intracellular metabolism Esterification & Metabolic Processing intracellular->metabolism ld Lipid Droplet metabolism->ld visualization Fluorescence Microscopy/Flow Cytometry ld->visualization

Cellular uptake and incorporation of this compound.

Quantitative Data and Probe Comparison

The selection of a fluorescent probe is critical for successful imaging experiments. The following table summarizes the key quantitative properties of this compound and compares it with other commonly used lipid droplet stains.

PropertyThis compoundBODIPY 493/503Nile Red
Excitation Max (nm) ~505~493~552 (in lipids)
Emission Max (nm) ~515~503~636 (in lipids)
Quantum Yield High (can be ~0.9 in non-polar solvents)[10]HighEnvironment-dependent, lower in aqueous media[7]
Photostability Good[]Moderate, can be prone to photobleaching[7]Moderate to low[7]
Specificity High for fatty acid uptake and lipid droplets[11]High for neutral lipids[]Can non-specifically stain other organelles[7]
Live/Fixed Cells BothBothBoth
Primary Application Fatty acid uptake and lipid metabolism studies[1]General lipid droplet staining[]General lipid droplet staining

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are optimized protocols for using this compound in various cellular assays.

Live-Cell Imaging of Fatty Acid Uptake

This protocol is designed for real-time visualization of fatty acid uptake and accumulation in lipid droplets in living cells.

Materials:

  • This compound stock solution (e.g., 1-5 mM in DMSO)

  • Cell culture medium (serum-free for staining)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Live-cell imaging microscopy system

Procedure:

  • Cell Preparation: Culture cells to 70-80% confluency on a suitable imaging dish or plate.

  • Staining Solution Preparation: Prepare a fresh working solution of this compound at a final concentration of 0.1-2 µM in serum-free medium or HBSS.[] It is recommended to pre-warm the staining solution to 37°C.

  • Cell Washing: Gently wash the cells 2-3 times with pre-warmed PBS or HBSS to remove serum and residual medium.[]

  • Staining: Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[] Incubation times may need to be optimized depending on the cell type and experimental goals.

  • Washing: Gently wash the cells 2-3 times with pre-warmed PBS or HBSS to remove unbound dye.[]

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters for green fluorescence (e.g., excitation ~488 nm, emission ~515 nm).

Fixed-Cell Staining for Lipid Droplet Visualization

This protocol is suitable for high-resolution imaging of lipid droplets in fixed cells and for experiments involving immunofluorescence.

Materials:

  • This compound stock solution (e.g., 1-5 mM in DMSO)

  • 4% Paraformaldehyde (PFA) in PBS

  • PBS

  • Mounting medium (with or without DAPI for nuclear counterstaining)

Procedure:

  • Cell Preparation and Fixation: Culture cells on coverslips to the desired confluency. Wash briefly with PBS and then fix with 4% PFA for 15 minutes at room temperature.[]

  • Washing: Wash the cells 2-3 times with PBS to remove the fixative.[]

  • Staining Solution Preparation: Prepare a fresh working solution of this compound at a final concentration of 0.5-5 µM in PBS.[]

  • Staining: Add the this compound working solution to the fixed cells and incubate for 20-60 minutes at room temperature, protected from light.[]

  • Washing: Wash the cells 2-3 times with PBS to remove excess dye.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Image the slides using a confocal or widefield fluorescence microscope.

dot

start Start cell_prep Cell Preparation (Culture cells to 70-80% confluency) start->cell_prep live_fixed Live or Fixed Staining? cell_prep->live_fixed live_wash1 Wash with PBS/HBSS live_fixed->live_wash1 Live fix_cells Fix with 4% PFA (15 min) live_fixed->fix_cells Fixed live_stain Incubate with 0.1-2 µM This compound (15-30 min, 37°C) live_wash1->live_stain live_wash2 Wash with PBS/HBSS live_stain->live_wash2 live_image Live-Cell Imaging live_wash2->live_image end End live_image->end fix_wash1 Wash with PBS fix_cells->fix_wash1 fix_stain Incubate with 0.5-5 µM This compound (20-60 min, RT) fix_wash1->fix_stain fix_wash2 Wash with PBS fix_stain->fix_wash2 fix_mount Mount Coverslip fix_wash2->fix_mount fix_image Fixed-Cell Imaging fix_mount->fix_image fix_image->end

Experimental workflow for cell staining with this compound.

Applications in Research and Drug Development

This compound is a versatile tool with numerous applications in both basic research and drug discovery:

  • Studying Lipid Metabolism: It allows for the direct observation of fatty acid uptake and its subsequent trafficking and storage, providing insights into the mechanisms of lipid homeostasis.[1]

  • Cancer Research: Altered lipid metabolism is a hallmark of many cancers. This compound can be used to study these changes and to screen for drugs that target fatty acid uptake and storage in cancer cells.[1][2]

  • Metabolic Diseases: Research into diseases such as obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD) can benefit from the use of this compound to monitor lipid accumulation in relevant cell types.[8]

  • Drug Screening: The probe can be used in high-throughput screening assays to identify compounds that inhibit or enhance fatty acid uptake.[8]

Conclusion

This compound is a robust and reliable fluorescent probe for the visualization and study of lipid droplets and fatty acid metabolism. Its excellent photophysical properties and biological relevance make it an indispensable tool for researchers in cell biology, metabolism, and drug development. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in a variety of research contexts.

References

Methodological & Application

Application Notes and Protocols for Live-Cell Imaging with Bodipy FL-C16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bodipy FL-C16 is a fluorescently labeled analog of the 16-carbon saturated fatty acid, palmitic acid. This probe consists of the Bodipy FL fluorophore attached to the omega-carbon of the C16 fatty acid chain. Its intrinsic fluorescence and structural similarity to natural fatty acids make it a valuable tool for investigating cellular fatty acid uptake, trafficking, and metabolism in live cells.[1][2][3] Due to its non-polar nature, high photostability, and high fluorescence quantum yield, this compound is well-suited for various fluorescence microscopy techniques, including confocal and two-photon microscopy. The dye is taken up by cells through fatty acid transport proteins, mimicking the natural uptake of long-chain fatty acids, and subsequently localizes to various organelles involved in lipid metabolism, such as the endoplasmic reticulum and mitochondria.[4][5][6] This allows for the real-time visualization and quantification of fatty acid metabolism, providing insights into cellular physiology and disease states like metabolic disorders and cancer.[2][]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of this compound in live-cell imaging applications.

ParameterValueNotes
Excitation Maximum ~500-505 nm[4][8][9]Can be effectively excited by a 488 nm laser line.[5][8][10]
Emission Maximum ~509-515 nm[4][8][9]
Working Concentration 0.1 - 2 µM[]Optimal concentration should be determined empirically for each cell type and experimental condition.
Incubation Time 15 - 60 minutes[]Shorter times are often sufficient for uptake studies, while longer times may be needed to observe metabolic trafficking.
Stock Solution Solvent DMSOPrepare a concentrated stock solution (e.g., 1-2 mg/mL) and store at -20°C, protected from light.[11]

Mechanism of Cellular Uptake and Processing

This compound, as a fluorescent fatty acid analog, is actively transported into live cells primarily through fatty acid transport proteins (FATPs) and other transporters like CD36 located on the plasma membrane.[5][12] Once inside the cell, it is rapidly incorporated into cellular metabolic pathways. The fluorescent probe can be esterified into complex lipids, such as triglycerides and phospholipids, and stored in lipid droplets, or transported to the mitochondria for β-oxidation.[6] Its localization can be observed in the endoplasmic reticulum/Golgi apparatus and mitochondria, reflecting the key sites of lipid processing and energy metabolism.[4][6]

Bodipy_FL_C16_Pathway This compound Cellular Uptake and Trafficking cluster_cell Live Cell extracellular Extracellular this compound transporter Fatty Acid Transporter (FATP, CD36) extracellular->transporter Binding membrane Plasma Membrane cytoplasm Cytoplasmic this compound transporter->cytoplasm Transport er_golgi Endoplasmic Reticulum / Golgi cytoplasm->er_golgi Trafficking & Esterification mitochondria Mitochondria (β-oxidation) cytoplasm->mitochondria Trafficking lipid_droplet Lipid Droplet (Triglyceride Synthesis) er_golgi->lipid_droplet Storage

Caption: Cellular uptake and trafficking of this compound.

Experimental Protocol: Live-Cell Staining and Imaging

This protocol provides a general guideline for staining live, adherent cells with this compound for fluorescence microscopy.

Materials and Reagents:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), sterile

  • Complete cell culture medium appropriate for the cell line

  • Serum-free cell culture medium

  • Coverslips or glass-bottom imaging dishes

  • Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Protocol:

  • Cell Preparation:

    • Plate cells on sterile coverslips or in glass-bottom imaging dishes.

    • Culture cells to the desired confluency (typically 70-80%) in complete culture medium.[]

  • Preparation of Staining Solution:

    • Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO. Store any unused stock solution at -20°C, protected from light.

    • On the day of the experiment, dilute the this compound stock solution into serum-free medium to the final working concentration (e.g., 1 µM).[5][12] It is recommended to test a range of concentrations (0.1 - 2 µM) to determine the optimal signal-to-noise ratio for your specific cell type.[]

  • Staining Procedure:

    • Aspirate the complete culture medium from the cells.

    • Wash the cells gently with pre-warmed PBS.

    • Add the pre-warmed this compound staining solution to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes.[] The optimal incubation time may vary depending on the cell type and experimental goals.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells 2-3 times with pre-warmed PBS or serum-free medium to remove any unbound dye.[]

  • Live-Cell Imaging:

    • Immediately after washing, add fresh, pre-warmed serum-free medium or an appropriate imaging buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with a suitable filter set for Bodipy FL (Excitation/Emission: ~505/515 nm). A standard FITC or GFP filter set is usually appropriate.

    • Acquire images using imaging parameters that minimize phototoxicity and photobleaching, especially for time-lapse experiments.

Staining_Workflow This compound Live-Cell Imaging Workflow start Start: Plate cells on imaging dish culture Culture cells to 70-80% confluency start->culture prepare_stain Prepare this compound staining solution (0.1-2 µM in serum-free medium) culture->prepare_stain wash1 Wash cells with pre-warmed PBS prepare_stain->wash1 stain Incubate with staining solution (15-30 min at 37°C) wash1->stain wash2 Wash cells 2-3 times with PBS stain->wash2 add_buffer Add fresh imaging buffer wash2->add_buffer image Live-cell imaging (Ex/Em: ~505/515 nm) add_buffer->image end End: Image analysis image->end

Caption: Experimental workflow for this compound live-cell staining.

References

Bodipy FL-C16 Fixed-Cell Staining: An Application Guide for Cellular Lipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bodipy FL-C16 is a fluorescently labeled analog of the 16-carbon saturated fatty acid, palmitic acid. Its utility as a vital stain for the investigation of fatty acid uptake and lipid metabolism is well-established. This probe consists of the Bodipy FL fluorophore, characterized by its bright green fluorescence and high photostability, conjugated to a C16 fatty acid chain. This structure allows for its incorporation into cellular membranes and organelles involved in lipid metabolism, such as the mitochondria and the endoplasmic reticulum/Golgi apparatus. In fixed-cell applications, this compound serves as a powerful tool for visualizing the distribution of lipids and understanding the structural organization of lipid-rich cellular compartments.

Principle of Staining

The mechanism of this compound staining in fixed cells involves its passive diffusion across the cell membrane and subsequent partitioning into hydrophobic environments. As a lipophilic molecule, it preferentially accumulates in lipid-rich structures. The fluorescence of Bodipy FL is environmentally sensitive, exhibiting higher quantum yields in nonpolar environments, such as lipid droplets and membranes, compared to aqueous solutions. This property contributes to a high signal-to-noise ratio, enabling clear visualization of lipid distribution within the cell.

Data Presentation

ParameterRecommended ConditionExpected Outcome & Notes
Fixation 4% Paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.Preserves cellular morphology and antigenicity for potential co-staining. Methanol fixation is generally not recommended as it can extract lipids.
Permeabilization 0.1% Saponin (B1150181) in PBS for 10-15 minutes at room temperature.Allows for the entry of the dye to stain intracellular lipid structures. Saponin is a mild detergent that selectively permeabilizes the plasma membrane while leaving organellar membranes largely intact. Triton X-100 is not recommended as it can solubilize lipid droplets.
Staining Concentration 0.5 - 5 µM in PBS.Optimal concentration should be determined empirically for each cell type and experimental condition. Higher concentrations may lead to increased background.
Incubation Time 20 - 60 minutes at room temperature, protected from light.Longer incubation times may be necessary for some cell types but can also contribute to higher background.
Excitation Wavelength ~505 nmCompatible with standard 488 nm laser lines.
Emission Wavelength ~515 nmGreen fluorescence emission.

Experimental Protocols

I. Reagent Preparation
  • Fixation Solution (4% PFA in PBS):

    • Dissolve 4 g of paraformaldehyde in 100 mL of 1X Phosphate Buffered Saline (PBS), pH 7.4.

    • Heat to 60°C in a fume hood to dissolve.

    • Add a few drops of 1 M NaOH to clarify the solution.

    • Cool to room temperature and filter. Store at 4°C for up to one week.

  • Permeabilization Solution (0.1% Saponin in PBS):

    • Dissolve 0.1 g of saponin in 100 mL of 1X PBS.

    • Mix until fully dissolved. Store at 4°C.

  • This compound Stock Solution (1 mM in DMSO):

    • Dissolve 1 mg of this compound in the appropriate volume of high-quality, anhydrous DMSO to achieve a 1 mM concentration.

    • Vortex thoroughly.

    • Aliquot and store at -20°C, protected from light and moisture.

  • This compound Working Solution (1 µM in PBS):

    • Immediately before use, dilute the 1 mM stock solution 1:1000 in 1X PBS.

    • Vortex the solution vigorously to ensure proper dispersion of the hydrophobic dye in the aqueous buffer. It is recommended to pre-warm the PBS to 37°C to aid in solubility and reduce aggregation.

II. Staining Protocol
  • Cell Culture: Grow cells on sterile glass coverslips or in imaging-compatible plates to an appropriate confluency (typically 70-80%).

  • Washing: Gently wash the cells twice with 1X PBS to remove any residual culture medium.

  • Fixation: Add the 4% PFA solution to the cells and incubate for 15 minutes at room temperature.

  • Washing: Wash the cells three times with 1X PBS for 5 minutes each to remove the fixative.

  • Permeabilization: Add the 0.1% Saponin solution to the cells and incubate for 10 minutes at room temperature.

  • Washing: Wash the cells twice with 1X PBS.

  • Staining: Add the freshly prepared 1 µM this compound working solution to the cells and incubate for 20-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with 1X PBS for 5 minutes each to remove unbound dye and reduce background fluorescence.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope equipped with standard FITC/GFP filter sets (Excitation: ~488 nm, Emission: ~510-530 nm).

Mandatory Visualization

Bodipy_Staining_Workflow cluster_preparation Cell Preparation cluster_fixation_perm Fixation & Permeabilization cluster_staining_imaging Staining & Imaging A 1. Culture Cells B 2. Wash with PBS A->B C 3. Fix with 4% PFA B->C D 4. Wash with PBS C->D E 5. Permeabilize with 0.1% Saponin D->E F 6. Wash with PBS E->F G 7. Stain with this compound F->G H 8. Wash with PBS G->H I 9. Mount Coverslip H->I J 10. Fluorescence Imaging I->J

Caption: Experimental workflow for this compound fixed-cell staining.

Bodipy_Uptake_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Bodipy_ext This compound Membrane Cell Membrane Bodipy_ext->Membrane Passive Diffusion Cytoplasm Cytoplasm Membrane->Cytoplasm Mito Mitochondria Cytoplasm->Mito Incorporation ER_Golgi ER/Golgi Cytoplasm->ER_Golgi Incorporation LD Lipid Droplets Cytoplasm->LD Partitioning

BODIPY FL-C16: Application Notes and Protocols for Microscopy-Based Cellular Lipid Uptake Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY FL-C16 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Hexadecanoic Acid) is a fluorescently labeled analog of the 16-carbon saturated fatty acid, palmitate. Its unique photophysical properties, including high quantum yield, photostability, and environment-sensitive fluorescence, make it an invaluable tool for investigating cellular fatty acid uptake and lipid metabolism. This document provides detailed application notes and standardized protocols for the use of this compound in various microscopy-based experiments, aimed at ensuring reproducible and quantifiable results.

Data Presentation: Quantitative Parameters for this compound Experiments

The following table summarizes key quantitative data for the application of this compound in microscopy and plate-reader-based assays, compiled from various research applications.

ParameterApplicationConcentration RangeIncubation TimeTemperatureExcitation/Emission (nm)Key Considerations
Working Concentration Live Cell Imaging & Fatty Acid Uptake0.1 - 2 µM[]15 - 30 minutes[]37°C[][2]488 / 508-515[3][4]Lower concentrations can help minimize non-specific binding and potential cytotoxicity[].
Fixed Cell Staining0.5 - 5 µM[]20 - 60 minutes[]Room Temperature488 / 515[4]Ensure thorough washing after fixation to remove residual fixatives[].
Flow Cytometry1 µM[2]1 hour[2]37°C[2]488 / 515Used for quantifying fatty acid uptake in a cell population.
In Vivo Microscopy200 µM (injection solution)[6][7][8]~30-80 minutes post-injection[6]N/A488 / 515[7]Concentration is optimized to avoid self-quenching at the tissue level[7][8].
Stock Solution General Use1 - 10 mMN/AStore at -20°C or -80°C[2][9]N/ADissolve in high-quality, anhydrous DMSO[10]. Protect from light[3][9].
Incubation Buffer Cellular AssaysPBS or Serum-Free Media[11]N/AN/AN/AFor fatty acid uptake assays, co-incubation with fatty acid-free BSA (e.g., 0.1%) can be used[11].
Fixation (for fixed cell protocols) Fixed Cell Imaging4% Paraformaldehyde (PFA) in PBS10 - 15 minutes[][12]Room TemperatureN/AMethanol-free PFA is recommended to preserve lipid droplet morphology.
Washing Steps All ApplicationsPBS or HBSS2-3 washesRoom TemperatureN/ACrucial for reducing background fluorescence from unbound dye[][].

Signaling Pathways and Experimental Workflows

Logical Relationship of this compound Uptake and Metabolism

A This compound (in extracellular medium) B Plasma Membrane A->B Diffusion/Transport C Fatty Acid Transporters (e.g., FATP, CD36) D Intracellular This compound C->D Facilitated Transport E Esterification (ACSL) D->E H Mitochondrial Beta-Oxidation D->H I Binding to FABPs D->I F Storage in Lipid Droplets E->F G Incorporation into Phospholipids/Triglycerides E->G

Caption: Cellular uptake and metabolic fate of this compound.

Experimental Workflow for Cellular Fatty Acid Uptake Assay

A 1. Cell Seeding (e.g., 96-well plate) B 2. Experimental Treatment (e.g., drug incubation, serum starvation) A->B D 4. Staining (Incubate cells with working solution) B->D C 3. Prepare this compound Working Solution (e.g., 1 µM in serum-free media) C->D E 5. Washing (Remove unbound dye with PBS) D->E F 6. Imaging/Quantification E->F G Fluorescence Microscopy F->G H Flow Cytometry F->H I Plate Reader F->I

Caption: Workflow for a typical this compound fatty acid uptake experiment.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Fatty Acid Uptake

This protocol is designed for real-time visualization of fatty acid uptake in living cells.

Materials:

  • This compound (stock solution in DMSO, e.g., 1 mM)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS)

  • Cells cultured on glass-bottom dishes or appropriate imaging plates

Procedure:

  • Cell Preparation: Culture cells to a confluence of 70-80%. Prior to the experiment, you may serum-starve the cells for 1-4 hours to enhance fatty acid uptake.

  • Preparation of Staining Solution: a. Prepare a working solution of this compound at a final concentration of 0.5-2 µM in serum-free medium.[] b. For studies involving fatty acid transport kinetics, it is recommended to complex the this compound with fatty acid-free BSA. A 1:1 molar ratio of this compound to BSA can be a starting point.

  • Staining: a. Wash the cells twice with warm PBS to remove serum and media components. b. Add the pre-warmed staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[]

  • Washing: a. Gently remove the staining solution. b. Wash the cells 2-3 times with warm PBS to remove unbound dye and reduce background fluorescence.[]

  • Imaging: a. Add fresh, pre-warmed imaging medium to the cells. b. Immediately proceed to imaging using a fluorescence or confocal microscope equipped with standard FITC/GFP filter sets (Excitation: ~488 nm, Emission: ~515 nm).[6][7]

Protocol 2: Staining of Fatty Acid Uptake in Fixed Cells

This protocol is suitable for endpoint assays where live-cell imaging is not required.

Materials:

  • This compound (stock solution in DMSO)

  • 4% Paraformaldehyde (PFA) in PBS (methanol-free recommended)

  • PBS

  • Cells cultured on coverslips or imaging plates

Procedure:

  • Fatty Acid Incubation: a. Culture and treat cells as required by the experimental design. b. Prepare a working solution of this compound (e.g., 100 nM) in serum-free media with 1% BSA and incubate with the cells for 5 minutes.[12]

  • Fixation: a. Gently wash the cells with PBS. b. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.[][12]

  • Washing: a. Remove the fixative and wash the cells 2-3 times with PBS for 5 minutes each to ensure complete removal of PFA.[]

  • Staining (Post-Fixation Alternative): a. Alternatively, cells can be fixed first and then stained. After fixation and washing, incubate the cells with this compound working solution (0.5-5 µM in PBS) for 20-60 minutes at room temperature, protected from light.[]

  • Final Washes and Mounting: a. Wash the cells 2-3 times with PBS. b. If desired, counterstain nuclei with a suitable dye (e.g., DAPI). c. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: a. Image the samples using a fluorescence or confocal microscope with appropriate filter sets (Excitation: ~488 nm, Emission: ~515 nm).

Protocol 3: Quantification of Fatty Acid Uptake using a Plate Reader

This high-throughput method allows for the quantification of fatty acid uptake across multiple samples.

Materials:

  • This compound (stock solution in DMSO)

  • Serum-free cell culture medium

  • PBS

  • Black, clear-bottom 96-well plates

  • Cell lysis buffer (e.g., T-PER)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding and Treatment: a. Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.[3] Cells should not be more than 90% confluent at the time of the assay.[3] b. Apply experimental treatments (e.g., inhibitors) as required.

  • Staining: a. Serum starve the cells for at least one hour.[3] b. Prepare a 1 µM working solution of this compound in serum-free medium, with 0.1% fatty acid-free BSA.[11] c. Remove the treatment medium and add the this compound solution to each well. d. Incubate for a defined period (e.g., 3 hours) at 37°C.[11]

  • Washing: a. Aspirate the staining solution and wash the cells twice with cold PBS.[11]

  • Quantification: a. Endpoint Measurement: i. Lyse the cells in each well using a suitable lysis buffer (e.g., 150 µL of T-PER).[11] ii. Measure the fluorescence of the lysate in a microplate reader (Excitation: ~470-488 nm, Emission: ~503-515 nm).[3][11] b. Kinetic Measurement: i. After adding the this compound solution, immediately place the plate in a pre-warmed (37°C) plate reader. ii. Perform a kinetic read, taking measurements every minute for up to one hour at the appropriate wavelengths.[3]

  • Data Normalization: a. Normalize the fluorescence readings to the protein concentration in each well, determined by a compatible protein assay (e.g., BCA assay), to account for variations in cell number.[11]

References

Optimal Staining with BODIPY FL-C16: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Fatty Acid Uptake and Lipid Droplet Visualization

For researchers, scientists, and drug development professionals investigating cellular lipid metabolism, the fluorescently labeled fatty acid analog, BODIPY FL-C16, serves as a critical tool. This document provides detailed application notes and standardized protocols for its use in assessing fatty acid uptake and visualizing lipid droplets, ensuring reproducible and quantifiable results. The optimal incubation time for this compound is highly dependent on the specific application, cell type, and experimental goals, ranging from short-term kinetic studies to longer-term lipid accumulation assays.

Data Presentation: Incubation Parameters

The following table summarizes various incubation times and concentrations for this compound as reported in different studies and protocols. This data provides a starting point for experimental optimization.

Cell Type/ApplicationThis compound ConcentrationIncubation TimeStaining TypeKey Observations
Hepatocytes (Fatty Acid Uptake)100 nM5 minutesLive CellRapid uptake suitable for kinetic measurements.[1]
Differentiated Cells (Lipid Uptake)1 µM3 hoursLive CellEndpoint assay to measure total lipid accumulation.[2]
HepG2 Cells (Kinetic Uptake)Not specified1 hour (readings every minute)Live CellRecommended for monitoring the kinetics of palmitate accumulation.[3]
Human Brown Adipocytes2 µM1 - 4 hoursLive CellTime-dependent increase in uptake observed.[4]
In Vivo Mammary TumorsNot specified30 minutes (peak fluorescence)In VivoFluorescence peaks and then plateaus after 30 minutes post-injection.[5]
ILC2 Cells (Fatty Acid Uptake)1 µM1 hourLive CellUsed for flow cytometric analysis of fatty acid uptake.[6]
Placental ExplantsNot specifiedPlateaued by 30 minutesLive TissueUptake rates varied with fatty acid chain length.[7]

Experimental Protocols

Below are detailed protocols for common applications of this compound.

Protocol 1: Short-Term Fatty Acid Uptake Assay (Microscopy)

This protocol is adapted for visualizing the initial uptake of fatty acids in live cells.

Materials:

  • This compound (stock solution in DMSO)

  • Live-cell imaging medium (e.g., HBSS or serum-free medium)

  • 1% fatty acid-free Bovine Serum Albumin (BSA) in PBS

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Culture cells to the desired confluency (typically 60-80%).

  • Starvation (Optional): For some cell types, serum-starve the cells for 1-4 hours prior to the assay to reduce background from serum lipids.[2][3]

  • Washing: Gently wash the cells twice with 1% fatty acid-free BSA in PBS.[1]

  • Staining Solution Preparation: Prepare the this compound working solution by diluting the stock in live-cell imaging medium to a final concentration of 100 nM - 1 µM. Protect the solution from light.

  • Incubation: Remove the wash buffer and add the this compound working solution to the cells. Incubate for 5-30 minutes at 37°C.[1] The optimal time should be determined empirically for each cell type and experimental condition.

  • Washing: Gently wash the cells twice with PBS to remove excess probe.

  • Imaging: Immediately image the cells using a fluorescence microscope with appropriate filter sets for BODIPY FL (Excitation/Emission: ~488/515 nm).

Protocol 2: Endpoint Lipid Accumulation Assay (Plate Reader)

This protocol is designed for quantifying total fatty acid uptake over a longer period.

Materials:

  • This compound (stock solution in DMSO)

  • Assay buffer (e.g., PBS with 0.1% fatty acid-free BSA)

  • Cells cultured in a black, clear-bottom 96-well plate

  • Cell lysis buffer (e.g., T-PER)

  • Fluorescence microplate reader

  • BCA protein assay kit

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and culture to the desired confluency.

  • Starvation: Starve cells for 4 hours in serum-free medium.[2]

  • Treatment (Optional): If screening for inhibitors or activators of fatty acid uptake, pre-incubate cells with the compounds for the desired time.

  • Staining Solution Preparation: Prepare the this compound working solution in assay buffer at a final concentration of 1 µM.[2]

  • Incubation: Remove the starvation medium and add the staining solution to the cells. Incubate for 1-3 hours at 37°C.[2][3]

  • Washing: Wash the cells twice with 1 mL of PBS.[2]

  • Cell Lysis: Lyse the cells in 150 µL of lysis buffer.[2]

  • Fluorescence Measurement: Measure the fluorescence of the intracellular this compound in the cell lysate using a microplate reader (Excitation/Emission: ~470/503 nm).[2]

  • Normalization: Normalize the fluorescence data to the protein concentration in each well, determined by a BCA assay.[2]

Visualizations

Fatty Acid Uptake and Metabolism Signaling Pathway

The uptake of long-chain fatty acids like palmitate (which this compound mimics) is a complex process involving multiple transporters and metabolic pathways.

FattyAcidUptake ext Extracellular This compound cd36 CD36 ext->cd36 Transport fatp FATP ext->fatp Transport fabp FABPpm ext->fabp Transport memb Plasma Membrane intra Intracellular This compound cd36->intra fatp->intra fabp->intra acs Acyl-CoA Synthetase (ACS) intra->acs Esterification bfa_coa This compound-CoA acs->bfa_coa tg Triglycerides (Lipid Droplets) bfa_coa->tg Storage pl Phospholipids bfa_coa->pl Membrane Synthesis beta_ox β-oxidation (Mitochondria) bfa_coa->beta_ox Energy Production

Caption: Cellular uptake and metabolic fate of this compound.

Experimental Workflow for this compound Staining

The following diagram illustrates a generalized workflow for a cell-based this compound staining experiment.

StainingWorkflow start Start: Culture Cells wash1 Wash with BSA/PBS start->wash1 stain Incubate with This compound wash1->stain wash2 Wash with PBS stain->wash2 live_img Live Cell Imaging (Microscopy) wash2->live_img fix Fixation (Optional) wash2->fix lyse Cell Lysis wash2->lyse end End: Data Analysis live_img->end fixed_img Fixed Cell Imaging fix->fixed_img fixed_img->end read Plate Reader Measurement lyse->read read->end

Caption: General experimental workflow for this compound staining.

References

Measuring Fatty Acid Uptake Kinetics Using BODIPY FL C16: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Long-chain fatty acids (LCFAs) are essential nutrients and signaling molecules involved in numerous physiological and pathological processes, including energy metabolism, membrane biosynthesis, and cellular signaling. The dysregulation of fatty acid uptake is implicated in various diseases such as obesity, type 2 diabetes, cardiovascular disease, and cancer.[1][2][3] Consequently, the ability to accurately measure fatty acid uptake kinetics is crucial for understanding disease mechanisms and for the development of novel therapeutics.

BODIPY FL C16 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Hexadecanoic Acid) is a fluorescently labeled analog of palmitate, a common 16-carbon saturated fatty acid.[4][5] This probe is a valuable tool for studying LCFA uptake because it enters cells via the same protein-mediated transport mechanisms as natural fatty acids, rather than by simple diffusion.[6] Once inside the cell, its fluorescence provides a reliable and quantifiable measure of fatty acid transport.[6] The fluorescent label is attached to the 16th carbon, which prevents its immediate degradation through β-oxidation, allowing for the measurement of uptake kinetics.[6]

This application note provides detailed protocols for measuring fatty acid uptake kinetics in vitro using BODIPY FL C16, guidance on data analysis, and an overview of the key signaling pathways involved in fatty acid transport.

Principle of the Assay

The assay is based on the cellular uptake of the fluorescent fatty acid analog, BODIPY FL C16. This probe is cell-permeable and its uptake is facilitated by fatty acid transport proteins such as CD36 and Fatty Acid Transport Proteins (FATPs).[3][4][7] Upon entering the cell, the probe accumulates, and the resulting increase in intracellular fluorescence can be measured over time using a fluorescence plate reader or visualized by fluorescence microscopy. The rate of increase in fluorescence is proportional to the rate of fatty acid uptake. This allows for the kinetic analysis of fatty acid transport and the screening of compounds that may inhibit or enhance this process.

Key Signaling Pathways in Fatty Acid Uptake

The uptake of long-chain fatty acids is a regulated process involving several key proteins and signaling pathways. The fatty acid translocase CD36 is a major scavenger receptor that facilitates the uptake of LCFAs in various tissues.[7] Fatty Acid Transport Proteins (FATPs) also play a crucial role by coupling fatty acid transport with their activation to fatty acyl-CoA.[7] The binding of fatty acids to receptors like CD36 can initiate downstream signaling cascades that influence metabolic processes.[1][2][3]

FattyAcidUptakeSignaling LCFA_out LCFA_out CD36 CD36 LCFA_out->CD36 Uptake FATP FATP LCFA_out->FATP Uptake FABPpm FABPpm LCFA_out->FABPpm Uptake LCFA_in LCFA_in CD36->LCFA_in PPAR PPAR CD36->PPAR Activation AMPK AMPK CD36->AMPK Activation PI3K_Akt PI3K_Akt CD36->PI3K_Akt Activation FATP->LCFA_in FABPpm->LCFA_in Acyl_CoA Acyl_CoA LCFA_in->Acyl_CoA Activation Metabolism Metabolism Acyl_CoA->Metabolism PPAR->Metabolism Regulation AMPK->Metabolism Regulation PI3K_Akt->Metabolism Regulation

Materials and Reagents

Material/ReagentSupplierCatalog Number (Example)
BODIPY FL C16Thermo Fisher ScientificD3821
Cell Culture Medium (e.g., DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Fatty Acid-Free Bovine Serum Albumin (BSA)Sigma-AldrichA7030
Lipofermata (FATP2 inhibitor)Cayman Chemical10009322
Black, clear-bottom 96-well platesCorning3603
Phosphate-Buffered Saline (PBS)Gibco10010023
DMSOSigma-AldrichD2650

Experimental Protocols

Protocol 1: Kinetic Fatty Acid Uptake Assay in a 96-Well Plate Format

This protocol is designed for measuring the rate of fatty acid uptake over time using a fluorescence plate reader.

1. Cell Seeding:

  • Seed cells in a black, clear-bottom 96-well plate at a density that ensures they are approximately 90% confluent on the day of the assay.

  • Culture cells overnight in complete growth medium at 37°C in a 5% CO2 incubator.

2. Preparation of Reagents:

  • BODIPY FL C16 Stock Solution: Prepare a 1 mM stock solution of BODIPY FL C16 in DMSO.[8] Store protected from light at -20°C.

  • Fatty Acid-Free BSA Solution: Prepare a 1% (w/v) fatty acid-free BSA solution in PBS.

  • BODIPY FL C16 Working Solution: Immediately before use, dilute the BODIPY FL C16 stock solution to the desired final concentration (e.g., 1-5 µM) in serum-free medium containing 0.1% fatty acid-free BSA.[9] Vortex briefly to ensure complete mixing.

3. Assay Procedure:

  • Gently wash the cells twice with warm PBS.

  • Starve the cells for 1-4 hours in serum-free medium at 37°C.[9]

  • For inhibitor studies, remove the starvation medium and add 100 µL of the test compound (e.g., Lipofermata) or vehicle control diluted in serum-free medium.[10] Incubate for the desired time (e.g., 1 hour) at 37°C.

  • Add 100 µL of the BODIPY FL C16 working solution to each well.

  • Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.

  • Measure fluorescence intensity at excitation/emission wavelengths of approximately 488/515 nm.[4][6] For kinetic analysis, take readings every 1-2 minutes for 30-60 minutes.[4][10]

4. Data Analysis:

  • Subtract the background fluorescence (wells with no cells or cells without BODIPY FL C16) from all readings.

  • Plot the fluorescence intensity against time to generate uptake kinetic curves.

  • The initial linear portion of the curve represents the initial rate of uptake (Vmax). Calculate the slope of this linear portion for each condition.

  • For inhibitor studies, normalize the uptake rates to the vehicle control and calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

KineticAssayWorkflow A Seed Cells in 96-well Plate B Culture Overnight A->B C Wash with PBS B->C D Serum Starve (1-4h) C->D E Add Inhibitor/Vehicle (Optional) D->E F Add BODIPY FL C16 Working Solution D->F E->F G Kinetic Read in Plate Reader (Ex/Em: 488/515 nm) F->G H Data Analysis: - Background Subtraction - Plot Kinetics - Calculate Vmax - Determine IC50 G->H

Protocol 2: Endpoint Fatty Acid Uptake Assay with Fluorescence Microscopy

This protocol is suitable for visualizing and quantifying fatty acid uptake at a specific time point.

1. Cell Seeding:

  • Seed cells on glass-bottom dishes or chamber slides suitable for microscopy.

  • Culture cells to the desired confluency.

2. Assay Procedure:

  • Follow steps 3a-3c from Protocol 1.

  • Remove the starvation/inhibitor medium and add the BODIPY FL C16 working solution.

  • Incubate for a defined period (e.g., 5-30 minutes) at 37°C, protected from light.[11]

  • Remove the BODIPY FL C16 solution and wash the cells three times with cold PBS to stop the uptake and remove extracellular probe.

  • Add fresh PBS or a suitable imaging buffer to the cells.

3. Imaging and Analysis:

  • Image the cells using a fluorescence microscope with appropriate filters for BODIPY FL (e.g., FITC channel).

  • Quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ/Fiji).

  • At least three fields of view should be analyzed for each condition.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between different experimental conditions.

Table 1: Kinetic Parameters of Fatty Acid Uptake

ConditionVmax (RFU/min)Standard Deviation
Vehicle ControlValueValue
Treatment 1ValueValue
Treatment 2ValueValue
Inhibitor (e.g., Lipofermata)ValueValue

RFU = Relative Fluorescence Units

Table 2: Inhibition of Fatty Acid Uptake

InhibitorConcentration (µM)% InhibitionIC50 (µM)
Lipofermata1Value\multirow{4}{}{Value}
10Value
50Value
100Value
Compound X1Value\multirow{4}{}{Value}
10Value
50Value
100Value

Troubleshooting and Considerations

  • High Background Fluorescence: Ensure thorough washing of cells to remove extracellular BODIPY FL C16. Include a no-cell control to determine the background fluorescence of the medium and plate.

  • Low Signal: Optimize cell seeding density and BODIPY FL C16 concentration. Ensure the probe has not degraded due to light exposure.

  • Photobleaching: Minimize exposure of the probe to light, especially during microscopy.

  • Cell Viability: Ensure that the concentrations of BODIPY FL C16 and any test compounds are not cytotoxic. A viability assay (e.g., MTT or Trypan Blue) can be performed in parallel.

  • Probe Self-Quenching: At high concentrations, BODIPY dyes can self-quench. It is important to work within a concentration range where fluorescence is proportional to the amount of probe taken up.[4]

Conclusion

The use of BODIPY FL C16 provides a robust and reliable method for measuring the kinetics of long-chain fatty acid uptake in living cells. The protocols outlined in this application note can be adapted for various cell types and experimental questions, making it a valuable tool for basic research and drug discovery in the field of metabolic diseases and oncology.

References

Application Notes and Protocols for Screening Fatty Acid Uptake Inhibitors using BODIPY FL-C16

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Long-chain fatty acids (LCFAs) are essential nutrients and key signaling molecules involved in various cellular processes. Their transport across the plasma membrane is a critical step, facilitated by a group of proteins known as fatty acid transporters (FATPs) and other proteins like CD36.[1] Dysregulation of fatty acid uptake is implicated in numerous metabolic diseases, including obesity, type 2 diabetes, and certain cancers.[2] This makes the modulation of fatty acid uptake a promising therapeutic strategy.

The BODIPY FL-C16 assay is a robust and sensitive method for studying the cellular uptake of long-chain fatty acids and for screening potential inhibitors of this process.[3][4] This assay utilizes this compound, a fluorescently labeled analog of the 16-carbon saturated fatty acid, palmitate.[5][6][7] This probe is readily taken up by cells via fatty acid transporters and accumulates intracellularly, primarily in lipid droplets.[8] The fluorescence intensity inside the cells is directly proportional to the amount of fatty acid taken up. By measuring this fluorescence, researchers can quantify fatty acid uptake and assess the efficacy of inhibitory compounds. The assay can be performed in a high-throughput format, making it suitable for screening large compound libraries.[9]

Principle of the Assay

The this compound assay is based on the detection of a fluorescent fatty acid analog, 4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Hexadecanoic Acid (BODIPY FL C16), within live cells.[9] This cell-permeable probe mimics natural long-chain fatty acids and is a substrate for fatty acid transport proteins.[1] Once inside the cell, its fluorescence can be measured using a fluorescence microplate reader or visualized by fluorescence microscopy. To ensure that only intracellular fluorescence is measured, a quenching agent can be added to the extracellular medium to eliminate the signal from the probe that has not been transported into the cells.[2][8] The effectiveness of a potential inhibitor is determined by the reduction in intracellular fluorescence in its presence compared to a control.

Experimental Protocols

Materials and Reagents
  • Cell Lines: Adherent cell lines known to express fatty acid transporters are suitable. Commonly used cell lines include:

    • Differentiated 3T3-L1 adipocytes[2][10]

    • Caco-2 (human colorectal adenocarcinoma)[2]

    • HepG2 (human liver cancer)[3][10]

    • Breast cancer cell lines (e.g., MDAMB361, HCC1569)[9]

  • Reagents:

    • This compound (e.g., from Thermo Fisher Scientific, Cayman Chemical, MedchemExpress)[3][5][9]

    • Cell culture medium (e.g., DMEM, DMEM/F12)[10]

    • Fetal Bovine Serum (FBS) or Bovine Calf Serum (BCS)[10]

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA solution

    • Phosphate-Buffered Saline (PBS)

    • Fatty acid-free Bovine Serum Albumin (BSA)

    • Inhibitor compounds and a known inhibitor control (e.g., Lipofermata, an inhibitor of FATP2)[3][4]

    • Extracellular Quenching Solution (optional, available in some commercial kits)[2][10]

    • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

  • Equipment:

    • Cell culture incubator (37°C, 5% CO2)

    • Laminar flow hood

    • Fluorescence microplate reader with bottom-read capabilities (Excitation/Emission: ~488/515 nm)[2][6]

    • Fluorescence microscope (optional, for visualization)

    • Black-walled, clear-bottom 96-well or 384-well plates suitable for cell culture and fluorescence measurements[10]

    • Multichannel pipette

Cell Preparation and Seeding
  • Cell Culture: Maintain the chosen cell line in appropriate growth medium supplemented with serum and antibiotics in a cell culture incubator.

  • Seeding:

    • For a 96-well plate, seed the cells at a density that will result in an 80-90% confluent monolayer on the day of the assay.[10] This density needs to be optimized for each cell line, but a starting point is typically 2 x 10^4 to 8 x 10^4 cells per well.[3][10]

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[10]

Assay Protocol for Inhibitor Screening
  • Compound Preparation: Prepare stock solutions of inhibitor compounds and the positive control inhibitor (e.g., Lipofermata) in DMSO. Further dilute the compounds to the desired final concentrations in serum-free medium. Ensure the final DMSO concentration is low (e.g., <0.5%) to avoid toxicity.

  • Cell Treatment:

    • Carefully remove the growth medium from the wells.

    • Wash the cells once with PBS.

    • Add the diluted inhibitor compounds and controls (vehicle control, positive inhibitor control) to the respective wells.

    • Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C. This incubation time may need to be optimized.

  • This compound Staining:

    • Prepare the this compound working solution by diluting the stock solution in serum-free medium or a suitable assay buffer. A typical final concentration is 1-2 µM.[9][11] It is often beneficial to complex the this compound to fatty acid-free BSA.[9]

    • Add the this compound working solution to all wells.

    • Incubate for 30-60 minutes at 37°C, protected from light.[9]

  • Fluorescence Measurement (Endpoint Assay):

    • If using a quenching solution, add it to all wells according to the manufacturer's instructions.

    • Measure the intracellular fluorescence using a microplate reader with excitation at ~488 nm and emission at ~515 nm.[2][6] Use bottom-read mode to minimize interference from the medium.

  • Fluorescence Measurement (Kinetic Assay):

    • Alternatively, for a kinetic assay, add the this compound working solution and immediately begin reading the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 60 minutes) at 37°C.[3]

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces fatty acid uptake by 50%).[12]

Data Presentation

Quantitative Data Summary of Fatty Acid Uptake Inhibitors

The following table summarizes representative quantitative data for inhibitors of fatty acid uptake obtained using the this compound assay.

CompoundCell LineIC50 Value (µM)Reference
LipofermataHepG22.3[13]
LipofermataCaco-26[13]
Palmitate3T3-L1 adipocytes15.8[14]

Visualizations

Fatty Acid Uptake Signaling Pathway

FattyAcidUptake cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FA_BSA Fatty Acid-BSA Complex FATP FATP FA_BSA->FATP Transport CD36 CD36 FA_BSA->CD36 Transport FA Fatty Acid FATP->FA CD36->FA ACSL ACSL FA->ACSL FA_CoA Fatty Acyl-CoA ACSL->FA_CoA Metabolism ß-oxidation Triglyceride Synthesis Phospholipid Synthesis FA_CoA->Metabolism

Caption: Simplified signaling pathway of fatty acid uptake into the cell.

Experimental Workflow for Inhibitor Screening

ExperimentalWorkflow A Seed cells in a 96-well plate B Incubate overnight for cell attachment A->B D Treat cells with inhibitors B->D C Prepare inhibitor dilutions C->D F Add this compound to wells D->F E Prepare this compound working solution E->F G Incubate for fatty acid uptake F->G H Measure fluorescence (Ex/Em: 488/515 nm) G->H I Data analysis (calculate % inhibition and IC50) H->I

Caption: Experimental workflow for screening fatty acid uptake inhibitors.

Logical Relationship of Assay Components

AssayComponents Cell Live Cells Uptake Fatty Acid Uptake Cell->Uptake Probe This compound Probe->Uptake Inhibitor Test Compound Inhibitor->Uptake Fluorescence Intracellular Fluorescence Uptake->Fluorescence

Caption: Logical relationship of the key components in the this compound assay.

References

Application Notes and Protocols for Two-Photon Microscopy of Bodipy FL-C16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Bodipy FL-C16, a fluorescently labeled long-chain fatty acid analog, for cellular and tissue imaging using two-photon excitation microscopy (TPM). This document outlines the spectral properties of the dye, recommended microscopy settings, and detailed protocols for in vitro and in vivo applications.

Introduction to this compound

This compound is a valuable tool for investigating fatty acid uptake and lipid metabolism in biological systems. It consists of the Bodipy FL fluorophore attached to a 16-carbon fatty acid chain (palmitic acid). This structure allows it to be transported into cells via fatty acid transport proteins, mimicking the behavior of natural long-chain fatty acids. Its bright fluorescence and high photostability make it well-suited for advanced imaging techniques like two-photon microscopy, which offers advantages such as deeper tissue penetration, reduced phototoxicity, and inherent optical sectioning.

Spectral Properties and Two-Photon Excitation

This compound exhibits a primary one-photon excitation peak at approximately 505 nm and an emission peak around 515 nm. For two-photon excitation, the optimal wavelength is generally found in the near-infrared (NIR) range. While the exact peak can vary depending on the local environment, a two-photon excitation maximum for the Bodipy FL core has been reported to be around 920 nm.

Recommended Two-Photon Microscopy Settings

The optimal settings for two-photon imaging of this compound will depend on the specific microscope, objective, and sample being used. The following table provides a summary of recommended starting parameters that should be empirically optimized for each experiment.

ParameterRecommended Range/ValueNotes
Two-Photon Excitation Wavelength 920 nmStart with 920 nm and adjust for optimal signal-to-noise ratio. A tuning range of 880-960 nm may be explored.
Laser Power < 50 mW at the sampleUse the lowest laser power necessary to obtain a good signal to minimize phototoxicity and photobleaching.[1][2]
Emission Filter 500-550 nm bandpassA standard green emission filter is suitable for collecting the this compound signal.
Objective High numerical aperture (NA) water or oil immersion objective (e.g., 20x, 40x, 60x)The choice of objective will depend on the desired field of view and resolution.
Pixel Dwell Time 1-4 µsShorter dwell times can reduce phototoxicity but may require averaging to improve the signal-to-noise ratio.
Detector High-sensitivity non-descanned detectors (NDDs) or GaAsP detectorsThese detectors are ideal for the low light conditions often encountered in two-photon microscopy.
Image Size 512x512 or 1024x1024 pixelsThis provides a good balance between resolution and acquisition speed.
Z-stack Step Size 1-2 µmAdjust based on the objective's depth of field and the desired axial resolution.

Experimental Protocols

In Vitro Staining of Cultured Cells

This protocol describes the staining of cultured cells with this compound for the visualization of fatty acid uptake and lipid droplets.

Materials:

  • This compound (stock solution in DMSO, e.g., 1 mM)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Bovine serum albumin (BSA), fatty acid-free

  • Coverslips or imaging dishes suitable for microscopy

  • Cultured cells of interest

Protocol:

  • Cell Seeding: Seed cells on coverslips or imaging dishes and culture until they reach the desired confluency.

  • Preparation of Staining Solution:

    • Prepare a working solution of this compound by diluting the stock solution in a serum-free medium or HBSS containing fatty acid-free BSA. A final concentration of 1-5 µM is a good starting point. The BSA helps to solubilize the fatty acid analog and facilitate its uptake.

  • Cell Staining:

    • Wash the cells once with warm PBS or HBSS.

    • Incubate the cells with the this compound staining solution for 15-30 minutes at 37°C.[3] The optimal incubation time may vary depending on the cell type and experimental goals.

  • Washing:

    • Remove the staining solution and wash the cells two to three times with warm PBS or HBSS to remove excess probe.

  • Imaging:

    • Immediately image the cells using a two-photon microscope with the recommended settings. For live-cell imaging, maintain the cells at 37°C and 5% CO2 using a stage-top incubator.

In Vivo Imaging in a Mouse Model

This protocol provides a general guideline for in vivo imaging of this compound in a mouse model, for example, using a dorsal skinfold window chamber or an abdominal imaging window.

Materials:

  • This compound (sterile solution)

  • Anesthetized mouse with an imaging window

  • Two-photon microscope with an animal-compatible stage

  • Physiological saline

Protocol:

  • Animal Preparation:

    • Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols.

    • Position the mouse on the microscope stage and ensure the imaging window is accessible to the objective.

  • Probe Administration:

    • Administer this compound via tail vein injection. A typical dose is 100 µL of a 200 µM solution.[4][5] The optimal dose may need to be determined empirically.

  • Image Acquisition:

    • Begin acquiring images immediately after injection to capture the kinetics of fatty acid uptake.

    • Acquire time-lapse images or Z-stacks at desired intervals. The fluorescence signal is often observed to plateau around 30-60 minutes post-injection.[3][5][6]

  • Post-Imaging:

    • After imaging, recover the animal from anesthesia according to approved protocols.

Data Analysis and Interpretation

The acquired images can be analyzed to quantify various aspects of lipid metabolism, including:

  • Fatty Acid Uptake Rate: By measuring the increase in fluorescence intensity over time in specific cells or regions of interest.

  • Lipid Droplet Dynamics: Tracking the formation, movement, and fusion of lipid droplets within cells.

  • Subcellular Localization: Co-staining with other organelle-specific dyes can reveal the trafficking of fatty acids to mitochondria, endoplasmic reticulum, or other organelles.[7][8][9][10]

Diagrams

Experimental_Workflow_In_Vitro cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cell_seeding Seed Cells wash_cells1 Wash Cells (PBS) cell_seeding->wash_cells1 staining_solution Prepare Staining Solution incubate Incubate with this compound staining_solution->incubate wash_cells1->incubate wash_cells2 Wash Cells (PBS) incubate->wash_cells2 tp_imaging Two-Photon Microscopy wash_cells2->tp_imaging data_analysis Image Analysis tp_imaging->data_analysis

Caption: In Vitro Experimental Workflow.

Fatty_Acid_Uptake_Pathway cluster_cell bodipy This compound fatp Fatty Acid Transport Protein (FATP) bodipy->fatp Binding cytoplasm Cytoplasm fatp->cytoplasm Transport cell_membrane Cell Membrane er Endoplasmic Reticulum (Lipid Synthesis) cytoplasm->er mitochondria Mitochondria (Beta-Oxidation) cytoplasm->mitochondria lipid_droplet Lipid Droplet (Storage) cytoplasm->lipid_droplet

Caption: Cellular Uptake and Metabolism of this compound.

Troubleshooting and Considerations

  • Phototoxicity: Bodipy dyes can generate reactive oxygen species upon illumination, leading to phototoxicity.[11][12][13][14] It is crucial to use the lowest possible laser power and limit exposure time, especially for live-cell imaging.

  • Signal-to-Noise Ratio: If the signal is weak, consider increasing the detector gain, using frame averaging, or slightly increasing the laser power while monitoring for signs of phototoxicity.

  • Background Fluorescence: Ensure thorough washing after staining to minimize background from unbound probe.

  • Probe Concentration: High concentrations of this compound can lead to self-quenching of the fluorescence. Optimize the concentration for each cell type and application.

  • Cellular Health: Ensure cells are healthy and not stressed, as this can alter lipid metabolism and probe uptake.

References

Application Notes: Co-staining Bodipy FL C16 with Cellular Markers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bodipy FL C16 is a fluorescently labeled analog of the 16-carbon saturated fatty acid, palmitic acid.[1][2] Its intrinsic fluorescence allows for the direct visualization and tracking of long-chain fatty acid uptake, trafficking, and incorporation into complex lipids and lipid droplets within living cells.[1][3] Co-staining Bodipy FL C16 with organelle-specific markers is a powerful technique for elucidating the subcellular pathways of fatty acid metabolism and understanding how these pathways are altered in various physiological and pathological states, such as cancer, obesity, and non-alcoholic fatty liver disease (NAFLD).[4]

These application notes provide detailed protocols for co-staining Bodipy FL C16 with markers for key organelles involved in lipid metabolism, including mitochondria, the endoplasmic reticulum, and lysosomes.

Principle of Bodipy FL C16 Staining

Bodipy FL C16 is a cell-permeant molecule that is taken up by cells and utilized in a manner similar to its natural counterpart, palmitic acid. Once inside the cell, it is esterified and incorporated into various lipid species, such as triglycerides and phospholipids.[4] A significant portion of the probe accumulates in lipid droplets, which are organelles dedicated to neutral lipid storage.[5] The Bodipy FL fluorophore exhibits a bright green fluorescence with a narrow emission spectrum, making it an excellent tool for fluorescence microscopy.[6][7] Its fluorescence is environmentally sensitive, with a quantum yield that increases in the hydrophobic environment of lipid droplets and when bound to fatty acid-binding proteins (FABPs).[8]

Co-localization with Cellular Organelles

Studies have shown that Bodipy FL C16 extensively co-localizes with markers for the endoplasmic reticulum (ER) and mitochondria in various cell types, including human intestinal Caco-2 cells.[3][9] This reflects the central role of these organelles in fatty acid activation, esterification (ER), and β-oxidation (mitochondria). In contrast, minimal co-localization is typically observed with lysosomal markers, suggesting that lysosomal degradation is not a primary fate for this fatty acid analog under normal conditions.[9]

Data Presentation: Spectral Compatibility

Successful co-staining requires the use of fluorescent probes with minimal spectral overlap. Bodipy FL C16 is a green-emitting dye, making it spectrally compatible with a wide range of red-emitting organelle trackers. Below is a summary of Bodipy FL C16's spectral properties alongside those of recommended markers for co-staining experiments.

Table 1: Spectral Properties of Bodipy FL C16 and Compatible Organelle Markers

Fluorescent ProbeTarget OrganelleExcitation Max (nm)Emission Max (nm)Recommended Laser/Filter Set
Bodipy FL C16 Fatty Acid/Lipid Droplets~505~515488 nm laser, 500-550 nm filter (FITC/GFP)
MitoTracker™ Red CMXRos Mitochondria~579~599561 nm laser, 580-640 nm filter (RFP/TRITC)
ER-Tracker™ Red Endoplasmic Reticulum~587~615561 nm laser, 600-650 nm filter (RFP/TRITC)
LysoTracker™ Red DND-99 Lysosomes (Acidic Organelles)~577~590561 nm laser, 580-630 nm filter (RFP/TRITC)
BODIPY™ TR Ceramide Golgi Apparatus/ER~589~617561 nm laser, 600-650 nm filter (RFP/TRITC)

Experimental Protocols

General Guidelines & Materials
  • Cell Culture: Plate cells on glass-bottom dishes or coverslips appropriate for high-resolution microscopy. Ensure cells are healthy and sub-confluent (50-70%) at the time of staining.

  • Reagents: Use high-quality DMSO for preparing stock solutions. Protect fluorescent dye solutions from light.

  • Imaging Medium: For live-cell imaging, use a phenol (B47542) red-free medium to reduce background fluorescence.[10][11]

Diagram: Bodipy FL C16 Uptake and Trafficking Pathway

Bodipy_Pathway extracellular Extracellular Bodipy FL C16 membrane Plasma Membrane extracellular->membrane Uptake cytosol Cytosolic Bodipy FL C16-CoA membrane->cytosol Activation er Endoplasmic Reticulum (Esterification) cytosol->er mito Mitochondria (β-Oxidation) cytosol->mito ld Lipid Droplet (Storage) er->ld Incorporation into Triglycerides

Caption: Cellular uptake and metabolic fate of Bodipy FL C16.

Diagram: General Co-staining Experimental Workflow

Staining_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_image Imaging seed 1. Seed Cells on Imaging Dish grow 2. Culture to 50-70% Confluency seed->grow stain_organelle 3. Stain with Organelle Marker (e.g., MitoTracker Red) grow->stain_organelle wash1 4. Wash with Pre-warmed Medium stain_organelle->wash1 stain_bodipy 5. Stain with Bodipy FL C16 wash1->stain_bodipy wash2 6. Wash & Replace with Imaging Medium stain_bodipy->wash2 image 7. Image using Confocal Microscope wash2->image

Caption: General workflow for co-staining live cells.

Protocol 1: Co-staining with MitoTracker™ Red CMXRos (Mitochondria)

This protocol outlines the simultaneous visualization of fatty acid uptake and mitochondrial localization.

A. Reagent Preparation

  • Bodipy FL C16 Stock (1 mM): Dissolve 1 mg of Bodipy FL C16 (MW: 474.43) in 2.11 mL of high-quality DMSO.[12] Aliquot and store at -20°C, protected from light.

  • MitoTracker Red CMXRos Stock (1 mM): Reconstitute 50 µg in 69.6 µL of DMSO. Aliquot and store at -20°C.

  • Staining Medium: Prepare fresh by diluting stock solutions into serum-free, phenol red-free cell culture medium.

B. Staining Protocol

  • Grow cells on a glass-bottom imaging dish to the desired confluency.

  • Prepare the MitoTracker Red Staining Solution with a final concentration of 50-200 nM in pre-warmed medium.

  • Remove the culture medium from the cells and wash once with pre-warmed PBS.

  • Add the MitoTracker Red Staining Solution to the cells and incubate for 15-30 minutes at 37°C.

  • During the last 15 minutes of the MitoTracker incubation, add Bodipy FL C16 stock solution directly to the medium to a final concentration of 1-5 µM.[12]

  • Remove the staining solution and wash the cells two to three times with pre-warmed, phenol red-free medium.

  • Add fresh, pre-warmed imaging medium to the cells.

  • Proceed immediately to imaging on a confocal microscope equipped with appropriate lasers and filters for green (Bodipy) and red (MitoTracker) fluorescence.

Protocol 2: Co-staining with ER-Tracker™ Red (Endoplasmic Reticulum)

This protocol allows for the visualization of fatty acid trafficking to the ER, a primary site of lipid synthesis.

A. Reagent Preparation

  • Bodipy FL C16 Stock (1 mM): Prepare as described in Protocol 1.

  • ER-Tracker Red Stock (1 mM): ER-Tracker Red (BODIPY TR Glibenclamide) is supplied as a lyophilized solid. Reconstitute according to the manufacturer's instructions in high-quality DMSO. Aliquot and store at -20°C.

  • Staining Medium: Prepare fresh by diluting stock solutions into serum-free, phenol red-free cell culture medium.

B. Staining Protocol

  • Grow cells on a glass-bottom imaging dish.

  • Prepare the Bodipy FL C16 Staining Solution with a final concentration of 1-5 µM in pre-warmed medium.

  • Add the Bodipy FL C16 solution to the cells and incubate for 30-60 minutes at 37°C.[12]

  • Prepare the ER-Tracker Red Staining Solution with a final concentration of 1 µM in pre-warmed medium.

  • Remove the Bodipy FL C16 solution, wash once, and add the ER-Tracker Red solution.

  • Incubate for 15-30 minutes at 37°C.

  • Remove the staining solution, wash the cells two to three times with pre-warmed imaging medium.

  • Add fresh, pre-warmed imaging medium to the cells and image immediately. Note: ER-Tracker probes are recommended for live-cell imaging only; fixation can disrupt the staining pattern.[11]

Protocol 3: Co-staining with LysoTracker™ Red DND-99 (Lysosomes)

This protocol helps determine if fatty acids are being targeted to lysosomes, which can be indicative of processes like lipophagy.

A. Reagent Preparation

  • Bodipy FL C16 Stock (1 mM): Prepare as described in Protocol 1.

  • LysoTracker Red DND-99 Stock (1 mM): Supplied as a solution in DMSO. Store at -20°C.

  • Staining Medium: Prepare fresh by diluting stock solutions into serum-free, phenol red-free cell culture medium.

B. Staining Protocol

  • Grow cells on a glass-bottom imaging dish.

  • Prepare a Combined Staining Solution containing Bodipy FL C16 (final concentration 1-5 µM) and LysoTracker Red (final concentration 50-75 nM) in pre-warmed medium.

  • Remove the culture medium, wash once with PBS, and add the Combined Staining Solution.

  • Incubate for 30-60 minutes at 37°C.

  • Remove the staining solution and wash the cells two to three times with pre-warmed imaging medium.

  • Add fresh imaging medium and proceed to imaging.

Quantitative Data and Considerations

Table 2: Recommended Staining Parameters

Fluorescent ProbeStock Conc.Working Conc.Incubation TimeNotes
Bodipy FL C16 1 mM (DMSO)1-5 µM30-60 minUptake can plateau after ~30 minutes.[1][2]
MitoTracker™ Red CMXRos 1 mM (DMSO)50-200 nM15-30 minStaining is dependent on mitochondrial membrane potential.
ER-Tracker™ Red 1 mM (DMSO)1 µM15-30 minLive-cell stain only; do not fix.[11]
LysoTracker™ Red DND-99 1 mM (DMSO)50-75 nM30-60 minAccumulates in acidic organelles.

Diagram: Spectral Separation for Dual-Color Imaging

Spectra Simplified Emission Spectra x_start 450 x_mid1 515 x_mid2 600 x_end 700 nm y_axis Relative Intensity bodipy_peak Bodipy FL C16 bodipy_curve bodipy_curve red_peak Red Marker (e.g., MitoTracker Red) red_curve red_curve overlap Minimal Spectral Overlap Allows for Clear Separation

Caption: Ideal spectral separation between green and red channels.

Troubleshooting

  • High Background: This can be caused by excess dye. Ensure thorough washing steps. Using pre-warmed PBS for washes can sometimes help reduce non-specific binding or dye precipitation.[13] Phenol red in the medium is a common cause of background; always use phenol red-free medium for imaging.[10]

  • Weak Signal: Optimize dye concentration and incubation time. Ensure cells are healthy, as uptake mechanisms are energy-dependent. Check that laser power and detector gain settings are appropriate.

  • Phototoxicity: Minimize light exposure by using the lowest possible laser power and limiting acquisition time. Use of an anti-fade mounting medium can be considered for fixed samples, although most protocols here are for live cells.

  • Spectral Bleed-through: If using filter sets with wide bandpasses, fluorescence from the green channel may be detected in the red channel. Use narrow bandpass filters or perform sequential scanning (acquiring one channel at a time) to eliminate this artifact.

References

Application Notes and Protocols for Bodipy FL-C16 Administration in Mouse Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bodipy FL-C16 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Hexadecanoic Acid) is a fluorescently labeled long-chain fatty acid analog used for the real-time imaging of fatty acid uptake and metabolism in live cells and animal models. Its bright and stable fluorescence makes it an excellent tool for investigating the metabolic reprogramming associated with various diseases, including cancer. These application notes provide a detailed protocol for the administration of this compound in mice for in vivo imaging studies, particularly focusing on tumor metabolism.

Principle of the Assay

This compound is a fluorescent analog of palmitate, a 16-carbon saturated fatty acid.[1] Once administered in vivo, it is taken up by cells through fatty acid transporters and can be used to visualize and quantify fatty acid uptake.[2][3] This allows for the non-invasive, dynamic assessment of lipid metabolism in living animals. The fluorescence intensity of this compound directly correlates with the rate of fatty acid uptake, providing insights into metabolic pathways that are often dysregulated in pathological conditions.

Materials and Reagents

Material/ReagentSupplierCatalog Number (Example)
Bodipy FL C16Thermo Fisher ScientificD3821
Dimethyl sulfoxide (B87167) (DMSO)Sigma-AldrichD8418
Sterile Phosphate-Buffered Saline (PBS)Gibco10010023
Titanium Mammary Window Chamber--
Anesthesia (e.g., Isoflurane)--
Insulin Syringes (e.g., 29-gauge)--
Fluorescence Microscopy System--

Experimental Protocols

I. Preparation of this compound Injection Solution
  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For long-term storage, it is recommended to store the stock solution at -20°C.

  • Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution to a final concentration of 200 µM in sterile DMSO or PBS.[4][5] This concentration is optimized to achieve sufficient tissue-level fluorescence while avoiding self-quenching.[4][6]

II. Animal Preparation and Surgical Procedures
  • Animal Model: This protocol is designed for use in mouse models, such as FVB/N or BALB/c mice.[1][4] All animal procedures should be performed in accordance with institutional guidelines for animal care and use.

  • Mammary Window Chamber Implantation (for tumor imaging): For intravital imaging of mammary tumors, a titanium mammary window chamber can be surgically implanted over the 4th right mammary fat pad of the mouse.[1][4] This allows for longitudinal imaging of the tumor microenvironment.

III. In Vivo Administration and Imaging
  • Anesthesia: Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).

  • Probe Administration: Administer 100 µL of the 200 µM this compound working solution via tail vein injection.[1][4]

  • Animal Placement: Transfer the anesthetized animal to the heated stage of a fluorescence microscope to maintain core body temperature.[4]

  • Image Acquisition:

    • Acquire a baseline (pre-injection) fluorescence image and a dark image (laser off) to account for background and endogenous fluorescence.[1][4]

    • Begin acquiring fluorescence images immediately after injection and continue for a total of 80 minutes.[1][4]

    • Use an excitation wavelength of approximately 488 nm and collect the emission signal at around 515 nm.[1][4] An exposure time of 5 seconds can be used.[4]

IV. Data Analysis
  • Image Correction: Subtract the background and dark image signals from all post-injection images.[1][4] Correct for daily light source variations using a Rhodamine B standard if necessary.[4]

  • Kinetic Analysis: Generate kinetic curves by plotting the average fluorescence intensity within the region of interest over the 80-minute imaging period.

  • Summary Parameter: The fluorescence intensity at 60 minutes post-injection (Bodipy60) can be used as a summary parameter to quantify this compound uptake, as the signal typically plateaus around 30 minutes post-injection.[1][7]

Quantitative Data Summary

The following table summarizes key quantitative parameters from published studies using this compound for mouse imaging.

ParameterValueReference
Probe Concentration 200 µM[1][4][5]
Injection Volume 100 µL[1][4]
Administration Route Tail Vein Injection[1][4]
Vehicle DMSO or Sterile PBS[4][5][6]
Excitation Wavelength 488 nm[1][4]
Emission Wavelength 515 nm[1][4]
Imaging Duration 80 minutes[1][4]
Fluorescence Plateau ~30 minutes post-injection[1][7]
Summary Time Point 60 minutes post-injection (Bodipy60)[1][7]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_admin Administration & Imaging cluster_analysis Data Analysis prep_solution Prepare 200 µM This compound Solution administer Tail Vein Injection (100 µL) prep_solution->administer prep_animal Anesthetize Mouse prep_animal->administer acquire_baseline Acquire Baseline Fluorescence Image administer->acquire_baseline Pre-injection image_acquisition Acquire Images (0-80 min) acquire_baseline->image_acquisition Post-injection correct_images Background Subtraction & Correction image_acquisition->correct_images generate_kinetics Generate Kinetic Curves correct_images->generate_kinetics quantify Quantify Uptake (Bodipy60) generate_kinetics->quantify

Caption: Experimental workflow for in vivo imaging of fatty acid uptake using this compound in mice.

Signaling Pathway Context

signaling_pathway cluster_cell Tumor Cell MYC MYC Oncogene (Overexpressed) FATP Fatty Acid Transporters (e.g., FATP, CD36) MYC->FATP Upregulates Intracellular_Bodipy Intracellular This compound (Fluorescence Signal) FATP->Intracellular_Bodipy Bodipy Extracellular This compound Bodipy->FATP Uptake Metabolism Lipid Metabolism (β-oxidation, Lipid Synthesis) Intracellular_Bodipy->Metabolism

Caption: Simplified diagram illustrating the role of MYC in enhancing fatty acid uptake, as visualized by this compound.

References

Application Notes and Protocols: Bodipy FL-C16 for High-Content Screening of Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bodipy FL-C16 is a fluorescently labeled analog of the 16-carbon saturated fatty acid, palmitate.[1][2] This probe consists of the Bodipy FL fluorophore attached to the omega-carbon of the hexadecanoic acid chain.[3][4] Its unique photophysical properties, including high quantum yield, photostability, and relatively environment-insensitive fluorescence, make it an invaluable tool for studying lipid metabolism.[1][5] this compound is readily taken up by cells via fatty acid transport proteins, mimicking the behavior of natural long-chain fatty acids, and becomes incorporated into various lipid metabolic pathways.[2][6] This allows for the visualization and quantification of fatty acid uptake, intracellular trafficking, and storage within lipid droplets, making it highly suitable for high-content screening (HCS) applications in drug discovery and metabolic disease research.[][]

Principle of the Assay

The core principle of using this compound in high-content screening is to fluorescently label cellular lipid pools to quantify changes in lipid metabolism upon experimental manipulation. Once inside the cell, this compound is primarily directed towards pathways of lipid synthesis and storage.[9] It extensively co-localizes with mitochondria and the endoplasmic reticulum/Golgi apparatus, key sites of lipid processing.[3][6][9] A significant portion of the probe is esterified and stored as neutral lipids within lipid droplets.[9] High-content imaging platforms can then be used to automatically acquire and analyze images of stained cells, extracting multi-parametric data on a per-cell basis. This allows for the quantitative assessment of lipid accumulation, lipid droplet morphology (number, size, intensity), and intracellular distribution in a high-throughput format.

Data Presentation

This compound Properties
PropertyValueReference
Molecular Weight 474.43 g/mol [3]
Excitation Wavelength ~505 nm[3]
Emission Wavelength ~515 nm[3]
Appearance Faint orange to red powder[1]
Solubility DMSO (2 mg/mL)[1]
Storage -20°C, desiccated, protected from light[1][3]
Recommended Staining Concentrations and Incubation Times
ApplicationCell TypeConcentrationIncubation TimeReference
Fatty Acid Uptake (Microscopy) Hepatocytes100 nM5 minutes[10]
Fatty Acid Uptake (Flow Cytometry) Innate Lymphoid Cells1 µM1 hour[11]
General Lipid Staining (Live Cells) Various0.1 - 2 µM15 - 30 minutes[]
General Lipid Staining (Fixed Cells) Various0.5 - 5 µM20 - 60 minutes[]
In Vitro Drug Screening 4T1 Breast Cancer CellsNot specified30 minutes[2]
In Vivo Fatty Acid Uptake Murine Mammary Tumors200 µM (tail vein injection)60 minutes[2][12]

Experimental Protocols

Protocol 1: High-Content Screening of Fatty Acid Uptake in Live Cells

This protocol is designed for a 96-well plate format suitable for HCS platforms.

Materials:

  • This compound (stock solution in DMSO, e.g., 1 mM)

  • Cell culture medium (serum-free)

  • Phosphate-Buffered Saline (PBS)

  • Black, clear-bottom 96-well microplate

  • Test compounds and controls (e.g., lipofermata (B346663) as an inhibitor)

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that ensures they are approximately 70-80% confluent at the time of the assay.[] Allow cells to adhere overnight in a cell culture incubator (37°C, 5% CO2).

  • Compound Treatment:

    • Prepare serial dilutions of test compounds in serum-free medium.

    • Gently remove the culture medium from the wells and replace it with the medium containing the test compounds or vehicle control.

    • Incubate for the desired treatment period (e.g., 1-24 hours) at 37°C and 5% CO2.

  • This compound Staining:

    • Prepare a fresh working solution of this compound in serum-free medium. A final concentration of 1-2 µM is a good starting point.[]

    • Remove the compound-containing medium and wash the cells once with PBS.

    • Add the this compound working solution to each well and incubate for 15-30 minutes at 37°C, protected from light.[]

  • Washing: Gently wash the cells 2-3 times with PBS to remove unbound dye and reduce background fluorescence.[]

  • Imaging:

    • Add fresh PBS or imaging buffer to the wells.

    • Acquire images using a high-content imaging system with appropriate filter sets for Bodipy FL (e.g., excitation ~488 nm, emission ~515 nm).[2]

    • It is recommended to also include a nuclear counterstain (e.g., Hoechst 33342) to aid in cell segmentation and counting.

  • Image Analysis:

    • Use the HCS software to segment individual cells based on the nuclear stain.

    • Identify and quantify the this compound signal within each cell.

    • Measure parameters such as total fluorescence intensity per cell, number and size of lipid droplets (if discernible), and texture features of the staining pattern.

Protocol 2: Staining of Fixed Cells for Lipid Droplet Analysis

This protocol is useful when fixation is required, for example, for co-staining with antibodies.

Materials:

  • This compound (stock solution in DMSO)

  • 4% Paraformaldehyde (PFA) in PBS

  • PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), optional

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Cell Culture: Grow cells on coverslips in a multi-well plate to the desired confluency.

  • Fixation:

    • Gently wash cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.[]

  • Washing: Wash the cells 2-3 times with PBS to remove residual PFA.[]

  • Permeabilization (Optional): If co-staining with intracellular antibodies, permeabilize the cells with a suitable detergent for 5-10 minutes.

  • Staining:

    • Prepare a working solution of this compound in PBS (e.g., 1-5 µM).

    • Incubate the fixed cells with the staining solution for 30-60 minutes at room temperature in the dark.[]

  • Washing: Wash the cells 2-3 times with PBS.

  • Counterstaining: Incubate with a nuclear counterstain like DAPI for 5-10 minutes.

  • Mounting: Wash the coverslips with PBS and mount them onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence microscope or a high-content imager and analyze lipid droplet characteristics.

Mandatory Visualizations

HCS_Workflow cluster_plate_prep Plate Preparation cluster_staining Staining cluster_imaging Imaging & Analysis seed_cells Seed Cells in 96-well Plate compound_treatment Add Test Compounds seed_cells->compound_treatment add_bodipy Add this compound compound_treatment->add_bodipy wash_cells Wash to Remove Unbound Dye add_bodipy->wash_cells acquire_images Automated Image Acquisition wash_cells->acquire_images image_analysis Image Segmentation & Feature Extraction acquire_images->image_analysis data_analysis Data Analysis & Hit Identification image_analysis->data_analysis output output data_analysis->output Results

Caption: High-content screening workflow for lipid metabolism using this compound.

Lipid_Metabolism_Pathway cluster_cell Cell bodipy_c16 This compound (extracellular) fatp Fatty Acid Transport Proteins (FATPs) bodipy_c16->fatp bodipy_c16_intra This compound (intracellular) fatp->bodipy_c16_intra Uptake er_golgi ER / Golgi bodipy_c16_intra->er_golgi Trafficking & Esterification mitochondria Mitochondria bodipy_c16_intra->mitochondria Trafficking lipid_droplet Lipid Droplet (Storage) er_golgi->lipid_droplet

Caption: Cellular uptake and trafficking pathway of this compound.

References

Troubleshooting & Optimization

How to reduce Bodipy FL-C16 photobleaching in microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BODIPY™ FL-C16. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize photobleaching and acquire high-quality images during your microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is BODIPY™ FL-C16 and what are its main advantages?

BODIPY™ FL C16 is a fluorescent fatty acid analog, where the BODIPY™ FL fluorophore is attached to a 16-carbon chain (palmitate).[1] It is cell-permeable and serves as a tracer for lipid uptake and metabolism.[2] The core advantages of the BODIPY™ fluorophore family include:

  • High Photostability: More resistant to photobleaching than traditional green fluorophores like fluorescein.[][4]

  • Bright Fluorescence: Exhibits a high fluorescence quantum yield (often approaching 1.0) and a large molar extinction coefficient.[4][5]

  • Narrow Emission Spectra: The sharp emission peak reduces spectral overlap in multi-labeling experiments.[][]

  • Environmental Insensitivity: Its fluorescence is generally not sensitive to solvent polarity or pH.[7]

Q2: What is photobleaching and why is it a problem for BODIPY™ FL-C16?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[4] The primary cause for BODIPY™ dyes is the interaction of the excited fluorophore with molecular oxygen, which generates reactive oxygen species (ROS).[4][] These ROS then chemically degrade the dye, leading to a loss of fluorescence signal.[4] This is problematic because it can:

  • Compromise the quality and reliability of images.

  • Cause the signal to fade during long-term, time-lapse imaging before the experiment is complete.[4]

Q3: Are there different anti-fade reagents and how do I choose one?

Yes, anti-fade reagents are crucial for reducing photobleaching. They primarily work by scavenging reactive oxygen species.[9][10] The choice depends on whether you are performing live-cell or fixed-cell imaging.

  • Fixed-Cell Imaging: Hard-setting or liquid mounting media containing antifades like p-phenylenediamine (B122844) (PPD), n-propyl gallate (NPG), or 1,4-diazabicyclo-octane (DABCO) are used.[9] However, some reports suggest that reagents like ProLong™ Gold may cause diffuse fluorescence with BODIPY™ dyes, so testing is recommended.[9][11]

  • Live-Cell Imaging: Specialized non-toxic reagents are required. Commercial options like ProLong™ Live Antifade Reagent are available.[12] Alternatively, antioxidants such as Trolox or ascorbic acid can be added to the imaging medium.[10][12]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Rapid Signal Loss / Photobleaching 1. Excitation light is too intense. 2. Exposure time is too long. 3. Continuous, rapid image acquisition. 4. Oxygen-rich environment. 5. Absence of anti-fade reagent.1. Reduce laser power or illumination intensity to the lowest level that provides a usable signal. 2. Use the shortest possible exposure time.[] 3. Increase the interval between time-points in time-lapse experiments. 4. For fixed samples, use a high-quality anti-fade mounting medium. For live cells, consider using an oxygen-depleting system or adding antioxidants like Trolox to the medium.[12][14]
Weak Initial Fluorescence Signal 1. Insufficient dye concentration or staining time. 2. Poor cell health or viability. 3. Dye degradation due to improper storage.1. Optimize the BODIPY™ FL-C16 concentration (typically 0.5–2 µM) and incubation time.[] 2. Ensure cells are healthy. For live-cell imaging, use a phenol (B47542) red-free medium and a heated microscope stage with CO₂ control.[4][] 3. Prepare fresh dye solutions and store the stock solution desiccated and protected from light at 2-8°C or as specified by the manufacturer.[15]
High Background Fluorescence 1. Incomplete removal of unbound dye. 2. Use of phenol red-containing medium. 3. Autofluorescence from the mounting medium.1. Ensure thorough washing steps with a suitable buffer (e.g., PBS or HBSS) after staining to remove unbound dye.[] 2. Use phenol red-free imaging medium for live-cell experiments.[4] 3. Select a mounting medium with low autofluorescence. Some antifades can contribute to background, so test different options.[9]
Uneven Staining or Dye Aggregates 1. Excessive dye concentration. 2. Improper solvent usage or dye preparation.1. Use a lower dye concentration.[] 2. Ensure the final concentration of the solvent (e.g., DMSO) is low (<0.1%) to minimize cytotoxicity and aggregation. Prepare fresh dye solutions and mix thoroughly before adding to the sample.[]

Strategies to Reduce Photobleaching

A multi-faceted approach combining optimized imaging parameters and chemical environment is the most effective way to combat photobleaching.

Optimization of Imaging Parameters

The total photon exposure is the primary driver of photobleaching. Minimizing this is key.

ParameterRecommendationRationale
Excitation Intensity Use the lowest laser power/light intensity that provides an adequate signal-to-noise ratio.Reduces the rate of fluorophore excitation and subsequent photodestruction.[4]
Exposure Time Set the shortest possible exposure time for your camera.Minimizes the duration the sample is illuminated during acquisition.[]
Acquisition Speed For time-lapse imaging, use the longest possible interval between acquisitions.Reduces the cumulative light exposure over the course of the experiment.
Objective NA Use an objective with a high numerical aperture (NA).A higher NA objective is more efficient at collecting emitted light, allowing you to reduce the excitation intensity.
Chemical and Environmental Modifications

Modifying the chemical environment can significantly enhance fluorophore stability.

MethodTarget ApplicationMechanismEfficacy & Considerations
Commercial Antifade Mountants Fixed CellsContain reactive oxygen species (ROS) scavengers (e.g., PPD, NPG).[9]High: Very effective for prolonging signal in fixed samples. Note: Some reagents may not be compatible with BODIPY™ dyes.[9]
Live-Cell Antifade Reagents Live CellsEnzymatically remove dissolved oxygen (e.g., ProLong™ Live) or scavenge ROS (e.g., Trolox).[10][12]Moderate to High: Can significantly extend imaging time for live cells without compromising viability.
Oxygen Depletion Systems Fixed & Live CellsGlucose oxidase and catalase systems enzymatically remove oxygen from the imaging buffer.Very High: Removing oxygen is one of the most effective ways to prevent photobleaching of BODIPY™ dyes.[14] May not be suitable for all live-cell experiments where oxygen is required.

Experimental Protocols

Protocol 1: Staining Fixed Cells with BODIPY™ FL-C16

This protocol provides a general guideline for staining fixed cells.

  • Cell Culture: Plate cells on sterile glass coverslips in a culture dish and grow to the desired confluency.

  • Fixation: Aspirate the culture medium. Rinse cells briefly with 1X Phosphate Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Staining: Prepare a 1 µM working solution of BODIPY™ FL-C16 in PBS from a DMSO stock. Incubate the fixed cells with the staining solution for 15-30 minutes at room temperature, protected from light.

  • Final Washes: Wash the cells twice with PBS for 5 minutes each to remove unbound dye.

  • Mounting: Mount the coverslip onto a glass slide using one drop of an anti-fade mounting reagent (e.g., ProLong™ Diamond Antifade Mountant).

  • Curing & Imaging: Allow the mounting medium to cure according to the manufacturer's instructions (typically overnight at room temperature, protected from light). Image the sample using appropriate laser lines (e.g., 488 nm excitation).[2][16]

Protocol 2: Live-Cell Imaging with BODIPY™ FL-C16

This protocol is for tracking fatty acid uptake in living cells.

  • Cell Culture: Plate cells in a suitable live-cell imaging dish (e.g., glass-bottom dish).

  • Prepare Imaging Medium: Use a phenol red-free culture medium (e.g., FluoroBrite™ DMEM) to reduce background fluorescence. For photobleaching protection, supplement the medium with a live-cell antifade reagent (e.g., ProLong™ Live Antifade Reagent or 500 µM Trolox) just before use.

  • Staining: Prepare a working solution of BODIPY™ FL-C16 (e.g., 1 µM) in the pre-warmed imaging medium. Replace the existing medium with the staining medium.

  • Incubation & Imaging: Incubate the cells on a heated microscope stage with CO₂ control.[] You can image immediately to track uptake kinetics or incubate for a set period (e.g., 5-30 minutes) before imaging.[17]

  • Image Acquisition:

    • Use the lowest possible laser power.

    • Use the shortest possible exposure time.

    • For time-lapse studies, acquire images every 1-5 minutes, not continuously.

Visual Guides

Photobleaching_Mechanism BODIPY_Ground BODIPY (Ground State) BODIPY_Excited BODIPY (Excited State) Bleached Bleached BODIPY (Non-fluorescent) Fluorescence Fluorescence Emission (~515nm) BODIPY_Excited->Fluorescence Photon Emission ROS Reactive Oxygen Species (ROS) BODIPY_Excited->ROS Energy Transfer To Light Excitation Light (e.g., 488nm) Light->BODIPY_Ground Absorption Oxygen Molecular Oxygen (O₂) ROS->Bleached Irreversible Damage Workflow start Start: Prepare Cells staining Stain with BODIPY FL-C16 start->staining wash Wash to Remove Unbound Dye staining->wash mount Add Anti-Photobleaching Agent wash->mount image Image Acquisition mount->image optimize Optimize Settings: - Low Laser Power - Short Exposure Time image->optimize Iterate analysis Data Analysis image->analysis Decision_Tree q1 Fixed or Live Cells? fixed Fixed Cells q1->fixed Fixed live Live Cells q1->live Live mountant Use Commercial Antifade Mountant fixed->mountant q2 Is O₂ required for biology? live->q2 final Always Minimize Light Exposure mountant->final live_reagent Use Live-Cell Antifade Reagent (e.g., ProLong Live, Trolox) q2->live_reagent Yes oxygen_scav Use Oxygen Scavenging System (e.g., Glucose Oxidase) q2->oxygen_scav No live_reagent->final oxygen_scav->final

References

Bodipy FL-C16 self-quenching and how to avoid it

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BODIPY™ FL C16. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this fluorescent fatty acid analog in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you avoid common pitfalls such as self-quenching.

Frequently Asked Questions (FAQs)

Q1: What is BODIPY™ FL C16 and what is it used for?

BODIPY™ FL C16 is a fluorescently labeled long-chain fatty acid (palmitate) that is widely used in life sciences research. Its bright green fluorescence and fatty acid characteristics make it an excellent probe for studying cellular fatty acid uptake, lipid metabolism, and the localization of lipids within cells.[1][2] It is employed in various applications, including fluorescence microscopy, flow cytometry, and in vivo imaging to investigate metabolic processes in health and disease.

Q2: What is self-quenching and why does it occur with BODIPY™ FL C16?

Self-quenching, also known as aggregation-caused quenching (ACQ), is a phenomenon where the fluorescence intensity of a fluorophore decreases at high concentrations.[] This occurs when the BODIPY™ FL C16 molecules are in close proximity to each other, leading to the formation of non-fluorescent aggregates.[] In these aggregates, the excited-state energy is dissipated through non-radiative pathways instead of being emitted as light, resulting in a diminished fluorescent signal.

Q3: How can I avoid BODIPY™ FL C16 self-quenching?

The most effective way to prevent self-quenching is to use the probe at an optimal, lower concentration. It is crucial to perform a concentration titration to determine the ideal concentration for your specific cell type and experimental setup. Additionally, ensuring the probe is fully solubilized and avoiding precipitation can help minimize aggregation. For in vitro studies, working concentrations are typically in the low micromolar range.

Q4: What are the excitation and emission wavelengths for BODIPY™ FL C16?

The approximate excitation and emission maxima for BODIPY™ FL C16 are 505 nm and 515 nm, respectively. These spectral properties make it compatible with standard green fluorescence filter sets, such as those for FITC.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Weak or No Fluorescence Signal 1. Low Probe Concentration: The concentration of BODIPY™ FL C16 is too low for detection. 2. Inefficient Cellular Uptake: The cells are not taking up the probe effectively. 3. Photobleaching: The fluorophore has been damaged by excessive exposure to excitation light. 4. Incorrect Filter Set: The microscope filters do not match the excitation/emission spectra of the probe.1. Optimize Concentration: Gradually increase the probe concentration. Refer to the recommended concentration table below. 2. Optimize Staining Conditions: Increase the incubation time or temperature. Ensure cells are healthy and metabolically active. 3. Minimize Light Exposure: Reduce the intensity of the excitation light and the duration of exposure. Use an anti-fade mounting medium for fixed cells. 4. Use Appropriate Filters: Ensure you are using a filter set suitable for green fluorescence (e.g., a standard FITC filter set).
High Background Fluorescence 1. Excess Probe: Unbound BODIPY™ FL C16 remains in the sample. 2. Probe Precipitation: The probe has formed aggregates that are non-specifically binding to surfaces. 3. Autofluorescence: The cells or medium have inherent fluorescence.1. Thorough Washing: Increase the number and duration of washing steps with a suitable buffer (e.g., PBS) after incubation. 2. Ensure Solubilization: Prepare fresh working solutions and ensure the probe is fully dissolved. Consider using a carrier protein like fatty acid-free BSA. 3. Use Controls: Image unstained cells to determine the level of autofluorescence. Use a background subtraction algorithm if necessary.
Signal Appears Punctate or Aggregated 1. Probe Aggregation: BODIPY™ FL C16 has precipitated out of solution. 2. Localization to Lipid Droplets: The probe is accumulating in intracellular lipid droplets, which is a valid biological observation.1. Improve Solubilization: Prepare the staining solution in a buffer containing a carrier, such as fatty acid-free bovine serum albumin (BSA), to improve solubility and facilitate cellular uptake. 2. Co-localization Studies: To confirm localization, co-stain with a known lipid droplet marker (e.g., Nile Red).
Inconsistent Results Between Experiments 1. Variability in Probe Preparation: Inconsistent preparation of stock and working solutions. 2. Differences in Cell Culture Conditions: Variations in cell density, health, or metabolic state. 3. Inconsistent Incubation Times or Temperatures: Fluctuations in experimental parameters.1. Standardize Protocols: Prepare fresh solutions for each experiment and use precise pipetting techniques. 2. Maintain Consistent Cell Culture: Use cells at a consistent passage number and confluency. Ensure consistent growth conditions. 3. Control Experimental Parameters: Use a calibrated incubator and a timer to ensure consistent incubation conditions.

Data Presentation

To avoid self-quenching, it is critical to use BODIPY™ FL C16 within its optimal concentration range. The following table provides recommended starting concentrations for various applications. It is highly recommended to perform a pilot experiment to determine the optimal concentration for your specific experimental conditions.

ApplicationRecommended Concentration RangeNotes
Live Cell Imaging 0.1 - 2 µMStart with a lower concentration and titrate up as needed. Higher concentrations can be cytotoxic.
Fixed Cell Staining 0.5 - 5 µMHigher concentrations may be tolerated by fixed cells, but can also lead to higher background.
Fatty Acid Uptake Assays (Plate Reader) 1 - 10 µMThe optimal concentration will depend on the cell type and density.
In Vivo Imaging 200 µMThis concentration has been optimized in some studies to achieve tissue-level concentrations that avoid self-quenching.[4][5][6]

Experimental Protocols

Protocol 1: Live-Cell Imaging of Fatty Acid Uptake

This protocol describes the staining of live cultured cells to visualize the uptake of BODIPY™ FL C16.

Materials:

  • BODIPY™ FL C16 stock solution (e.g., 1 mM in DMSO)

  • Live cells cultured in a suitable imaging dish or plate

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fatty acid-free Bovine Serum Albumin (BSA) (optional)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency (typically 70-80%) in a glass-bottom dish or chamber slide suitable for fluorescence microscopy.

  • Prepare Staining Solution:

    • Prepare a working solution of BODIPY™ FL C16 in serum-free medium. A final concentration of 1-2 µM is a good starting point.

    • Optional: To enhance solubility and mimic physiological conditions, the BODIPY™ FL C16 can be complexed with fatty acid-free BSA. First, prepare a BSA-containing buffer and then add the BODIPY™ FL C16 stock solution.

  • Cell Staining:

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the BODIPY™ FL C16 staining solution to the cells.

    • Incubate at 37°C for 15-30 minutes. Protect from light.

  • Washing:

    • Remove the staining solution and wash the cells 2-3 times with warm PBS to remove any unbound probe.

  • Imaging:

    • Add fresh warm serum-free medium or PBS to the cells.

    • Image the cells immediately using a fluorescence microscope equipped with a standard FITC filter set (Excitation/Emission: ~488/515 nm).

Protocol 2: Staining of Fixed Cells

This protocol is for staining fixed cells to observe the intracellular distribution of the fatty acid analog.

Materials:

  • BODIPY™ FL C16 stock solution (e.g., 1 mM in DMSO)

  • Cells cultured on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • PBS

  • Mounting medium (preferably with an anti-fade reagent)

Procedure:

  • Cell Fixation:

    • Remove the culture medium and wash the cells once with PBS.

    • Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Prepare Staining Solution:

    • Prepare a working solution of BODIPY™ FL C16 in PBS. A concentration of 1-5 µM is recommended.

  • Staining:

    • Add the staining solution to the fixed cells and incubate for 20-30 minutes at room temperature, protected from light.

  • Washing:

    • Remove the staining solution and wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image using a fluorescence or confocal microscope.

Visualizations

FattyAcidUptake cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Bodipy_FL_C16 Bodipy FL-C16 FATP Fatty Acid Transporter (FATP/CD36) Bodipy_FL_C16->FATP Binding Bodipy_FL_C16_Cytoplasm This compound FATP->Bodipy_FL_C16_Cytoplasm Transport Lipid_Droplet Lipid Droplet Bodipy_FL_C16_Cytoplasm->Lipid_Droplet Esterification & Storage Mitochondrion Mitochondrion Bodipy_FL_C16_Cytoplasm->Mitochondrion β-oxidation ER Endoplasmic Reticulum Bodipy_FL_C16_Cytoplasm->ER Membrane Synthesis TroubleshootingFlowchart Start Start: Fluorescence Imaging with this compound Problem Problem with Signal? Start->Problem WeakSignal Weak or No Signal Problem->WeakSignal Yes HighBg High Background Problem->HighBg Yes, High BG GoodSignal Good Signal Proceed with Analysis Problem->GoodSignal No CheckConc Increase Concentration? WeakSignal->CheckConc CheckWash Increase Washing Steps? HighBg->CheckWash CheckConc->GoodSignal Yes, problem solved CheckPhoto Reduce Light Exposure? CheckConc->CheckPhoto No CheckWash->GoodSignal Yes, problem solved CheckSol Improve Solubilization? CheckWash->CheckSol No CheckPhoto->GoodSignal Yes, problem solved CheckPhoto->CheckSol No CheckSol->GoodSignal No, consult full guide CheckSol->GoodSignal Yes, problem solved

References

Assessing Bodipy FL-C16 cytotoxicity in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Bodipy FL-C16 in cell culture, with a specific focus on assessing and mitigating cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in cell culture?

This compound is a fluorescently labeled long-chain fatty acid (palmitate) analog.[1][2][3] It is widely used as a probe to study cellular fatty acid uptake, trafficking, and lipid metabolism.[4][5][6] Its bright and stable green fluorescence makes it suitable for various imaging techniques, including fluorescence microscopy and flow cytometry.[3][] It allows for the visualization and quantification of fatty acid accumulation in live cells.[4]

Q2: Is this compound cytotoxic?

While this compound is a valuable tool, it can exhibit cytotoxicity, particularly at higher concentrations or with prolonged incubation times. The cytotoxicity can depend on the cell type, the concentration of the dye, and the duration of exposure. Some studies have synthesized Bodipy FL adducts of various compounds and screened them for cytotoxic activity against human tumor cell lines.[8]

Q3: What are the common signs of cytotoxicity associated with this compound?

Signs of cytotoxicity can include:

  • Changes in cell morphology (e.g., rounding, detachment).

  • Reduced cell proliferation and viability.

  • Induction of apoptosis or necrosis.

  • Alterations in mitochondrial membrane potential.[9][10][11][12]

Q4: What is phototoxicity and is it a concern when using this compound?

Phototoxicity is cell damage caused by a light-activated substance. BODIPY dyes, in general, can be phototoxic, especially during long-term imaging experiments where cells are exposed to excitation light for extended periods.[13] This can lead to the generation of reactive oxygen species (ROS), causing cellular damage. To minimize phototoxicity, it is recommended to use the lowest possible excitation light intensity and exposure time required to obtain a good signal.[]

Q5: How can I minimize the cytotoxic effects of this compound in my experiments?

To minimize cytotoxicity, consider the following:

  • Optimize Concentration: Use the lowest concentration of this compound that provides a detectable signal. Titrate the concentration for your specific cell type and experimental setup.

  • Limit Incubation Time: Reduce the incubation time to the minimum required for sufficient fatty acid uptake.

  • Use Appropriate Solvents: Dissolve the this compound stock solution in a high-quality, anhydrous solvent like DMSO.[3][15] When preparing the working solution, ensure the final solvent concentration is low (<0.1%) to avoid solvent-induced cytotoxicity.[]

  • Perform Control Experiments: Always include unstained and vehicle-treated (solvent only) controls to distinguish between the effects of the dye and other experimental manipulations.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem 1: High levels of cell death or morphological changes after staining.

  • Possible Cause: The concentration of this compound is too high, or the incubation period is too long.

  • Solution:

    • Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell line. Start with a low concentration (e.g., 1 µM) and increase it gradually.[15][16][17]

    • Reduce the incubation time. For many cell lines, a 30-minute incubation is sufficient.[2][16]

    • Assess cell viability using a standard cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your fatty acid uptake experiment.

Problem 2: Weak or no fluorescent signal.

  • Possible Cause: The concentration of this compound is too low, or the incubation time is too short. It's also possible that the cells have low fatty acid uptake capacity.

  • Solution:

    • Gradually increase the concentration of this compound.

    • Increase the incubation time.

    • Ensure your cells are metabolically active. Starving the cells of serum for a few hours before the assay can sometimes enhance fatty acid uptake.[4][17]

    • Verify the filter sets on your microscope or flow cytometer are appropriate for Bodipy FL (Excitation/Emission: ~505/515 nm).[6]

Problem 3: High background fluorescence or non-specific staining.

  • Possible Cause: Incomplete removal of unbound dye or dye aggregation.

  • Solution:

    • Increase the number and duration of washing steps with PBS or a suitable buffer after incubation.[15][17]

    • Ensure the this compound is fully dissolved in the working solution. Prepare fresh dilutions for each experiment.[]

    • Consider using a buffer containing a low concentration of fatty acid-free BSA (e.g., 0.1%) during incubation to help solubilize the probe and reduce non-specific binding.[17]

Problem 4: Inconsistent results between experiments.

  • Possible Cause: Variability in cell density, passage number, or experimental conditions.

  • Solution:

    • Standardize your cell seeding density and ensure cells are in the logarithmic growth phase.

    • Use cells within a consistent range of passage numbers.

    • Maintain consistent incubation times, temperatures, and washing procedures.

    • Prepare fresh working solutions of this compound for each experiment.

Data Presentation

Table 1: Recommended Working Concentrations of this compound for Different Applications

ApplicationCell TypeRecommended ConcentrationIncubation TimeReference
In Vitro ImagingVarious Breast Cancer Cell Lines1 µM30 minutes[2][16]
Fatty Acid Uptake AssayDifferentiated Cells1 µM3 hours[17]
Flow CytometryInnate Lymphoid Cells1 µM1 hour[15]
In Vivo ImagingMouse Model (Tail Vein Injection)200 µM (in DMSO for dilution)N/A[1][16]

Table 2: Overview of Common Cytotoxicity Assays

AssayPrincipleMeasures
MTT Assay Enzymatic reduction of MTT by metabolically active cells into a colored formazan (B1609692) product.Cell Viability / Metabolic Activity
LDH Assay Measurement of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.Cell Membrane Integrity / Cytotoxicity
Annexin V/PI Staining Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of apoptotic cells. Propidium Iodide (PI) stains the DNA of necrotic cells with compromised membranes.Apoptosis and Necrosis
Caspase Activity Assay Measures the activity of caspases, which are key proteases in the apoptotic pathway.[18]Apoptosis

Experimental Protocols

Protocol 1: General Staining of Adherent Cells with this compound

  • Cell Seeding: Plate cells in a suitable format (e.g., 96-well black, clear-bottom plate) and culture until they reach the desired confluency (typically 70-90%).[4]

  • Serum Starvation (Optional): Gently remove the culture medium and wash the cells with PBS. Add serum-free medium and incubate for 1-4 hours at 37°C.[4][17]

  • Preparation of Staining Solution: Prepare a fresh working solution of this compound in serum-free medium or a suitable buffer (e.g., PBS with 0.1% fatty acid-free BSA). A common starting concentration is 1 µM.[15][16][17] Protect the solution from light.[4]

  • Incubation: Remove the medium from the cells and add the this compound staining solution. Incubate for 15-60 minutes at 37°C, protected from light.[] The optimal time should be determined for each cell type.

  • Washing: Aspirate the staining solution and wash the cells 2-3 times with warm PBS to remove unbound dye.[][17]

  • Imaging/Analysis: Add fresh PBS or culture medium to the cells and proceed with imaging using a fluorescence microscope or analysis by flow cytometry.

Protocol 2: Assessing Cytotoxicity using the MTT Assay

  • Cell Treatment: Plate cells in a 96-well plate and expose them to a range of this compound concentrations for the desired duration. Include untreated and vehicle-only controls.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well (usually 10% of the culture volume) and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control.

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Cytotoxicity cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Seed Cells in Multi-well Plate treat Treat cells with varying concentrations of this compound start->treat controls Include Untreated and Vehicle-Only Controls treat->controls incubate Incubate for a defined period controls->incubate stain Perform Cytotoxicity Assay (e.g., MTT, LDH) incubate->stain measure Measure Signal (Absorbance/Fluorescence) stain->measure calculate Calculate Cell Viability/ Cytotoxicity Percentage measure->calculate interpret Determine Non-Toxic Working Concentration calculate->interpret

Caption: Workflow for assessing this compound cytotoxicity.

troubleshooting_flowchart Troubleshooting Common Issues with this compound rect_node rect_node start Problem Observed? high_death High Cell Death? start->high_death weak_signal Weak/No Signal? start->weak_signal high_bg High Background? start->high_bg sol_death1 Decrease Concentration high_death->sol_death1 Yes sol_death2 Reduce Incubation Time high_death->sol_death2 Yes sol_signal1 Increase Concentration weak_signal->sol_signal1 Yes sol_signal2 Increase Incubation Time weak_signal->sol_signal2 Yes sol_signal3 Check Filter Sets weak_signal->sol_signal3 Yes sol_bg1 Increase Wash Steps high_bg->sol_bg1 Yes sol_bg2 Prepare Fresh Dye Solution high_bg->sol_bg2 Yes sol_bg3 Use BSA in Buffer high_bg->sol_bg3 Yes

Caption: A flowchart for troubleshooting common experimental issues.

apoptosis_pathway Simplified Apoptosis Signaling Pathway stimulus Cytotoxic Stimulus (e.g., high this compound, Phototoxicity) mito Mitochondrial Stress stimulus->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis (Cell Death, Membrane Blebbing) cas3->apoptosis

References

Correcting for autofluorescence in Bodipy FL-C16 imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to autofluorescence in Bodipy FL-C16 imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in this compound imaging?

A1: Autofluorescence is the natural emission of light by biological structures when excited by light.[1] In this compound imaging, which is used to study fatty acid uptake and lipid metabolism, endogenous molecules such as NADH, flavins, collagen, elastin, and lipofuscin can fluoresce, creating a background signal that can obscure the specific signal from the this compound probe.[1][2][3] This can lead to a decreased signal-to-noise ratio and inaccurate quantification of lipid uptake.[4]

Q2: How can I determine the extent of autofluorescence in my samples?

A2: To assess the level of autofluorescence, you should prepare a control sample that is not stained with this compound but is otherwise treated identically to your experimental samples.[5] Image this unstained control using the same filter sets and imaging parameters as your stained samples. The resulting signal will represent the contribution of autofluorescence.

Q3: What are the primary strategies for correcting for autofluorescence?

A3: There are several strategies to mitigate autofluorescence, which can be broadly categorized as:

  • Methodological Adjustments: Optimizing experimental protocols to minimize the generation of autofluorescence.

  • Physical Correction: Using techniques like photobleaching to destroy autofluorescent molecules.

  • Chemical Quenching: Applying chemical reagents to quench the fluorescence of endogenous molecules.

  • Post-Acquisition Correction: Employing computational methods like background subtraction and spectral unmixing to separate the this compound signal from the autofluorescence signal.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
High background fluorescence across the entire image. Fixation-induced autofluorescence: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can react with proteins to create fluorescent products.[6]- Minimize fixation time to what is necessary for adequate preservation. - Consider alternative fixatives like ice-cold methanol (B129727) or ethanol (B145695).[7] - Treat with a chemical quenching agent such as Sodium Borohydride after fixation.[6]
Autofluorescence from imaging medium: Phenol (B47542) red and other components in cell culture media can be fluorescent.[4][7]- Use phenol red-free imaging media during the experiment.[4] - Use imaging dishes and plates designed for low fluorescence.
Non-specific binding of this compound: The dye may aggregate or bind non-specifically to cellular components.- Optimize the this compound concentration; a typical starting range is 0.5–2 µM.[] - Ensure thorough washing steps before and after staining to remove unbound dye.[] - Prepare fresh dye solutions and mix well before application.[]
Punctate or granular background fluorescence, especially in aged tissues. Lipofuscin accumulation: These "age pigments" are highly autofluorescent granules that accumulate in cells over time.[1]- Treat with a lipofuscin-quenching agent like Sudan Black B or a commercial quencher such as TrueBlack™.[9][10]
Signal from this compound is weak and difficult to distinguish from background. Suboptimal staining protocol: Insufficient dye concentration or incubation time.- Increase the this compound concentration or extend the incubation time (typically 15-30 minutes for live cells).[]
Photobleaching of this compound: Excessive exposure to excitation light can destroy the fluorophore.- Reduce the intensity of the excitation light. - Decrease the exposure time or use time-lapse imaging with longer intervals.[] - Use an anti-fade mounting medium for fixed samples.[]
Autofluorescence is still present after attempting a single correction method. Multiple sources of autofluorescence: Different endogenous fluorophores may require different correction approaches.- Combine correction methods. For example, use a chemical quencher followed by computational background subtraction. - For complex autofluorescence, consider spectral unmixing to mathematically separate the signals.[11]

Experimental Protocols

Protocol 1: Photobleaching for Autofluorescence Reduction

This protocol describes a method to reduce autofluorescence by exposing the sample to intense light before staining. This selectively destroys the autofluorescent molecules, which are often less photostable than the fluorescent probe.

Materials:

  • Fluorescence microscope with a broad-spectrum light source (e.g., mercury or xenon arc lamp) or high-intensity LED array.[9]

  • Phosphate-buffered saline (PBS)

Procedure:

  • Sample Preparation: Prepare your fixed cell or tissue samples on slides as you would for staining.

  • Pre-staining Photobleaching:

    • Place the slide on the microscope stage.

    • Expose the sample to continuous, high-intensity illumination from the light source. The duration of exposure can range from several minutes to a few hours and should be optimized for your specific sample type.[12][13]

    • It is recommended to periodically check the autofluorescence levels on an unstained control slide to determine the optimal bleaching time.

  • Staining: After photobleaching, proceed with your standard this compound staining protocol.

  • Imaging: Acquire images using your standard imaging parameters.

Protocol 2: Chemical Quenching with Sudan Black B

Sudan Black B is effective at quenching autofluorescence from lipofuscin.[10]

Materials:

  • 0.1% (w/v) Sudan Black B in 70% ethanol

  • 70% ethanol

  • PBS

Procedure:

  • Staining: Perform your complete this compound staining protocol, including all antibody incubations and washes if performing co-staining.

  • Sudan Black B Incubation:

    • Prepare a fresh 0.1% Sudan Black B solution in 70% ethanol and filter it to remove any undissolved particles.[14]

    • Incubate the stained slides in the Sudan Black B solution for 5-10 minutes at room temperature in the dark.[10]

  • Destaining and Washing:

    • Briefly dip the slides in 70% ethanol to remove excess Sudan Black B.[10]

    • Wash the slides thoroughly with PBS (3 x 5 minutes).

  • Mounting and Imaging: Mount the coverslip with an aqueous mounting medium and proceed with imaging.

Protocol 3: Digital Background Subtraction using ImageJ/Fiji

This protocol outlines a basic method for subtracting background fluorescence from your images.

Procedure:

  • Image Acquisition:

    • Acquire an image of your this compound stained sample.

    • Acquire a "background" image of a region with no cells or tissue, using the exact same imaging settings.[15] For more accurate autofluorescence subtraction, acquire an image of an unstained control sample.

  • ImageJ/Fiji Workflow:

    • Open both your stained sample image and your background/autofluorescence image in ImageJ/Fiji.

    • Go to Process > Image Calculator....

    • In the Image Calculator window:

      • Select your stained image as 'Image1'.

      • Select 'Subtract' as the operation.

      • Select your background/autofluorescence image as 'Image2'.

      • Check the 'Create new window' box.

      • Click 'OK'.

    • The new window will display the background-subtracted image.

A more advanced method in ImageJ is the "Subtract Background" command (Process > Subtract Background), which uses a rolling ball algorithm to remove smooth continuous backgrounds.[16]

Protocol 4: Spectral Unmixing

This advanced technique, available on many modern confocal microscopes, separates the emission spectra of different fluorophores, including autofluorescence.

General Workflow:

  • Acquire Reference Spectra:

    • On an unstained control sample, acquire a "lambda stack" or "spectral fingerprint" of the autofluorescence.[11]

    • Acquire a reference spectrum for this compound from a sample stained only with this dye.

  • Acquire Experimental Image: Acquire a lambda stack of your fully stained experimental sample.

  • Linear Unmixing: Use the microscope's software to perform linear unmixing.[17] The software will use the reference spectra to mathematically calculate the contribution of autofluorescence and this compound to each pixel in your experimental image, generating separate images for each.[11]

Quantitative Data on Autofluorescence Quenching

The effectiveness of various chemical quenching methods can differ based on the tissue type and the source of autofluorescence. The following table summarizes the reported reduction in autofluorescence for several common methods.

Quenching MethodTissue TypeExcitation Wavelength% Autofluorescence ReductionReference(s)
Sudan Black B (0.3%) Formaldehyde-fixed myocardium470 nmSignificant reduction[18]
TrueBlack™ Formaldehyde-fixed myocardium470 nmSignificant reduction[18]
Sodium Borohydride (0.1%) Formaldehyde-fixed myocardium470 nmIncreased autofluorescence[18]
TrueBlack™ Fixed mouse adrenal cortex488 nm89% ± 0.04%[9]
MaxBlock™ Fixed mouse adrenal cortex488 nm90% ± 0.07%[9]
Sudan Black B Fixed mouse adrenal cortex488 nm82% ± 0.7%[9]
TrueVIEW™ Fixed mouse adrenal cortex488 nm62% ± 2%[9]

Visualizing Workflows and Concepts

autofluorescence_correction_workflow cluster_prep Sample Preparation & Staining cluster_correction Autofluorescence Correction Strategy cluster_acquisition Image Acquisition cluster_analysis Image Analysis start Start: Prepare Sample (Cells or Tissue) fixation Fixation (e.g., PFA) start->fixation staining This compound Staining fixation->staining photobleaching Photobleaching (Pre-Staining) fixation->photobleaching Optional Pre-treatment quenching Chemical Quenching (Post-Staining) staining->quenching Optional Post-treatment spectral Spectral Imaging staining->spectral no_correction No Correction staining->no_correction photobleaching->staining acquire Acquire Image(s) quenching->acquire acquire_lambda Acquire Lambda Stack spectral->acquire_lambda no_correction->acquire acquire_unstained Acquire Unstained Control Image acquire->acquire_unstained subtraction Background Subtraction acquire->subtraction analysis Final Analysis acquire->analysis Direct to Analysis acquire_unstained->subtraction unmixing Linear Unmixing acquire_lambda->unmixing subtraction->analysis unmixing->analysis

Caption: Workflow for correcting autofluorescence in this compound imaging.

signaling_pathway_concept cluster_light Light Interaction cluster_sample Biological Sample cluster_emission Emitted Signal cluster_detector Detector excitation Excitation Light bodipy This compound excitation->bodipy autofluor Endogenous Fluorophores (e.g., NADH, Flavins) excitation->autofluor bodipy_signal Specific Signal bodipy->bodipy_signal Fluorescence auto_signal Background Signal autofluor->auto_signal Autofluorescence detector Microscope Detector bodipy_signal->detector Combined Signal auto_signal->detector Combined Signal

Caption: The origin of mixed signals in fluorescence microscopy.

References

Bodipy FL-C16 signal variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BODIPY FL-C16. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments using this fluorescent fatty acid analog. Here you will find troubleshooting guides and frequently asked questions to help you resolve issues with signal variability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a fluorescently labeled analog of the 16-carbon saturated fatty acid, palmitate. It is cell-permeable and features the BODIPY FL dye, which emits a green fluorescence. This probe is widely used to study fatty acid uptake, intracellular lipid trafficking, and metabolism in live or fixed cells. Its high photostability and quantum yield make it suitable for fluorescence microscopy, including confocal and two-photon methods, as well as flow cytometry.

Q2: What are the optimal excitation and emission wavelengths for this compound?

A2: The optimal excitation wavelength for this compound is approximately 488 nm, and its emission peak is around 510-520 nm. The fluorescence properties can be environment-dependent; for instance, when bound to fatty acid-binding proteins (FABPs), the emission maximum may shift to around 518 nm.[1]

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a powder and should be dissolved in a suitable organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[2] For long-term storage, the stock solution should be kept at -20°C or -80°C, protected from light, and aliquoted to avoid repeated freeze-thaw cycles.[3] When preparing working solutions, the stock is further diluted in an appropriate buffer or serum-free medium.

Troubleshooting Guide

Issue 1: Weak or No Fluorescence Signal
Potential Cause Recommended Solution
Insufficient Dye Concentration Optimize the working concentration of this compound. For in vitro cell staining, a typical range is 0.5-2 µM.[] The optimal concentration may vary depending on the cell type and experimental conditions.
Short Incubation Time Increase the incubation time to allow for sufficient uptake of the probe. A common incubation period is 15-60 minutes at 37°C.[2][] Kinetic experiments may be necessary to determine the optimal timing for your specific cell line.
Poor Cell Health Ensure that cells are healthy and not overly confluent, as this can affect their metabolic activity and ability to uptake fatty acids.[] Stressed or dying cells may exhibit compromised membrane integrity and reduced metabolic function.
Photobleaching Minimize exposure of the stained samples to light. During imaging, use the lowest possible laser power and exposure time that provides an adequate signal.[] The use of anti-fade mounting media can also help preserve the signal in fixed samples.
Fluorescence Quenching in Aqueous Buffer The fluorescence of this compound is significantly lower in aqueous buffers compared to when it is incorporated into a hydrophobic environment like a lipid droplet or bound to a protein.[1] Ensure that measurements are taken after cellular uptake.
Issue 2: High Background or Non-Specific Staining
Potential Cause Recommended Solution
Excessive Dye Concentration High concentrations of this compound can lead to dye aggregation and non-specific binding, resulting in high background fluorescence.[] Titrate the dye concentration downwards to find the optimal balance between signal and background.
Inadequate Washing Thoroughly wash the cells with a suitable buffer (e.g., phosphate-buffered saline - PBS) after incubation with the dye to remove any unbound probe.[] Typically, 2-3 washes are recommended.
Presence of Serum in Media Serum proteins, particularly albumin, can bind to this compound and contribute to background fluorescence. It is often recommended to perform the assay in serum-free media or to conduct a serum starvation period before adding the dye.[6]
Dye Precipitation Ensure that the this compound stock solution is fully dissolved and that the working solution is freshly prepared and well-mixed before adding it to the cells. Precipitates can cause bright, non-specific fluorescent spots.
Issue 3: Signal Variability and Poor Reproducibility
Potential Cause Recommended Solution
Inconsistent Cell Seeding and Growth Ensure uniform cell seeding density and consistent growth conditions across all wells and experiments. Variations in cell number and confluence will lead to differences in total fatty acid uptake.
Variable Incubation Times and Temperatures Precisely control the incubation time and maintain a constant temperature (typically 37°C) for all samples to ensure consistent uptake kinetics.
Self-Quenching at High Intracellular Concentrations At very high concentrations within the cell or in lipid droplets, BODIPY dyes can exhibit self-quenching, leading to a non-linear relationship between concentration and fluorescence intensity.[7] If this is suspected, it may be necessary to use lower dye concentrations or shorter incubation times. For in vivo studies, a concentration of 200 µM has been optimized to avoid self-quenching.[8]
Lack of Normalization Normalize the fluorescence signal to an appropriate parameter to account for variations in cell number. This can be achieved by co-staining with a nuclear dye (e.g., Hoechst) or by performing a protein quantification assay on parallel wells.
Inconsistent Serum Starvation Protocol Serum starvation can significantly impact cellular signaling and metabolic state.[6][9] If your protocol includes a serum starvation step, ensure the duration and conditions are consistent across all experiments.

Experimental Protocols

Protocol 1: In Vitro Fatty Acid Uptake Assay using Fluorescence Microscopy
  • Cell Seeding: Plate cells on a suitable imaging dish or plate (e.g., glass-bottom 96-well plate) and culture until they reach the desired confluency (typically 70-80%).

  • Serum Starvation (Optional but Recommended): Gently wash the cells with warm PBS and replace the culture medium with serum-free medium. Incubate for 1-4 hours at 37°C.[2]

  • Preparation of Staining Solution: Prepare a working solution of this compound in serum-free medium at the desired final concentration (e.g., 1-5 µM).

  • Staining: Remove the serum-free medium and add the this compound staining solution to the cells.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light.[2][]

  • Washing: Aspirate the staining solution and wash the cells 2-3 times with warm PBS to remove unbound dye.

  • Imaging: Add fresh PBS or imaging buffer to the cells. Image immediately using a fluorescence microscope with appropriate filter sets (e.g., excitation at 488 nm and emission at 510-520 nm).

Protocol 2: In Vitro Fatty Acid Uptake Assay using Flow Cytometry
  • Cell Preparation: Prepare a single-cell suspension of your cells of interest.

  • Serum Starvation (Optional): Resuspend the cells in serum-free medium and incubate for 1-4 hours at 37°C.

  • Staining: Add this compound to the cell suspension to achieve the desired final concentration (e.g., 1 µM).[2]

  • Incubation: Incubate the cells for 1 hour at 37°C in a 5% CO2 incubator, protected from light.[2]

  • Washing: Pellet the cells by centrifugation (e.g., 450 x g for 5 minutes at 4°C) and discard the supernatant.[2] Resuspend the cell pellet in cold FACS buffer (e.g., PBS with 1-2% BSA) and repeat the wash step twice.[2]

  • Analysis: Resuspend the final cell pellet in FACS buffer. A viability dye (e.g., 7-AAD) can be added to exclude dead cells from the analysis.[2] Analyze the samples on a flow cytometer using the appropriate laser and emission filter for green fluorescence.

Data Presentation

Table 1: Recommended Parameters for this compound Experiments

ParameterIn Vitro (Microscopy/Flow Cytometry)In Vivo
Stock Solution Solvent DMSODMSO
Working Concentration 0.5 - 5 µM[2][]200 µM[8]
Incubation Time 15 - 60 minutes[2][]Signal plateaus around 30-80 minutes post-injection[8][10]
Incubation Temperature 37°CN/A
Excitation Wavelength ~488 nm~488 nm
Emission Wavelength ~510 - 520 nm~512 nm (protein-bound state)[8]

Visualizations

Fatty_Acid_Uptake_Pathway Cellular Uptake and Trafficking of this compound extracellular Extracellular this compound transporter Fatty Acid Transporters (e.g., CD36, FATPs) extracellular->transporter Binding membrane Plasma Membrane cytoplasm Cytoplasm transporter->cytoplasm Transport across membrane fabp Fatty Acid-Binding Proteins (FABPs) cytoplasm->fabp Binding for transport er Endoplasmic Reticulum (ER) fabp->er Trafficking mitochondria Mitochondria (Potential for β-oxidation) fabp->mitochondria lipid_droplet Lipid Droplets (Storage) er->lipid_droplet Esterification & Storage

Caption: Cellular uptake pathway of this compound.

Troubleshooting_Workflow Troubleshooting Logic for this compound Assays start Experiment Start issue Suboptimal Signal? start->issue weak_signal Weak/No Signal issue->weak_signal Yes (Weak) high_background High Background issue->high_background Yes (High BG) variable_signal High Variability issue->variable_signal Yes (Variable) no_issue Good Signal Proceed to Analysis issue->no_issue No check_conc Increase Dye Concentration/Time weak_signal->check_conc check_cells Verify Cell Health & Confluency weak_signal->check_cells check_bleaching Minimize Photobleaching weak_signal->check_bleaching reduce_conc Decrease Dye Concentration high_background->reduce_conc improve_wash Improve Washing Steps high_background->improve_wash serum_free Use Serum-Free Media high_background->serum_free standardize_cells Standardize Cell Culture Conditions variable_signal->standardize_cells control_time_temp Control Incubation Time & Temperature variable_signal->control_time_temp normalize_data Normalize Data (e.g., to cell number) variable_signal->normalize_data

Caption: Troubleshooting workflow for this compound signal issues.

References

Technical Support Center: Impact of Serum on Bodipy FL C16 Uptake Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using Bodipy FL-C16 to study fatty acid uptake. It specifically addresses the significant impact of serum on assay performance and data interpretation.

Frequently Asked Questions (FAQs)

Q1: Why is the presence of serum problematic in a this compound uptake assay?

The presence of serum in the assay medium introduces two primary confounding factors:

  • Binding to Albumin: this compound, a fluorescent fatty acid analog, readily binds to albumin (the most abundant protein in serum), such as bovine serum albumin (BSA) or human serum albumin (HSA).[1][2] This binding can affect the concentration of free this compound available for cellular uptake.

  • Competition: Serum contains endogenous fatty acids and other lipids. These native lipids compete with this compound for binding to cellular fatty acid transporters like FATPs.[3][4] This competition can lead to a significant underestimation of the true fatty acid uptake capacity of the cells.

Q2: How does serum albumin binding affect this compound's fluorescence signal?

Interestingly, the interaction with serum albumin can significantly increase the fluorescence of BODIPY dyes.[1] Albumin can act as a solubilizer, preventing the aggregation of dye molecules that would otherwise lead to self-quenching.[1] This means that high serum concentrations could increase background fluorescence, complicating the distinction between the intracellular signal and the signal from the surrounding medium.

Q3: Should I perform my assay with or without serum?

For most applications, especially when screening for inhibitors or comparing the uptake capacity between different cell types, it is highly recommended to perform the assay in serum-free medium .[5] This eliminates the variables of probe sequestration and competition from endogenous fatty acids. Many established protocols recommend a period of serum starvation (e.g., one hour) before adding the probe to ensure that results reflect the cellular uptake machinery's capacity without interference.[5]

Q4: Are there alternatives to complete serum that still help with probe solubility?

Yes. If solubility or stability of the this compound probe is a concern in serum-free media, the recommended alternative is to use fatty acid-free bovine serum albumin (FAF-BSA) .[3] FAF-BSA provides the protein carrier function to solubilize the fatty acid analog without introducing competing native fatty acids, thus providing a more controlled experimental environment.[3]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No or Very Low Signal 1. High concentration of serum in the culture medium is outcompeting the probe.[5]2. Cells are unhealthy or have low metabolic activity.3. Incorrect filter settings on the plate reader or microscope.1. Serum starve the cells for at least one hour before the assay and conduct the experiment in serum-free medium.[5]2. Ensure cells are healthy, within optimal passage number, and not overgrown.3. Verify excitation/emission wavelengths are set correctly for Bodipy FL (approx. 488/515 nm).[6]
High Background Fluorescence 1. The fluorescence of the probe in the medium is high, masking the intracellular signal.[4]2. The probe concentration is too high, leading to extracellular fluorescence.3. Inefficient washing step.1. Consider using an extracellular quencher dye to suppress the fluorescence of the probe in the solution.[4]2. Titrate the this compound concentration to find the optimal balance between signal and background.3. Ensure wash steps are performed thoroughly with phosphate-buffered saline (PBS) or a suitable buffer to remove all extracellular probe.
Inconsistent Results / Poor Reproducibility 1. Batch-to-batch variability in the fatty acid content of the serum used.2. Variable incubation times or temperatures.3. Inconsistent cell seeding density.1. Switch to a serum-free protocol or use a single, validated batch of FAF-BSA for all related experiments.2. Standardize all incubation steps precisely.3. Ensure uniform cell density across all wells, as confluence can affect uptake rates.[5]

Quantitative Data Summary

Key Assay Parameters
ParameterValueSource(s)
Excitation Wavelength ~488 nm[6][7]
Emission Wavelength ~510-515 nm[6][7]
Typical In Vitro Concentration 1-5 µM[8][9]
Typical Incubation Time 30-60 minutes[5][9]
Impact of Competing Fatty Acids
CompoundEffectValueSource(s)
Palmitate Competitive inhibition of Bodipy-FA uptakeIC₅₀ = 15.8 µM[4]

Experimental Protocols

Protocol 1: Standard Endpoint Fatty Acid Uptake Assay (Serum-Free)

This protocol is adapted from standard methodologies for a 96-well plate format.[5]

  • Cell Seeding: Culture cells in a black, clear-bottom 96-well plate to an appropriate confluence (typically 70-90%). The optimal cell number should be determined for each cell type.

  • Serum Starvation: Once cells are attached, gently aspirate the growth medium. Wash once with warm PBS and then add serum-free culture medium. Incubate for 1 hour at 37°C.[5]

  • Compound Treatment: Remove the serum-free medium and add 100 µL of test compounds (e.g., inhibitors) or vehicle control diluted in serum-free medium. Incubate for the desired time (e.g., 1 hour) at 37°C.

  • Probe Preparation: Prepare the this compound working solution in serum-free medium (e.g., to a final concentration of 1-5 µM). Protect the solution from light.

  • Uptake Incubation: Add the this compound working solution to each well. Incubate for 30-60 minutes at 37°C.

  • Washing: Aspirate the probe solution and wash the cells 2-3 times with cold PBS to remove extracellular fluorescence.

  • Fluorescence Measurement: Add 100 µL of PBS or a suitable assay buffer to each well. Read the plate using a fluorescence plate reader with excitation at ~488 nm and emission at ~515 nm.

Protocol 2: this compound Staining for Flow Cytometry

This protocol is suitable for analyzing fatty acid uptake in suspension cells or after detaching adherent cells.[10]

  • Cell Preparation: Prepare a single-cell suspension at a concentration of approximately 1x10⁶ cells/mL in serum-free medium.

  • Probe Incubation: Add this compound to the cell suspension to a final concentration of 1-2 µM. Incubate for 15-30 minutes at 37°C, protecting the samples from light.[10] An unstained control sample should be prepared in parallel.

  • Washing: Centrifuge the cells (e.g., 450 x g for 5 minutes) and discard the supernatant.[8] Resuspend the cell pellet in 1 mL of cold PBS or FACS buffer (e.g., PBS with 2% FBS). Repeat the wash step twice to ensure removal of all extracellular probe.[8]

  • Resuspension: Resuspend the final cell pellet in 300-500 µL of FACS buffer.

  • Data Acquisition: Analyze the samples on a flow cytometer using the 488 nm laser for excitation and a filter appropriate for FITC or GFP (e.g., 530/30 nm bandpass). Collect at least 10,000 events per sample. The mean fluorescence intensity (MFI) of the Bodipy-positive population corresponds to the level of fatty acid uptake.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout seed 1. Seed Cells in Plate starve 2. Serum Starve Cells (1 hour in Serum-Free Medium) seed->starve treat 3. Add Inhibitors/Vehicle (in Serum-Free Medium) starve->treat probe 4. Add this compound (30-60 min incubation) treat->probe wash 5. Wash Cells with Cold PBS (2-3 times) probe->wash read 6. Measure Fluorescence (Ex: 488nm, Em: 515nm) wash->read

Standard experimental workflow for a this compound uptake assay.

serum_interference cluster_cell Cell Membrane bodipy This compound serum Serum Albumin bodipy->serum Binding cell Fatty Acid Transporter (FATP) bodipy->cell Uptake (Measured) native_fa Native Fatty Acids native_fa->serum Binding native_fa->cell Uptake (Competition)

Mechanism of serum interference in this compound uptake assays.

troubleshooting_guide start Assay Problem? low_signal Low or No Signal start->low_signal Yes high_bg High Background start->high_bg No, other issue cause_serum Cause: Serum Competition? low_signal->cause_serum Yes cause_health Cause: Unhealthy Cells? low_signal->cause_health No cause_wash Cause: Inefficient Washing? high_bg->cause_wash Yes solution_serum Solution: Use Serum-Free Medium cause_serum->solution_serum Yes cause_serum->cause_health No solution_wash Solution: Increase Wash Steps cause_wash->solution_wash Yes solution_health Solution: Check Cell Viability cause_health->solution_health Yes

A logical troubleshooting guide for common assay problems.

References

Bodipy FL-C16 storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and application of BODIPY FL-C16. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle this compound?

A: this compound is light-sensitive and should be protected from light at all times. For long-term storage, it is recommended to store the solid compound at -20°C, where it is stable for at least one year. Once dissolved, typically in high-quality anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, it should be aliquoted to avoid repeated freeze-thaw cycles. The stock solution is stable for up to one month when stored at -20°C and for up to six months at -80°C.[1]

Q2: What is the best solvent to dissolve this compound?

A: High-quality, anhydrous DMSO is the recommended solvent for preparing stock solutions of this compound.[1] A stock concentration of 1 to 10 mM is typically prepared. It is important to use anhydrous DMSO as the presence of water can affect the solubility and stability of the compound.

Q3: What are the spectral properties of this compound?

A: this compound is a green-fluorescent probe. Its excitation and emission maxima are approximately 505 nm and 511 nm, respectively. These spectral properties make it compatible with standard fluorescein (B123965) (FITC) filter sets.

Q4: Can this compound be used for live-cell imaging?

A: Yes, this compound is cell-permeable and widely used for live-cell imaging to study fatty acid uptake and lipid metabolism.[] Its high photostability and fluorescence quantum yield make it suitable for real-time monitoring of these processes.

Quantitative Data

The following table summarizes the key quantitative properties of this compound.

PropertyValueNotes
Molar Mass 474.43 g/mol
Excitation Maximum ~505 nmIn methanol.
Emission Maximum ~511 nmIn methanol.
Molar Extinction Coefficient >80,000 cm⁻¹M⁻¹[3] This high value indicates strong light absorption.
Fluorescence Quantum Yield ~0.93 in methanol; ~0.9 in lipid bilayers[4][5] The quantum yield is environmentally sensitive and increases in non-polar environments. It is significantly lower in aqueous buffers.[4]
Solubility in DMSO Up to 50 mg/mL (~105 mM)[1] Gentle warming and sonication may be required for complete dissolution at high concentrations. Use of newly opened, anhydrous DMSO is recommended for optimal solubility.[1]

Experimental Protocols

Detailed Protocol for Fatty Acid Uptake Assay in Cultured Cells

This protocol provides a general guideline for measuring fatty acid uptake in adherent cultured cells using this compound. Optimization may be required for specific cell types and experimental conditions.

Materials:

  • This compound stock solution (1-10 mM in anhydrous DMSO)

  • Cultured cells in a multi-well plate (e.g., 96-well black, clear-bottom plate for fluorescence plate reader assays)

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS), optional

  • Fluorescence microscope, flow cytometer, or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that ensures they are sub-confluent (70-80%) on the day of the experiment.

  • Cell Starvation (Optional but Recommended): To reduce intracellular fatty acid levels, gently wash the cells with serum-free medium and then incubate them in serum-free medium for 1-2 hours at 37°C.

  • Preparation of this compound Working Solution: Dilute the this compound stock solution in serum-free medium to the desired final working concentration. A common starting concentration is 1 µM, but this should be optimized for your specific cell type and application (a range of 0.1-5 µM can be tested).

  • Staining: Remove the serum-free medium from the cells and add the this compound working solution. Incubate for 5-30 minutes at 37°C, protected from light. The optimal incubation time will vary depending on the cell type and experimental goals.

  • Washing: Gently remove the staining solution and wash the cells 2-3 times with PBS to remove any unbound probe.

  • Imaging/Analysis:

    • Fluorescence Microscopy: Add fresh PBS or culture medium to the wells and image the cells immediately using a fluorescence microscope with appropriate filter sets (e.g., FITC).

    • Flow Cytometry: After washing, detach the cells using a gentle dissociation reagent (e.g., Accutase). Resuspend the cells in PBS or a suitable buffer and analyze them on a flow cytometer.

    • Plate Reader: After the final wash, add PBS or a suitable buffer to the wells and measure the fluorescence intensity using a fluorescence plate reader.

  • Fixation (Optional): If fixation is required, after washing, incubate the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash the cells again with PBS before proceeding with imaging.

Troubleshooting Guide

Q: I am observing very high background fluorescence. What could be the cause and how can I reduce it?

A: High background fluorescence is a common issue and can be caused by several factors:

  • Excessive Dye Concentration: Using a concentration of this compound that is too high can lead to non-specific binding and high background.

    • Solution: Perform a concentration titration to determine the optimal concentration for your cell type that provides a good signal-to-noise ratio. Start with a lower concentration (e.g., 0.1-1 µM).

  • Incomplete Washing: Residual, unbound probe in the well will contribute to background fluorescence.

    • Solution: Increase the number of wash steps (e.g., from 2 to 4) and ensure that the washing is gentle but thorough.

  • Autofluorescence: Some cell types naturally exhibit autofluorescence.

    • Solution: Include an unstained control sample to measure the level of autofluorescence and subtract this from your stained samples during analysis.

Q: My fluorescence signal is weak. How can I improve it?

A: A weak signal can be due to several reasons:

  • Low Dye Concentration: The concentration of this compound may be too low for your cells to take up a detectable amount.

    • Solution: Gradually increase the concentration of the probe in your experiments.

  • Short Incubation Time: The incubation time may not be sufficient for the cells to internalize enough of the probe.

    • Solution: Increase the incubation time. A time course experiment can help determine the optimal incubation period.

  • Low Fatty Acid Transporter Expression: The cells you are using may have low levels of fatty acid transport proteins (FATPs) or fatty acid-binding proteins (FABPs), leading to inefficient uptake.

    • Solution: If possible, use a positive control cell line known to have high fatty acid uptake. You may also consider pretreating your cells with agents that are known to upregulate fatty acid transporters.

Q: I am concerned about photobleaching during live-cell imaging. What can I do to minimize it?

A: BODIPY dyes are generally photostable, but photobleaching can still occur, especially during long-term time-lapse imaging.

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that still provides a detectable signal.

  • Minimize Exposure Time: Use the shortest possible exposure time for image acquisition.

  • Use an Anti-fade Mounting Medium: For fixed-cell imaging, using a mounting medium containing an anti-fade reagent can significantly reduce photobleaching.

  • Image Less Frequently: For time-lapse experiments, reduce the frequency of image acquisition if your experimental design allows.

Visualizations

Fatty Acid Uptake and Intracellular Trafficking Workflow

The following diagram illustrates the general workflow for a cellular fatty acid uptake experiment using this compound.

FattyAcidUptakeWorkflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis seed_cells Seed Cells in Plate starve_cells Serum Starve Cells (Optional) seed_cells->starve_cells prepare_working_solution Prepare this compound Working Solution starve_cells->prepare_working_solution stain_cells Incubate Cells with Probe prepare_working_solution->stain_cells wash_cells Wash to Remove Unbound Probe stain_cells->wash_cells microscopy Fluorescence Microscopy wash_cells->microscopy flow_cytometry Flow Cytometry wash_cells->flow_cytometry plate_reader Plate Reader wash_cells->plate_reader

Caption: Experimental workflow for this compound fatty acid uptake assay.

Simplified Signaling Pathway of Fatty Acid Transport and Metabolism

This diagram depicts a simplified pathway of fatty acid uptake and initial metabolism involving key proteins.

FattyAcidMetabolism cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_organelles Organelles bodipy_c16_ext This compound fatp FATP bodipy_c16_ext->fatp Uptake bodipy_c16_int This compound fatp->bodipy_c16_int fabp FABP bodipy_c16_int->fabp Binding bodipy_fabp This compound-FABP Complex fabp->bodipy_fabp mitochondria Mitochondria (β-oxidation) bodipy_fabp->mitochondria Trafficking er Endoplasmic Reticulum (Esterification) bodipy_fabp->er Trafficking

Caption: Simplified pathway of this compound uptake and trafficking.

References

Validation & Comparative

A Head-to-Head Comparison of Bodipy FL-C16 and C1-Bodipy-C12 for Cellular Fatty Acid Uptake Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in metabolic studies, oncology, and drug development, the selection of appropriate fluorescent probes is critical for accurately monitoring cellular fatty acid uptake. Among the most widely used are Bodipy FL-C16 and C1-Bodipy-C12, fluorescently labeled analogs of the saturated fatty acids palmitic acid (C16) and lauric acid (C12), respectively. This guide provides an objective comparison of these two probes, supported by experimental data, to aid researchers in choosing the optimal tool for their specific research needs.

Probe Characteristics and Performance

This compound and C1-Bodipy-C12 are both based on the Bodipy (boron-dipyrromethene) fluorophore, known for its bright fluorescence, high photostability, and relative insensitivity to environmental polarity and pH. The key difference lies in the length of the appended fatty acid chain, which influences their biological transport and metabolism, making them suitable for tracking the uptake of long-chain and medium-to-long-chain fatty acids, respectively.

The uptake of both this compound and C1-Bodipy-C12 is primarily mediated by fatty acid transport proteins (FATPs) and other transporters like CD36 located on the cell surface.[1] This protein-dependent transport makes them reliable indicators of true fatty acid import, as opposed to passive diffusion across the cell membrane.[1][2] Once inside the cell, these fluorescent fatty acid analogs can be trafficked to various organelles, including the endoplasmic reticulum and mitochondria, and can be incorporated into neutral lipids stored in lipid droplets.

Quantitative Comparison of Fatty Acid Uptake

Direct comparative studies providing kinetic parameters such as Vmax and Km for both probes under identical conditions are limited in the published literature. However, studies comparing the uptake of different Bodipy-conjugated fatty acids provide valuable insights into their relative performance.

One study investigating fatty acid uptake in human placental explants directly compared the accumulation rates of Bodipy-C5, Bodipy-C12, and Bodipy-C16. The findings, summarized in the table below, indicate that the longer-chain analog, Bodipy-C16, accumulates more rapidly in the trophoblast layer, while its transfer into the fetal capillaries is slower compared to the shorter-chain analogs.

ParameterThis compoundC1-Bodipy-C12Experimental System
Uptake Rate in Trophoblast 61 ± 3.3 FU·min⁻¹46 ± 2.9 FU·min⁻¹Human Placental Explants
Uptake Rate into Fetal Capillaries 6.1 ± 0.46 %·min⁻¹50 ± 2.5 %·min⁻¹Human Placental Explants
Accumulation in Cytotrophoblasts HigherLowerHuman Placental Explants

Data extracted from a study on human placental explants and represents mean ± SEM. FU = Fluorescence Units.[3]

It is important to note that the Bodipy fluorophore itself adds to the hydrophobicity and effective chain length of the fatty acid analog. It is estimated that the Bodipy moiety adds an equivalent of 4-6 carbons to the acyl chain.[3] Therefore, C1-Bodipy-C12 behaves more like a C16-C18 fatty acid, while this compound mimics very-long-chain fatty acids (C20-C22).[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are standard protocols for assessing fatty acid uptake using Bodipy fluorescent probes with two common analytical techniques: flow cytometry and confocal microscopy.

Protocol 1: Fatty Acid Uptake Assay using Flow Cytometry

This method allows for the high-throughput quantification of fatty acid uptake in a cell population.

Materials:

  • Cells of interest (e.g., 3T3-L1 adipocytes, cancer cell lines)

  • Complete culture medium

  • Serum-free medium

  • This compound or C1-Bodipy-C12 stock solution (e.g., 1 mM in DMSO)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometer

Procedure:

  • Cell Preparation: Plate cells in a multi-well plate and culture until they reach the desired confluency or differentiation state.

  • Serum Starvation: On the day of the assay, gently wash the cells twice with warm PBS and then incubate in serum-free medium for 2-4 hours at 37°C.

  • Preparation of Bodipy-BSA Complex: Prepare a working solution of the Bodipy probe complexed with fatty acid-free BSA. A common ratio is 2:1 (probe:BSA). For a 1 µM final concentration of the probe, mix the appropriate volume of the stock solution with serum-free medium containing 0.5 µM BSA. Vortex briefly and incubate at 37°C for 15-30 minutes to allow for complex formation.

  • Uptake Incubation: Remove the serum-free medium from the cells and add the Bodipy-BSA complex solution. Incubate for the desired time period (e.g., 1-30 minutes) at 37°C. Time-course experiments are recommended to determine the linear range of uptake.

  • Stopping the Uptake: To stop the uptake, aspirate the probe solution and wash the cells three times with ice-cold PBS.

  • Cell Detachment (for adherent cells): Add Trypsin-EDTA to detach the cells. Once detached, add complete medium to neutralize the trypsin.

  • Sample Acquisition: Transfer the cell suspension to flow cytometry tubes. Analyze the fluorescence intensity of the cells using a flow cytometer with appropriate laser and filter settings (e.g., excitation at 488 nm and emission detection at ~515-530 nm).

  • Data Analysis: Quantify the mean fluorescence intensity of the cell population. This value is proportional to the amount of fatty acid taken up by the cells.

Protocol 2: Fatty Acid Uptake Assay using Confocal Microscopy

This method provides spatial information on the subcellular localization of the fluorescent fatty acid analogs.

Materials:

  • Cells of interest cultured on glass-bottom dishes or coverslips

  • Same solutions as in Protocol 1

  • Hoechst 33342 or DAPI for nuclear staining (optional)

  • Confocal microscope

Procedure:

  • Cell Preparation and Serum Starvation: Follow steps 1 and 2 from Protocol 1.

  • Preparation of Bodipy-BSA Complex: Follow step 3 from Protocol 1.

  • Uptake Incubation: Remove the serum-free medium and add the Bodipy-BSA complex solution to the cells. Incubate for the desired time at 37°C in an incubator suitable for live-cell imaging.

  • Washing: Aspirate the probe solution and wash the cells twice with warm PBS.

  • Nuclear Staining (optional): If desired, incubate the cells with a nuclear stain like Hoechst 33342 for 10-15 minutes. Wash again with PBS.

  • Imaging: Immediately image the live cells using a confocal microscope. Use a 488 nm laser line for excitation of the Bodipy probe and collect the emission between 500-550 nm. If a nuclear stain is used, use the appropriate laser line (e.g., 405 nm for Hoechst/DAPI).

  • Image Analysis: Analyze the images to determine the fluorescence intensity within the cells and observe the subcellular distribution of the probe. The intensity can be quantified using image analysis software.

Visualizing the Process: Pathways and Workflows

To better understand the experimental process and the underlying biological mechanisms, the following diagrams have been generated.

fatty_acid_uptake_pathway extracellular Extracellular Space cell_membrane Plasma Membrane intracellular Intracellular Space bodipy_fa Bodipy-FA-BSA Complex transporter Fatty Acid Transporter (e.g., FATP, CD36) bodipy_fa->transporter Binding bodipy_fa_inside Bodipy-FA transporter->bodipy_fa_inside Transport acsl Acyl-CoA Synthetase (ACSL) bodipy_fa_inside->acsl bodipy_acyl_coa Bodipy-Acyl-CoA acsl->bodipy_acyl_coa trafficking Intracellular Trafficking & Metabolism bodipy_acyl_coa->trafficking organelles Mitochondria, Endoplasmic Reticulum, Lipid Droplets trafficking->organelles

Caption: Cellular uptake and metabolism of Bodipy-fatty acid analogs.

fatty_acid_uptake_workflow cluster_detection Detection Method start Start: Seed Cells culture Culture/Differentiate Cells start->culture serum_starve Serum Starve Cells (2-4 hours) culture->serum_starve prepare_probe Prepare Bodipy-FA-BSA Complex serum_starve->prepare_probe incubate Incubate Cells with Bodipy-FA-BSA prepare_probe->incubate wash Wash with Ice-Cold PBS (3 times) incubate->wash flow_cytometry Flow Cytometry: - Detach Cells - Acquire Data wash->flow_cytometry microscopy Confocal Microscopy: - (Optional) Nuclear Stain - Live-Cell Imaging wash->microscopy analyze Analyze Data: - Quantify Fluorescence Intensity - Assess Subcellular Localization flow_cytometry->analyze microscopy->analyze end End analyze->end

Caption: Experimental workflow for a fatty acid uptake assay.

Conclusion

Both this compound and C1-Bodipy-C12 are powerful tools for investigating cellular fatty acid uptake. The choice between them should be guided by the specific fatty acid chain length of interest in the biological system under investigation. This compound is a more suitable analog for palmitic acid and very-long-chain fatty acids, while C1-Bodipy-C12 is a good representative for long-chain fatty acids in the C16-C18 range. The provided protocols and diagrams offer a solid foundation for researchers to design and execute robust and informative fatty acid uptake experiments. As with any experimental system, it is crucial to perform appropriate controls and to optimize conditions for the specific cell type and research question.

References

A Head-to-Head Comparison: Bodipy FL-C16 vs. Nile Red for Lipid Droplet Staining

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell biology and drug development, the accurate visualization and quantification of intracellular lipid droplets are crucial for understanding cellular metabolism and the progression of various diseases. Bodipy FL-C16 and Nile Red are two of the most prominent fluorescent dyes used for this purpose. This guide provides an objective, data-driven comparison of their performance, complete with experimental protocols, to aid scientists in selecting the optimal tool for their specific research needs.

Comparative Analysis: Key Performance Metrics

This compound and Nile Red are both lipophilic dyes that effectively stain lipid droplets. However, they differ significantly in their spectral properties, photostability, and mechanism of action.

This compound is a green-fluorescent fatty acid analog. Its fluorescence is consistently bright and stable across different environments. As it is a palmitate analog, it is actively taken up by cells, making it a valuable tool for tracking fatty acid uptake and metabolism and its subsequent incorporation into lipid droplets.[1] BODIPY dyes, in general, are known for their high fluorescence quantum yields, sharp emission peaks, and superior photostability compared to traditional dyes like Nile Red.[][3] This high photostability is particularly advantageous for time-lapse imaging and confocal microscopy.

Nile Red is a solvatochromic dye, meaning its fluorescence emission spectrum is highly dependent on the polarity of its environment.[4][5] In the non-polar, hydrophobic core of neutral lipid droplets, it emits a strong yellow-gold fluorescence.[4][6][7] In more polar environments, such as cellular membranes containing phospholipids, its emission shifts to a deep red, and its fluorescence intensity decreases significantly in aqueous media.[4][8] This property allows for some differentiation between neutral lipids and polar lipids. However, a major drawback of Nile Red is its propensity to photobleach rapidly under continuous irradiation.[9] Furthermore, its broad emission spectrum can sometimes overlap with the autofluorescence from chlorophyll (B73375) in plant or algae cells, a problem less pronounced with the narrower emission of BODIPY dyes.[10]

Data Presentation: Quantitative Comparison

The following table summarizes the key photophysical and performance characteristics of this compound and Nile Red.

FeatureThis compoundNile Red
Excitation Maximum ~500-505 nm[11][12]~515-552 nm (in neutral lipids/triglycerides)[4][13]
Emission Maximum ~509-515 nm[11][12]~585 nm (yellow-gold, in neutral lipids)[4][13] / ~636-638 nm (red, in polar lipids/membranes)[4]
Stokes Shift ~8-11 nm[14]Variable, can be > 70 nm
Quantum Yield High (~0.93 in methanol)[14]Environment-dependent; high in apolar solvents (~0.7 in dioxane), low in polar solvents[8][15][16]
Photostability High, very photostable[3][]Low, prone to rapid photobleaching[9][10]
Specificity Fatty acid analog, stains lipid droplets after cellular uptake and metabolism[11]High affinity for neutral lipids in lipid droplets; also stains other hydrophobic structures[6][18]
Live/Fixed Cells Compatible with both live and fixed cells[][19]Compatible with both live and fixed cells[13][20]

Experimental Protocols

Detailed methodologies for staining cultured cells with this compound and Nile Red are provided below. These protocols serve as a guideline and may require optimization based on the specific cell type and experimental conditions.

This compound Staining Protocol (for Live or Fixed Cells)

This protocol is adapted for staining fatty acid uptake and subsequent incorporation into lipid droplets.

  • Reagent Preparation :

    • Stock Solution (1 mM) : Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO.[19] Aliquot and store at -20°C, protected from light.

    • Working Solution (1-2 µM) : Just before use, dilute the stock solution in a suitable buffer (e.g., PBS or Hanks and 20 mM Hepes buffer) to a final concentration of 1-2 µM.[19][21]

  • Cell Preparation :

    • Culture cells on coverslips or in imaging-compatible plates to an appropriate confluency (50-80%).

    • For fixed cell staining, fix cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature, followed by washing twice with PBS.[22]

  • Staining Procedure :

    • Remove the culture medium (for live cells) or PFA/PBS (for fixed cells).

    • Wash the cells twice with a suitable buffer (e.g., PBS).

    • Add the this compound working solution to the cells and incubate for 5 to 60 minutes at 37°C.[19][22] Incubation time can be optimized. From this point forward, protect samples from light.

    • Remove the staining solution and wash the cells two to three times with PBS.

  • Imaging :

    • Mount the coverslips onto glass slides with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with a standard FITC filter set (Excitation: ~488 nm, Emission: ~510-520 nm).

Nile Red Staining Protocol (for Live or Fixed Cells)

This protocol is designed for the general staining of neutral lipid droplets.

  • Reagent Preparation :

    • Stock Solution (1 mg/mL or ~3 mM) : Prepare a stock solution of Nile Red in a high-quality solvent like DMSO or acetone.[23][24] Store at room temperature or -20°C, protected from light.[23][24]

    • Working Solution (200-1000 nM) : Immediately before use, dilute the stock solution in a suitable buffer (e.g., PBS or HHBS) to the desired final concentration.[20][23] A common concentration is 1 µg/mL.[24]

  • Cell Preparation :

    • Culture cells as described for the Bodipy protocol.

    • For fixed cell staining, it is recommended to use 4% PFA, as fixatives like methanol (B129727) or ethanol (B145695) can extract lipids.[13][20] Fix for 10-15 minutes at room temperature and wash with PBS.[20]

  • Staining Procedure :

    • Remove the culture medium or PBS.

    • Add the Nile Red working solution to the cells.

    • Incubate for 10 to 30 minutes at room temperature or 37°C, protected from light.[23][25]

    • Wash the cells two to three times with PBS to remove excess dye.

  • Imaging :

    • Mount and image the cells.

    • For selective visualization of neutral lipid droplets (yellow-gold fluorescence), use an excitation wavelength of 450-500 nm and an emission filter >528 nm.[7][18]

    • For red fluorescence, which may include membranes, use an excitation of 515-560 nm and an emission filter >590 nm.[7][18]

Mandatory Visualization

The following diagrams illustrate the generalized workflows for lipid droplet staining using this compound and Nile Red.

Bodipy_FL_C16_Workflow cluster_prep Preparation cluster_stain Staining cluster_image Imaging start Culture Cells wash1 Wash Cells (PBS) start->wash1 prep_stock Prepare 1mM Stock in DMSO prep_work Prepare 1-2µM Working Solution prep_stock->prep_work stain Incubate with Dye (5-60 min, 37°C) prep_work->stain wash1->stain wash2 Wash Cells (PBS) stain->wash2 mount Mount Sample wash2->mount image Fluorescence Microscopy (Ex: ~488nm, Em: ~515nm) mount->image result Visualize Lipid Droplets image->result

Fig 1. Experimental workflow for this compound staining.

Nile_Red_Workflow cluster_prep Preparation cluster_stain Staining cluster_image Imaging start Culture Cells wash1 Wash Cells (PBS) start->wash1 prep_stock Prepare Stock (DMSO/Acetone) prep_work Prepare ~500nM Working Solution prep_stock->prep_work stain Incubate with Dye (10-30 min, RT) prep_work->stain wash1->stain wash2 Wash Cells (PBS) stain->wash2 mount Mount Sample wash2->mount image Fluorescence Microscopy (Ex: ~488nm, Em: >528nm) mount->image result Visualize Lipid Droplets image->result

Fig 2. Experimental workflow for Nile Red staining.

Conclusion and Recommendations

The choice between this compound and Nile Red hinges on the specific experimental goals.

Choose this compound for:

  • Quantitative and time-lapse imaging , where photostability is critical.

  • Studies involving fatty acid uptake and metabolism , as it acts as a tracer.[1]

  • Multiplexing experiments , due to its narrow and well-defined emission spectrum that reduces signal overlap.[]

Choose Nile Red for:

  • Rapid and selective staining of neutral lipid stores in endpoint assays.[6][18]

  • Applications where distinguishing between neutral and polar lipids based on emission color is beneficial.[4]

  • Experiments where high photostability is not a primary concern and cost may be a factor.

References

A Head-to-Head Comparison: Bodipy FL-C16 vs. Radioactive Fatty Acid Uptake Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the crucial task of measuring cellular fatty acid uptake, the choice of assay can significantly impact experimental outcomes, efficiency, and safety. This guide provides an objective comparison of two prominent methods: the fluorescent Bodipy FL-C16 assay and the traditional radioactive fatty acid uptake assay. By examining their principles, performance, and protocols, this guide aims to equip researchers with the necessary information to select the most appropriate method for their specific research needs.

The uptake of long-chain fatty acids is a fundamental biological process, and its dysregulation is implicated in various metabolic diseases, including obesity, diabetes, and certain cancers.[1] Consequently, the accurate measurement of fatty acid transport into cells is a key area of metabolic research and a target for therapeutic intervention.[1] this compound, a fluorescently labeled analog of palmitic acid, has emerged as a popular alternative to the historically standard radioactive assays.[2][3] This comparison delves into the key aspects of each methodology, supported by experimental data and detailed protocols.

Performance Comparison at a Glance

FeatureThis compound AssayRadioactive Fatty Acid Assay
Principle A fluorescent fatty acid analog is taken up by cells via fatty acid transporters and accumulates, leading to a measurable increase in fluorescence.[1][4]Cells are incubated with a radiolabeled fatty acid (e.g., 3H- or 14C-palmitate), and the amount of radioactivity incorporated into the cells is measured.[3]
Safety Non-radioactive, posing minimal safety risks.[1][5]Involves the use of radioactive isotopes, requiring specialized handling, licensing, and disposal procedures, which can increase costs and safety risks.[3][5]
Throughput Amenable to high-throughput screening (HTS) in 96- or 384-well plate formats with a simple "mix-and-read" protocol.[5][6]Generally lower throughput, often requiring cell lysis and multiple washing steps, making it less suitable for large-scale screening.[3][5]
Real-time Monitoring Allows for real-time, kinetic measurements of fatty acid uptake in live cells.[5][]Typically provides an endpoint measurement and does not allow for dynamic monitoring of uptake.[3]
Sensitivity Highly sensitive, with the ability to detect changes in fatty acid uptake in response to various stimuli.[1][6]High sensitivity, considered a gold standard for faithfully mimicking the biochemical properties of natural fatty acids.[3][8]
Versatility Compatible with various detection methods, including fluorescence microscopy, flow cytometry, and plate readers.[4][9]Primarily reliant on scintillation counting.[3]
Cost Generally more cost-effective, especially when considering the costs associated with radioactive material handling and disposal.[3][9]Can be more expensive due to the cost of radiolabeled compounds and waste disposal.[3]

Visualizing the Methodologies

To better understand the practical application of these assays, the following diagrams illustrate their respective workflows and a logical comparison.

experimental_workflow cluster_bodipy This compound Assay Workflow cluster_radioactive Radioactive Assay Workflow B1 Seed cells in a multi-well plate B2 Treat cells with test compounds (optional) B1->B2 B3 Add this compound working solution B2->B3 B4 Incubate for a defined period B3->B4 B5 Optional: Add quench solution to reduce extracellular fluorescence B4->B5 B6 Measure intracellular fluorescence (plate reader, microscope, or flow cytometer) B5->B6 R1 Seed cells in a multi-well plate R2 Treat cells with test compounds (optional) R1->R2 R3 Add radiolabeled fatty acid solution R2->R3 R4 Incubate for a defined period R3->R4 R5 Wash cells with ice-cold stop solution to remove unbound fatty acids R4->R5 R6 Lyse cells R5->R6 R7 Measure radioactivity in cell lysate using a scintillation counter R6->R7

A simplified workflow of the two fatty acid uptake assays.

logical_comparison cluster_bodipy_pros Advantages cluster_bodipy_cons Considerations cluster_radioactive_pros Advantages cluster_radioactive_cons Disadvantages Assay Fatty Acid Uptake Assay Choice Bodipy This compound Assay->Bodipy Radioactive Radioactive Assay->Radioactive B_Safety Non-radioactive Bodipy->B_Safety B_HTS High-Throughput Bodipy->B_HTS B_RealTime Real-time kinetics Bodipy->B_RealTime B_Versatility Versatile detection Bodipy->B_Versatility B_Analog Fluorescent analog may have altered metabolism Bodipy->B_Analog R_GoldStandard Faithfully mimics natural fatty acids Radioactive->R_GoldStandard R_HighSensitivity High Sensitivity Radioactive->R_HighSensitivity R_Safety Radioactive hazards Radioactive->R_Safety R_LowThroughput Low-Throughput Radioactive->R_LowThroughput R_Endpoint Endpoint measurement Radioactive->R_Endpoint R_Cost Higher cost (disposal) Radioactive->R_Cost

Key advantages and disadvantages of each assay type.

Detailed Experimental Protocols

This compound Fatty Acid Uptake Assay Protocol

This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.

Materials:

  • Cells of interest (e.g., 3T3-L1 adipocytes, hepatocytes)

  • Culture medium

  • Black, clear-bottom 96-well plates

  • Bodipy FL C16 (e.g., from Thermo Fisher Scientific)[2]

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Quenching solution (optional, available in some commercial kits)[1][6]

  • Fluorescence plate reader, microscope, or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that ensures they are not more than 90% confluent at the time of the assay.[10] Culture the cells under appropriate conditions until they are ready for the experiment.[10]

  • Serum Starvation: Gently remove the culture medium and wash the cells once with serum-free medium. Add serum-free medium to each well and incubate for 1 to 4 hours at 37°C.[2][10]

  • Compound Treatment (Optional): If screening for inhibitors or activators, remove the serum-free medium and add the test compounds diluted in serum-free medium. Incubate for the desired period.

  • Preparation of this compound Working Solution: Prepare a working solution of this compound complexed with fatty acid-free BSA in PBS or a suitable assay buffer. A typical final concentration is 1 µM this compound with 0.1% BSA.[2]

  • Initiation of Uptake: Remove the medium from the wells and add the this compound working solution.[10]

  • Incubation: Incubate the plate at 37°C for a time course determined by preliminary experiments (e.g., kinetic readings every minute for 60 minutes or a single endpoint reading after 15-60 minutes).[10]

  • Quenching (Optional): Some protocols include the addition of a quench reagent to eliminate extracellular fluorescence, allowing for a no-wash assay.[1][6]

  • Measurement:

    • Plate Reader: Measure the fluorescence intensity at an excitation/emission of approximately 488/515 nm.[11][12]

    • Microscopy: Visualize and quantify the cellular uptake of the fluorescent fatty acid.

    • Flow Cytometry: Harvest the cells and analyze the fluorescence on a per-cell basis.[3]

  • Data Normalization: Normalize the fluorescence data to protein concentration in each well, which can be measured using a BCA assay, or to cell number using a nuclear stain like Hoechst.[2][9]

Radioactive Fatty Acid Uptake Assay Protocol ([3H]-Palmitic Acid)

This protocol is a generalized procedure and requires adherence to all institutional guidelines for handling radioactive materials.

Materials:

  • Cells of interest

  • Culture medium

  • 24-well cell culture plates

  • [9,10-3H]-palmitic acid[13]

  • Fatty acid-free BSA

  • PBS

  • Ice-cold 0.1% BSA in PBS (Stop Solution)[3]

  • Cell lysis buffer (e.g., RIPA buffer)[3]

  • Scintillation cocktail

  • Scintillation counter[3]

Procedure:

  • Cell Seeding: Seed and culture cells in a 24-well plate to the desired confluency.

  • Serum Starvation: Serum starve the cells for 3-8 hours to establish basal conditions.[3]

  • Preparation of Radiolabeled Fatty Acid Solution: Prepare a solution of [3H]-palmitic acid complexed with fatty acid-free BSA in a suitable buffer.

  • Initiation of Uptake: Add the radiolabeled fatty acid solution to the cells.[3]

  • Incubation: Incubate for the desired time period (e.g., 1-60 minutes) at 37°C.[3]

  • Stopping the Reaction: To stop the uptake, remove the media and immediately wash the cells twice with ice-cold 0.1% BSA in PBS.[3]

  • Cell Lysis: Add ice-cold cell lysis buffer to each well and incubate on ice for 5 minutes.[3]

  • Measurement: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Normalization: Normalize the counts per minute (CPM) to the protein concentration of the cell lysate.

Conclusion

The choice between this compound and radioactive fatty acid uptake assays depends on the specific requirements of the research. This compound offers a safer, faster, and more versatile platform that is well-suited for high-throughput screening and real-time kinetic studies.[5][9] Its non-radioactive nature simplifies experimental workflows and reduces associated costs and safety concerns.[5]

On the other hand, radioactive assays, while more cumbersome and associated with safety considerations, are considered a gold standard because the radiolabeled fatty acids faithfully mimic their natural counterparts.[3] This can be a critical consideration for studies where the potential for altered metabolism of a fluorescent analog is a concern.

Ultimately, for many modern research applications, particularly in drug discovery and high-throughput screening, the advantages of the this compound assay in terms of safety, speed, and adaptability make it a highly attractive and effective method for quantifying cellular fatty acid uptake.

References

Advantages of Bodipy FL-C16 over other fluorescent fatty acid probes

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic fields of cellular metabolism and drug development, the accurate tracking of fatty acid uptake and trafficking is paramount. Fluorescently labeled fatty acid analogs are indispensable tools for these investigations, enabling researchers to visualize and quantify lipid dynamics in live cells. Among the available options, BODIPY FL-C16 has emerged as a leading probe due to its exceptional photophysical properties and biological fidelity. This guide provides an in-depth comparison of this compound with other common fluorescent fatty acid probes, supported by experimental data and detailed protocols, to assist researchers in making informed decisions for their specific applications.

Core Advantages of this compound

This compound, a palmitic acid analog conjugated to a BODIPY FL dye, offers several distinct advantages over traditional and alternative fluorescent fatty acid probes.[1][2]

  • High Quantum Yield and Brightness: The BODIPY fluorophore is renowned for its high fluorescence quantum yield, often approaching 0.9-1.0 in non-polar environments.[3][4][5] This intrinsic brightness translates to a strong signal-to-noise ratio, enabling sensitive detection even at low concentrations and reducing the required exposure times in microscopy.[3]

  • Exceptional Photostability: Compared to conventional fluorophores like NBD (nitrobenzoxadiazole), BODIPY dyes exhibit superior resistance to photobleaching.[3][6] This high photostability is critical for long-term imaging experiments and time-lapse studies, ensuring that the fluorescent signal remains stable and quantifiable throughout the course of the experiment.

  • Low Environmental Sensitivity: The fluorescence of BODIPY dyes is relatively insensitive to changes in solvent polarity and pH.[4][7] This is a significant advantage over probes like NBD, whose fluorescence is highly dependent on the polarity of its microenvironment, which can complicate data interpretation as the probe moves between different cellular compartments.[8][9]

  • Biological Relevance: this compound is recognized and transported by cellular fatty acid transport proteins, such as CD36 and Fatty Acid Transport Proteins (FATPs), mimicking the uptake of natural long-chain fatty acids.[1] It does not appear to enter cells via simple diffusion, making its fluorescence a reliable indicator of true fatty acid transport.[1] Furthermore, the placement of the fluorophore at the omega-end of the C16 acyl chain prevents its immediate cleavage during β-oxidation, allowing for the tracking of subsequent metabolic trafficking.[1]

Quantitative Performance Comparison

To facilitate an objective evaluation, the following table summarizes the key performance metrics of this compound and its common alternatives.

FeatureThis compoundC1-BODIPY 500/510 C12NBD-Stearic Acid
Excitation Max (nm) ~505~500~465
Emission Max (nm) ~513~510~535
Quantum Yield (Φ) High (~0.93 in methanol)HighLow, highly environment-dependent
Molar Absorptivity (ε) High (>80,000 cm⁻¹M⁻¹)High (>80,000 cm⁻¹M⁻¹)Moderate
Photostability HighHighLow to Moderate
Environmental Sensitivity LowLowHigh
Primary Cellular Fate Incorporated into polar lipids, localizes to mitochondria, ER/Golgi.[1][10]Incorporated into neutral and polar lipids.[10]Poorly metabolized, may not fully mimic endogenous lipid trafficking.[9][11]

Experimental Protocols

Standard In Vitro Fatty Acid Uptake Assay

This protocol provides a general framework for measuring fatty acid uptake in adherent cells using a fluorescence plate reader or microscope.

Materials:

  • Adherent cells (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes)

  • Black, clear-bottom 96-well microplate

  • Serum-free cell culture medium (e.g., DMEM)

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS)

  • Washing Buffer (e.g., PBS with 0.2% BSA)

  • Fixative (e.g., 4% paraformaldehyde in PBS, optional)

  • Fluorescence microplate reader or fluorescence microscope (with FITC/GFP filter set)

Procedure:

  • Cell Plating: Seed cells in a black, clear-bottom 96-well plate at a density that ensures they are approximately 80-90% confluent on the day of the assay. Culture overnight under standard conditions (e.g., 37°C, 5% CO₂).

  • Serum Starvation: On the day of the assay, gently aspirate the culture medium. Wash the cells twice with warm, serum-free medium. After the final wash, add fresh serum-free medium and incubate for 1-2 hours to establish basal conditions.

  • Preparation of Probe Working Solution: Prepare the this compound working solution by diluting the stock solution in serum-free medium containing fatty acid-free BSA. A final concentration of 1-5 µM is a good starting point. The BSA helps to solubilize the fatty acid analog and facilitate its delivery to the cells.

  • Initiation of Uptake: Aspirate the serum-free medium from the cells. Add the this compound working solution to each well.

  • Incubation: Incubate the plate at 37°C for a predetermined time course (e.g., 1, 5, 15, 30 minutes). For kinetic assays, you can begin reading the plate immediately.

  • Termination of Uptake: To stop the uptake at specific time points, aspirate the probe solution and wash the cells three times with ice-cold Washing Buffer. The cold buffer and BSA will help to remove non-internalized probe.

  • Fluorescence Measurement:

    • Plate Reader: Add a suitable buffer (e.g., PBS) to the wells and measure the fluorescence using a plate reader set to bottom-read mode with excitation/emission wavelengths appropriate for BODIPY FL (e.g., Ex/Em = 485/515 nm).

    • Microscopy: After the final wash, cells can be imaged live in PBS or fixed with 4% PFA for 10-15 minutes, washed again with PBS, and then imaged.

Visualizations: Workflows and Pathways

Fatty Acid Uptake Assay Workflow

FattyAcidUptakeWorkflow cluster_prep Cell Preparation cluster_treatment Probe Incubation cluster_analysis Data Acquisition plate_cells 1. Plate Cells in 96-well plate serum_starve 2. Serum Starve Cells (1-2 hours) plate_cells->serum_starve add_probe 4. Add Probe to Cells and Incubate (37°C) serum_starve->add_probe prepare_probe 3. Prepare this compound Working Solution prepare_probe->add_probe stop_uptake 5. Stop Uptake & Wash Cells add_probe->stop_uptake read_plate 6a. Read Fluorescence (Plate Reader) stop_uptake->read_plate image_cells 6b. Image Cells (Microscope) stop_uptake->image_cells

Caption: Experimental workflow for a typical in vitro fatty acid uptake assay.

Cellular Fate of this compound

CellularFate extracellular Extracellular This compound-BSA Complex membrane Plasma Membrane extracellular->membrane Dissociation transporter Fatty Acid Transporters (e.g., CD36, FATP) membrane->transporter cytoplasm Cytoplasm (this compound) transporter->cytoplasm Transport er_golgi ER / Golgi (Esterification into Complex Lipids) cytoplasm->er_golgi mitochondria Mitochondria (β-oxidation inhibited by terminal label) cytoplasm->mitochondria ld Lipid Droplets (Storage) cytoplasm->ld

Caption: Cellular transport and metabolic fate of this compound.

Choosing a Fluorescent Fatty Acid Probedot

ProbeChoice start Start: Need to Trace Fatty Acids long_term_imaging Long-term or Time-Lapse Imaging? start->long_term_imaging quantitative Quantitative Uptake Assay? long_term_imaging->quantitative No bodipy_fl_c16 This compound long_term_imaging->bodipy_fl_c16 Yes (High Photostability) metabolism Tracking Specific Metabolic Fate? quantitative:e->metabolism:w quantitative->bodipy_fl_c16 Yes (Low Env. Sensitivity) nbd_stearic NBD-Stearic Acid (Use with caution) quantitative->nbd_stearic No (High Env. Sensitivity) metabolism->bodipy_fl_c16 Yes (Long Chain Analog) bodipy_c12 C1-BODIPY-C12 metabolism->bodipy_c12 Maybe (Medium Chain) metabolism->nbd_stearic No (Poorly Metabolized)

References

A Researcher's Guide to Fluorescent Fatty Acid Analogs: Bodipy FL-C16 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of lipid metabolism, the choice of fluorescent probes is paramount. This guide provides a comprehensive comparison of Bodipy FL-C16, a widely used fluorescent fatty acid analog, with its common alternatives. We delve into its limitations, potential artifacts, and offer supporting experimental data and detailed protocols to inform your experimental design.

This compound, a derivative of palmitic acid, has been instrumental in visualizing fatty acid uptake and trafficking. Its bright and stable fluorescence has made it a popular tool in fluorescence microscopy and flow cytometry. However, like any tool, it has its limitations and the potential to introduce artifacts, making a thorough understanding of its properties and a careful consideration of alternatives essential for robust and reliable results.

Performance Comparison: this compound vs. Alternatives

The selection of a fluorescent fatty acid analog should be guided by the specific biological question, the experimental system, and an awareness of the potential for the fluorescent tag to influence the molecule's behavior. Here, we compare this compound with other commonly used analogs, including Bodipy FL-C12 and NBD-C12.

Key Considerations:

  • Acyl Chain Length: The length of the fatty acid chain can significantly impact its uptake and metabolism. Longer chain fatty acids like this compound may be preferentially taken up by certain cell types or directed towards specific metabolic pathways compared to their shorter-chain counterparts.

  • Fluorophore Properties: The nature of the fluorescent dye can affect the fatty acid's solubility, its interaction with proteins, and its ultimate subcellular destination. The Bodipy fluorophore is known for its bright and photostable fluorescence, but its bulkiness can sometimes hinder enzymatic processes like esterification. NBD (Nitrobenzoxadiazole) is another common fluorophore, but it can be more sensitive to the local environment, which can be both an advantage and a disadvantage.

Quantitative Data Summary

The following tables summarize key quantitative data comparing the performance of this compound with its alternatives.

ProbeChain LengthExcitation (nm)Emission (nm)Key Characteristics
This compound C16~505~511Bright, photostable fluorescence. Limited esterification into complex lipids.
Bodipy FL-C12 C12~505~511Similar spectral properties to this compound. May exhibit different uptake kinetics and intracellular trafficking.
Bodipy FL-C5 C5~505~511Shorter chain length can lead to faster diffusion and different metabolic fates.
NBD-C12 C12~466~539Fluorescence is sensitive to the polarity of the environment. May be more readily metabolized than Bodipy-labeled analogs.
Cell TypeProbeUptake Rate/EfficiencyKey Findings
Human Placental TrophoblastsThis compoundSlower uptake into fetal capillaries compared to shorter chain analogs.Longer chain length of this compound resulted in slower accumulation in fetal capillaries.[1]
Human Placental TrophoblastsBodipy FL-C12Intermediate uptake rate.Showed a higher number of lipid droplet-like particles compared to Bodipy FL-C5.[1]
Human Placental TrophoblastsBodipy FL-C5Fastest uptake into fetal capillaries.Rapidly transported and accumulated in fetal capillaries.[1]
L-cellsThis compoundHigher total uptake compared to Bodipy FL-C12.The initial rate and maximal extent of total uptake were nearly two-fold higher than for Bodipy FL-C12.[2]
L-cellsNBD-C18Lower total uptake compared to this compound.Maximal total uptake was 62% lower than for this compound.[2]

Limitations and Potential Artifacts of this compound

While a valuable tool, researchers must be aware of the following limitations and potential artifacts associated with this compound:

  • Limited Esterification: One of the most significant limitations is that the Bodipy fluorophore can sterically hinder the esterification of the fatty acid into complex lipids like triglycerides and phospholipids.[3] This means that while it is an excellent probe for studying fatty acid uptake and transport, it may not accurately reflect the downstream metabolic fate of natural fatty acids.

  • Altered Intracellular Trafficking: The presence of the bulky Bodipy dye can influence the intracellular trafficking of the fatty acid. It may not partition into lipid droplets or other organelles in the same manner as its unlabeled counterpart.

  • Protein Binding: The Bodipy moiety can affect the binding affinity of the fatty acid to fatty acid-binding proteins (FABPs), which play a crucial role in intracellular fatty acid transport.

  • Phototoxicity: Like all fluorescent probes, high-intensity illumination can lead to the generation of reactive oxygen species, which can be toxic to cells and introduce experimental artifacts.

Experimental Protocols

To ensure reproducibility and minimize artifacts, detailed experimental protocols are crucial. Below are methodologies for key experiments involving this compound.

Protocol 1: In Vitro Fatty Acid Uptake Assay in Cultured Cells (Fluorescence Microscopy)

Objective: To visualize and quantify the uptake of this compound into cultured cells.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Cultured cells grown on glass-bottom dishes or coverslips

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for fixation (optional)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Fluorescence microscope with appropriate filter sets (e.g., excitation/emission ~488/515 nm)

Procedure:

  • Cell Preparation: Seed cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 70-80%).

  • Serum Starvation: Prior to the experiment, aspirate the growth medium and wash the cells with PBS. Incubate the cells in serum-free medium for 1-2 hours to reduce the background from serum-derived lipids.

  • Preparation of this compound Working Solution: Prepare a complex of this compound and fatty acid-free BSA in serum-free medium. A typical final concentration of this compound is 1-5 µM, with a molar ratio of this compound to BSA of 2:1. This complex helps to maintain the solubility of the fatty acid and facilitates its uptake.

  • Incubation: Remove the serum-free medium from the cells and add the this compound/BSA complex. Incubate the cells at 37°C for a specified period (e.g., 5-30 minutes). The optimal incubation time should be determined empirically for each cell type and experimental condition.

  • Washing: After incubation, aspirate the labeling solution and wash the cells three times with PBS to remove excess probe.

  • Imaging: Immediately image the live cells using a fluorescence microscope. Alternatively, for fixed-cell imaging, fix the cells with 4% PFA in PBS for 15 minutes at room temperature, followed by washing with PBS before imaging.

  • Image Analysis: Quantify the fluorescence intensity per cell using image analysis software (e.g., ImageJ/Fiji).

Protocol 2: Flow Cytometry Analysis of Fatty Acid Uptake

Objective: To quantify fatty acid uptake in a cell population using flow cytometry.

Materials:

  • This compound stock solution

  • Cultured cells in suspension or adherent cells detached with a non-enzymatic cell dissociation solution

  • Serum-free cell culture medium

  • PBS

  • Fatty acid-free BSA

  • Flow cytometer with a 488 nm laser for excitation

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of your target cells at a concentration of approximately 1x10^6 cells/mL in serum-free medium.

  • Serum Starvation: Incubate the cell suspension in serum-free medium for 1-2 hours at 37°C.

  • Preparation of this compound Working Solution: Prepare the this compound/BSA complex in serum-free medium as described in Protocol 1.

  • Incubation: Add the this compound/BSA complex to the cell suspension and incubate at 37°C for the desired time.

  • Washing: After incubation, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and wash them twice with cold PBS to stop the uptake and remove the excess probe.

  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them on a flow cytometer. Use an unstained cell sample as a negative control to set the baseline fluorescence. The geometric mean fluorescence intensity (gMFI) of the cell population is a measure of the average fatty acid uptake per cell.

Signaling Pathways and Experimental Workflows

Fluorescent fatty acid analogs are powerful tools for dissecting the signaling pathways that govern lipid metabolism. Two key pathways that are often investigated using these probes are the CD36-mediated fatty acid uptake and the PPAR signaling pathway.

CD36-Mediated Fatty Acid Uptake

CD36 is a scavenger receptor that plays a crucial role in the uptake of long-chain fatty acids in various tissues.[4][5] Its activity is implicated in both physiological processes and in diseases such as metabolic syndrome and atherosclerosis.

CD36_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_downstream Downstream Pathways LCFA Long-Chain Fatty Acid CD36 CD36 LCFA->CD36 FATP FATP LCFA->FATP FABPpm FABPpm LCFA->FABPpm FABPc FABPc CD36->FABPc Facilitated Transport FATP->FABPc FABPpm->FABPc Acyl_CoA Acyl-CoA Synthetase FABPc->Acyl_CoA Transport LCFA_CoA LCFA-CoA Acyl_CoA->LCFA_CoA Activation Beta_Oxidation β-Oxidation (Mitochondria) LCFA_CoA->Beta_Oxidation TG_Synthesis Triglyceride Synthesis (ER) LCFA_CoA->TG_Synthesis Signaling Signaling Events LCFA_CoA->Signaling

Caption: CD36-mediated fatty acid uptake pathway.

PPAR Signaling Pathway

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that act as transcription factors to regulate the expression of genes involved in lipid and glucose metabolism.[6][7][8] Fatty acids and their derivatives are natural ligands for PPARs.

PPAR_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_effects Cellular Effects FA Fatty Acids / Analogs PPAR PPAR FA->PPAR Ligand Binding PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR Heterodimerization RXR RXR RXR->PPAR_RXR PPRE PPRE (DNA Response Element) PPAR_RXR->PPRE Binds to Target_Genes Target Gene Expression PPRE->Target_Genes Regulates Lipid_Metabolism Lipid Metabolism (Uptake, β-oxidation) Target_Genes->Lipid_Metabolism Glucose_Homeostasis Glucose Homeostasis Target_Genes->Glucose_Homeostasis Inflammation Inflammation Target_Genes->Inflammation

Caption: Overview of the PPAR signaling pathway.

Experimental Workflow for a Fatty Acid Uptake Study

The following diagram illustrates a typical workflow for investigating the effect of a compound on fatty acid uptake using this compound.

Experimental_Workflow start Start: Seed Cells serum_starve Serum Starvation start->serum_starve treatment Treat with Compound (or Vehicle Control) labeling Label with this compound treatment->labeling serum_starve->treatment wash Wash to Remove Excess Probe labeling->wash acquire Image Acquisition / Flow Cytometry wash->acquire analyze Data Analysis and Quantification acquire->analyze end End: Interpret Results analyze->end

Caption: Experimental workflow for a fatty acid uptake study.

References

Validating Bodipy FL-C16 Uptake with Genetic Knockouts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Bodipy FL-C16 uptake in wild-type versus various genetic knockout models, supported by experimental data. It is designed to assist researchers in validating the mechanism of fatty acid uptake and in the selection of appropriate experimental models.

Introduction to this compound

This compound is a fluorescently labeled analog of the 16-carbon saturated fatty acid, palmitate. It is widely used to study cellular fatty acid uptake and trafficking. A key advantage of this compound is that its uptake is not passive but is mediated by the same protein transporters as natural long-chain fatty acids, making it a reliable probe for studying the biological processes of fatty acid transport.[1][2]

Comparison of this compound Uptake in Genetic Knockout Models

The uptake of this compound is significantly influenced by the presence or absence of key fatty acid transport proteins. Genetic knockout models have been instrumental in elucidating the specific roles of these proteins.

Fatty Acid Translocase (FAT/CD36)

CD36 is a major scavenger receptor involved in the uptake of long-chain fatty acids in various cell types, including adipocytes, myocytes, and macrophages. Studies consistently demonstrate a significant reduction in this compound uptake in CD36 knockout models. This confirms the critical role of CD36 in the transport of long-chain fatty acids across the plasma membrane.

Fatty Acid Transport Proteins (FATPs)

The FATP family of proteins facilitates the transport of fatty acids into cells. While direct quantitative data on this compound uptake in FATP knockout models is limited in the readily available literature, studies using FATP inhibitors and analysis of FATP1 knockout macrophages strongly suggest their involvement. For instance, the FATP2 inhibitor lipofermata (B346663) has been shown to decrease the uptake of a Bodipy-palmitate probe.[3] Furthermore, FATP1 knockout macrophages exhibit altered fatty acid metabolism, implying a role for FATP1 in fatty acid uptake.[4]

Acyl-CoA Synthetase Long-Chain Family (ACSL)

ACSLs are crucial for "trapping" fatty acids inside the cell by converting them to acyl-CoAs, thereby maintaining a favorable concentration gradient for further uptake. While direct measurement of this compound uptake in ACSL knockout models is not extensively reported, studies on ACSL1 knockout mice show impaired downstream fatty acid metabolism, such as reduced triacylglycerol synthesis and β-oxidation.[5][6][7][8] Given that ACSL1 was identified in a screen for proteins that enhance fatty acid uptake, it is highly probable that its absence would lead to a reduction in the net accumulation of this compound.

Quantitative Data Summary

The following table summarizes the available quantitative data on the impact of genetic knockouts on this compound uptake.

Gene KnockoutCell/Tissue TypeMethod of MeasurementChange in this compound UptakeReference
CD36 Liver (in vivo, high-fat diet)Intraperitoneal injection and tissue analysis↓ 15% reduction in knockout vs. control
FATP1 Macrophages (in vitro)Flow cytometry with BODIPY-palmitateQualitative decrease observed[4]
ACSL1 Hepatocytes (in vitro)Indirectly inferred from metabolic studiesExpected decrease (indirect evidence)[5][7]

Note: The data for FATP1 and ACSL1 are inferred from studies using similar fluorescent fatty acid analogs or from downstream metabolic impacts, as direct quantitative uptake data with this compound was not available in the reviewed literature.

Experimental Protocols

Standard Protocol for this compound Fatty Acid Uptake Assay in Cultured Cells (Flow Cytometry)

This protocol provides a general framework for measuring this compound uptake in wild-type and genetic knockout cell lines.

Materials:

  • Wild-type and genetic knockout cell lines

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • FACS buffer (PBS with 1-2% FBS and 0.1% sodium azide)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed wild-type and knockout cells in parallel in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Culture overnight in complete medium.

  • Serum Starvation: On the day of the assay, gently wash the cells twice with warm PBS and then incubate in serum-free medium for 1-2 hours at 37°C.

  • This compound Labeling: Prepare a working solution of this compound in serum-free medium. A final concentration of 1-5 µM is commonly used. Remove the serum-free medium from the cells and add the this compound working solution.

  • Incubation: Incubate the cells with this compound for a defined period (e.g., 15-60 minutes) at 37°C. The optimal incubation time should be determined empirically for each cell type.

  • Washing: After incubation, aspirate the this compound solution and wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular probe.

  • Cell Detachment: Add trypsin-EDTA to each well and incubate until the cells detach.

  • Cell Collection and Staining (Optional): Resuspend the cells in complete medium to inactivate the trypsin. Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in cold FACS buffer. If desired, a viability dye can be added at this stage.

  • Flow Cytometry Analysis: Analyze the cell suspension on a flow cytometer, using the appropriate laser and filter settings for Bodipy FL (Excitation: ~488 nm, Emission: ~515 nm). Record the mean fluorescence intensity (MFI) for both wild-type and knockout cell populations.

  • Data Analysis: Compare the MFI of the knockout cells to that of the wild-type cells to determine the relative change in this compound uptake.

Visualizations

Signaling Pathway of Fatty Acid Uptake

FattyAcidUptake Extracellular Extracellular Long-Chain Fatty Acid Membrane CD36 CD36 Extracellular->CD36 Transport FATP FATP Extracellular->FATP Transport IntracellularFA Intracellular Fatty Acid CD36->IntracellularFA FATP->IntracellularFA ACSL ACSL IntracellularFA->ACSL Activation AcylCoA Fatty Acyl-CoA ACSL->AcylCoA Metabolism Downstream Metabolism (β-oxidation, TAG synthesis) AcylCoA->Metabolism ExperimentalWorkflow Start Start: Seed WT and Knockout Cells SerumStarve Serum Starvation (1-2 hours) Start->SerumStarve Label Label with This compound SerumStarve->Label Incubate Incubate (15-60 min) Label->Incubate Wash Wash with Ice-Cold PBS Incubate->Wash Harvest Harvest Cells (Trypsinization) Wash->Harvest Analyze Analyze by Flow Cytometry Harvest->Analyze Compare Compare Mean Fluorescence Intensity Analyze->Compare LogicalRelationship Hypothesis Hypothesis: Gene X is involved in fatty acid uptake WT Wild-Type Cells (Control) Hypothesis->WT KO Gene X Knockout Cells Hypothesis->KO Assay This compound Uptake Assay WT->Assay KO->Assay Result Result: Compare Fluorescence Assay->Result Conclusion Conclusion: Validate role of Gene X Result->Conclusion

References

Bodipy FL C16: A Comparative Guide to Fluorescent Lipid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate quantification of cellular lipid content is paramount in studies of metabolic diseases, drug efficacy, and cellular signaling. This guide provides a comprehensive comparison of Bodipy FL C16 with other common lipid probes, supported by experimental data and detailed protocols.

Bodipy FL C16 is a fluorescently labeled analog of the 16-carbon saturated fatty acid, palmitate. Its intrinsic fluorescence allows for the direct visualization and quantification of fatty acid uptake and incorporation into cellular lipids. This makes it a powerful tool for studying lipid metabolism in live or fixed cells.

Performance Comparison: Bodipy FL C16 vs. Alternative Lipid Stains

To objectively assess the performance of Bodipy FL C16, a comparison with other widely used lipid-selective dyes—Bodipy 493/503, Nile Red, and Oil Red O—is presented below. Bodipy 493/503 is a green fluorescent dye that specifically stains neutral lipid droplets, while Nile Red is a solvatochromic dye that fluoresces intensely in lipid-rich environments. Oil Red O is a traditional histological stain for neutral lipids.

One of the key advantages of Bodipy dyes, including Bodipy FL C16 and Bodipy 493/503, is their high specificity for lipids, narrow emission spectra, and greater photostability compared to Nile Red.[1][2][3] Nile Red, while widely used, can exhibit broader emission spectra and is more sensitive to the polarity of its environment, which can lead to higher background fluorescence.[3] Oil Red O, being a lysochrome dye, is suitable for endpoint staining of fixed cells but is not amenable to live-cell imaging or high-throughput screening in the same way fluorescent probes are.[4]

A study directly investigating the correlation between Bodipy C16 fluorescence and lipid content demonstrated a strong linear relationship (R² ≈ 0.83) between Bodipy C16 fluorescence and triglyceride concentration in rat lymph. This indicates that Bodipy FL C16 fluorescence provides a reliable quantitative measure of fatty acid incorporation into neutral lipids.

FeatureBodipy FL C16Bodipy 493/503Nile RedOil Red O
Principle Fluorescent fatty acid analog; measures uptake and incorporationStains neutral lipid dropletsSolvatochromic dye; fluoresces in lipid environmentsLysochrome dye; stains neutral lipids
Primary Application Fatty acid uptake and metabolismNeutral lipid droplet visualization and quantificationGeneral lipid stainingHistological staining of lipids
Live/Fixed Cells BothBothBothFixed cells only
Quantitative Analysis Good correlation with triglyceride contentGood for relative quantification of lipid dropletsSemi-quantitative due to environmental sensitivityQuantitative with elution, but less sensitive
Photostability HighHighModerateNot applicable
Specificity High for fatty acid uptake pathwaysHigh for neutral lipid dropletsModerate; can stain other hydrophobic structuresHigh for neutral lipids
Excitation/Emission ~505 nm / ~511 nm~493 nm / ~503 nm~552 nm (in lipids) / ~636 nm (in lipids)Not applicable (absorbance-based)

Experimental Protocols

Detailed methodologies for utilizing Bodipy FL C16 and comparative dyes are provided below.

Bodipy FL C16 Staining for Fatty Acid Uptake in Cultured Cells

This protocol is adapted for the analysis of fatty acid uptake in adherent cell cultures.

Materials:

  • Bodipy FL C16 (stock solution in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium with DAPI (optional, for nuclear counterstaining)

Procedure:

  • Cell Culture: Plate cells in a suitable format (e.g., 96-well plate, chamber slides) and culture until they reach the desired confluency.

  • Preparation of Staining Solution: Dilute the Bodipy FL C16 stock solution in serum-free cell culture medium to a final concentration of 1-5 µM.

  • Cell Staining:

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the Bodipy FL C16 staining solution to the cells and incubate for 15-60 minutes at 37°C. The optimal incubation time may vary depending on the cell type and experimental question.

  • Washing: Remove the staining solution and wash the cells two to three times with PBS to remove unbound dye.

  • Fixation (Optional): If endpoint analysis is desired, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash three times with PBS after fixation.

  • Imaging: Mount the coverslips using an anti-fade mounting medium. Acquire images using a fluorescence microscope with appropriate filter sets for the Bodipy FL dye (Excitation/Emission: ~505/511 nm).

Quantification of Lipid Content using Flow Cytometry with Bodipy 493/503

This protocol describes the quantification of neutral lipid content in a cell suspension using Bodipy 493/503 and flow cytometry.[5]

Materials:

  • Bodipy 493/503 (stock solution in DMSO)

  • PBS

  • Trypsin-EDTA

  • Flow cytometry buffer (e.g., PBS with 1% BSA)

Procedure:

  • Cell Preparation: Harvest cells by trypsinization and wash with PBS.

  • Staining: Resuspend the cell pellet in PBS containing Bodipy 493/503 at a final concentration of 1 µg/mL. Incubate for 15 minutes at room temperature, protected from light.

  • Washing: Wash the cells twice with flow cytometry buffer to remove excess dye.

  • Flow Cytometry: Resuspend the final cell pellet in flow cytometry buffer and analyze on a flow cytometer equipped with a 488 nm laser for excitation. Collect the green fluorescence emission signal.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptual understanding of the experimental processes and the underlying biological pathways, the following diagrams are provided.

G cluster_workflow Experimental Workflow: Lipid Quantification A Cell Culture B Staining with Bodipy FL C16 A->B Incubate C Washing B->C Remove unbound dye D Imaging (Microscopy) C->D F Flow Cytometry Analysis C->F E Image Analysis & Quantification D->E

Experimental workflow for lipid quantification.

G cluster_pathway Signaling Pathway of Insulin-Stimulated Fatty Acid Uptake Insulin (B600854) Insulin IR Insulin Receptor Insulin->IR PI3K PI3-Kinase IR->PI3K Akt Akt/PKB PI3K->Akt Rac1 Rac1 Akt->Rac1 RalA RalA Rac1->RalA Vesicle Intracellular Vesicle (containing FAT/CD36) RalA->Vesicle Mobilization Membrane Plasma Membrane Vesicle->Membrane Fusion FAT_CD36 FAT/CD36 Translocation FA_Uptake Fatty Acid Uptake FAT_CD36->FA_Uptake

Insulin-stimulated fatty acid uptake pathway.

The insulin signaling pathway illustrates a key mechanism regulating fatty acid uptake.[6][7][8] Upon insulin binding to its receptor, a signaling cascade involving PI3-Kinase and Akt is initiated, leading to the translocation of the fatty acid transporter FAT/CD36 from intracellular vesicles to the plasma membrane.[6][8] This increases the capacity of the cell to take up fatty acids from the extracellular environment.

References

A Comparative Guide to Bodipy FL-C16 for Monitoring Fatty Acid Transport

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of cellular metabolism, the transport of fatty acids across the plasma membrane is a critical process, facilitated by a family of specialized transporter proteins. Understanding the dynamics of this transport is paramount for researchers in fields ranging from metabolic diseases to oncology. Bodipy FL-C16, a fluorescently labeled analog of the 16-carbon saturated fatty acid palmitate, has emerged as a powerful tool for visualizing and quantifying fatty acid uptake in live cells. This guide provides an objective comparison of this compound with other fluorescent fatty acid analogs, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tool for their specific needs.

This compound: Specificity for Fatty Acid Transporters

A key advantage of this compound is its reliance on protein-mediated transport to enter cells, closely mimicking the behavior of its natural counterpart, palmitate.[1] Studies have shown that this compound does not passively diffuse across the cell membrane but is actively taken up by long-chain fatty acid transport proteins.[1] This makes the fluorescence intensity within the cell a reliable measure of true fatty acid transport activity.[1] Once inside the cell, this compound binds with high affinity to fatty acid-binding proteins (FABPs), which are involved in the intracellular trafficking of fatty acids.[2][3] The fluorescent Bodipy dye is attached to the 16th carbon of the palmitate chain, which prevents its immediate metabolism through β-oxidation, allowing for its accumulation and detection.[1][4]

Comparison of Fluorescent Fatty Acid Analogs

While this compound is widely used, several alternatives exist, each with distinct properties. The choice of a fluorescent fatty acid analog depends on the specific research question, the cell type under investigation, and the experimental setup.

FeatureThis compoundBodipy FL-C12NBD-C12-HPCcis-Parinaric Acid
Structure 16-carbon fatty acid with a Bodipy FL dye at the ω-position.12-carbon fatty acid with a Bodipy FL dye.12-carbon phosphatidylcholine with an NBD dye.18-carbon polyunsaturated fatty acid with intrinsic fluorescence.
Excitation (nm) ~488-503~505~460~320
Emission (nm) ~512-518~511~535~420
Quantum Yield High (~0.9 in lipophilic environment)[5]HighModerate (~0.3 in lipophilic environment)[5]Low
Photostability High[3]HighModerateLow (prone to photooxidation)[5]
Transport Mechanism Primarily via fatty acid transporters.[1]Primarily via fatty acid transporters.Spontaneous transfer between membranes.[5]Passive diffusion and protein-mediated transport.
Metabolism Not immediately metabolized.[4]Readily metabolized into other lipids.[5]Incorporated into cellular lipids.Susceptible to oxidation.[5]
Key Advantages High specificity for transporters, bright and stable signal.Shorter chain length may be preferred for certain metabolic studies.Useful for studying lipid transfer and membrane dynamics.Intrinsic fluorescence avoids large dye artifacts.
Key Disadvantages The Bodipy moiety adds bulk.The Bodipy moiety adds bulk.Lower quantum yield and photostability compared to Bodipy dyes.[5]UV excitation can be phototoxic, low quantum yield and photostability.[5]

Experimental Protocols

In Vitro Fatty Acid Uptake Assay using this compound

This protocol is adapted from methodologies used in cell culture-based assays.[6][7][8]

Materials:

  • This compound (e.g., Thermo Fisher Scientific, Cat. No. D3821)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Fatty acid-free bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium (serum-free)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Plating: Seed cells in a 96-well black, clear-bottom plate and culture until they reach the desired confluency (typically 80-90%).

  • Serum Starvation: Gently remove the culture medium and wash the cells with PBS. Add serum-free culture medium and incubate for 1 to 4 hours at 37°C to starve the cells.[6][7]

  • Preparation of this compound/BSA Complex:

    • Prepare a stock solution of this compound in DMSO (e.g., 1 mM).[7]

    • Prepare a working solution of fatty acid-free BSA in PBS or serum-free medium (e.g., 0.1%).[6]

    • Add the this compound stock solution to the BSA solution to achieve the final desired concentration (typically 1-5 µM) and vortex to mix. The BSA helps to solubilize the fatty acid analog and facilitate its delivery to the cells.

  • Incubation: Remove the serum-free medium from the cells. Add the this compound/BSA complex to each well and incubate for a defined period (e.g., 15-60 minutes) at 37°C.[6][7] For kinetic assays, measurements can be taken at multiple time points.

  • Washing: After incubation, remove the probe-containing medium and wash the cells twice with cold PBS to remove extracellular fluorescence.[6]

  • Quantification:

    • Plate Reader: Add PBS or a suitable lysis buffer to each well and measure the intracellular fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em ~488/515 nm).[6][8] Normalize the fluorescence intensity to the protein concentration in each well, determined by an assay such as the BCA assay.[6]

    • Microscopy/Flow Cytometry: Visualize and quantify the cellular fluorescence using a fluorescence microscope or a flow cytometer.[7]

Visualizations

Experimental Workflow for In Vitro Fatty Acid Uptake Assay

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis plate_cells Plate Cells in 96-well Plate serum_starve Serum Starve Cells (1-4h) plate_cells->serum_starve incubate Incubate Cells with this compound (15-60 min) serum_starve->incubate prepare_probe Prepare this compound/BSA Complex prepare_probe->incubate wash Wash Cells with Cold PBS (2x) incubate->wash plate_reader Fluorescence Plate Reader wash->plate_reader microscopy Fluorescence Microscopy wash->microscopy flow_cytometry Flow Cytometry wash->flow_cytometry normalize Normalize to Protein Content plate_reader->normalize

Caption: Workflow for a cell-based fatty acid uptake assay using this compound.

Conceptual Diagram of this compound Transport

fatty_acid_transport cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space bodipy_bsa This compound-BSA Complex fatp Fatty Acid Transporter (FATP) bodipy_bsa->fatp Binding bodipy_free This compound fatp->bodipy_free Transport fabp Fatty Acid Binding Protein (FABP) bodipy_free->fabp Binding & Trafficking accumulation Intracellular Accumulation & Fluorescence fabp->accumulation

Caption: Protein-mediated uptake of this compound into the cell.

References

A Comparative Guide to Bodipy FL-C16 and 2-NBDG for Multi-Parametric Metabolic Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of metabolic research, the simultaneous visualization of multiple metabolic pathways offers a powerful tool to unravel complex cellular processes and accelerate drug discovery. This guide provides a comprehensive comparison of two widely used fluorescent probes, Bodipy FL-C16 for fatty acid uptake and 2-NBDG for glucose uptake, in the context of multi-parametric metabolic imaging. We present a detailed analysis of their performance, benchmarked against available alternatives, and supported by experimental data and protocols.

Probing Cellular Metabolism: A Head-to-Head Comparison

To facilitate an objective assessment, the following tables summarize the key performance indicators of this compound, 2-NBDG, and their alternatives.

Table 1: Performance Comparison of Fluorescent Fatty Acid Probes

FeatureThis compoundOther Bodipy-Fatty Acids
Excitation Max (nm) ~503Varies with fluorophore
Emission Max (nm) ~512Varies with fluorophore
Quantum Yield High (~0.9 in non-aqueous environments)[1][2]Generally high
Photostability High[3][4]Generally high
Uptake Mechanism Facilitated transport via fatty acid transporters[5]Similar to parent fatty acid
Key Advantages Bright, photostable, well-characterizedTunable spectral properties
Key Limitations Spectral properties can be environment-dependentCharacterization may be less extensive than this compound

Table 2: Performance Comparison of Fluorescent Glucose Probes

Feature2-NBDGIRDye 800CW 2-DGCy5.5-2-DG
Excitation Max (nm) ~465[6]~774~675
Emission Max (nm) ~540[6][7]~789[8]~694
Quantum Yield Lower than Bodipy FLNot readily availableNot readily available
Photostability Lower photostability compared to rhodamine-based dyes[8]GoodGood
Uptake Mechanism Primarily via glucose transporters (GLUTs)[6], though some studies suggest transporter-independent mechanisms[9]GLUT-dependent[3]Uptake not competitively inhibited by D-glucose, suggesting non-GLUT mediated uptake[8]
Key Advantages Well-established for glucose uptake studiesNear-infrared emission for deeper tissue imagingNear-infrared emission
Key Limitations Lower photostability, potential for non-specific uptakeLimited quantitative data on quantum yieldUptake mechanism may not fully reflect glucose transport

Visualizing the Metabolic Machinery

To provide a clearer understanding of the biological processes and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

metabolic_pathways cluster_glucose Glucose Metabolism cluster_fatty_acid Fatty Acid Metabolism cluster_tca TCA Cycle Glucose Glucose G6P Glucose-6-P Glucose->G6P GLUTs/Hexokinase Pyruvate Pyruvate G6P->Pyruvate Glycolysis Acetyl-CoA (from Glucose) Acetyl-CoA (from Glucose) Pyruvate->Acetyl-CoA (from Glucose) Citrate Citrate Acetyl-CoA (from Glucose)->Citrate Fatty Acid Fatty Acid Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acid->Fatty Acyl-CoA FATPs/ACSL Fatty Acyl-Carnitine Fatty Acyl-Carnitine Fatty Acyl-CoA->Fatty Acyl-Carnitine CPT1 Acetyl-CoA (from FA) Acetyl-CoA (from FA) Fatty Acyl-Carnitine->Acetyl-CoA (from FA) β-oxidation Acetyl-CoA (from FA)->Citrate TCA Cycle TCA Cycle Citrate->TCA Cycle Oxidative Phosphorylation Oxidative Phosphorylation TCA Cycle->Oxidative Phosphorylation NADH, FADH2 experimental_workflow cluster_probes Fluorescent Probes cluster_imaging Imaging Parameters Cell Seeding Cell Seeding Incubation Incubation Cell Seeding->Incubation Probe Loading Probe Loading Incubation->Probe Loading Washing Washing Probe Loading->Washing Image Acquisition Image Acquisition Washing->Image Acquisition Data Analysis Data Analysis Image Acquisition->Data Analysis This compound This compound This compound->Probe Loading 2-NBDG 2-NBDG 2-NBDG->Probe Loading Excitation Wavelengths Excitation Wavelengths Emission Filters Emission Filters Imaging Parameters Imaging Parameters Imaging Parameters->Image Acquisition

References

Safety Operating Guide

Proper Disposal of BODIPY™ FL C16: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory reagents is a critical component of scientific research. This guide provides detailed procedures for the proper disposal of BODIPY™ FL C16, a fluorescently labeled long-chain fatty acid analog commonly used in lipid metabolism and trafficking studies. Adherence to these protocols is essential to minimize environmental impact and maintain a safe laboratory environment.

BODIPY™ FL C16, like many fluorescent dyes and chemical compounds, requires disposal as hazardous chemical waste. It should not be disposed of down the drain or in regular trash. The following procedures are based on general best practices for chemical waste management in a laboratory setting. Researchers must also consult and adhere to their institution's specific Environmental Health and Safety (EHS) guidelines.

Immediate Safety and Handling Precautions

Before handling BODIPY™ FL C16 for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specification
Gloves Nitrile or other chemically resistant gloves
Eye Protection Safety glasses or goggles
Lab Coat Standard laboratory coat

Step-by-Step Disposal Protocol

The proper disposal of BODIPY™ FL C16 involves careful collection and labeling of all waste streams containing the compound. This includes stock solutions, working solutions, and contaminated materials.

1. Waste Segregation and Collection:

  • Aqueous Waste: All aqueous solutions containing BODIPY™ FL C16, including buffers and cell culture media, must be collected in a designated, leak-proof, and chemically compatible waste container. Glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable. The container should be clearly labeled as "Hazardous Waste."

  • Solvent-Based Waste: Solutions of BODIPY™ FL C16 in organic solvents (e.g., DMSO, ethanol) should be collected in a separate, appropriately labeled hazardous waste container designated for flammable or organic waste. Never mix organic solvent waste with aqueous waste.

  • Solid Waste: All materials that have come into contact with BODIPY™ FL C16, such as pipette tips, centrifuge tubes, gloves, and absorbent paper, should be collected in a designated solid hazardous waste container. This is typically a labeled bag or drum.

2. Waste Container Labeling:

Proper labeling is crucial for safe disposal. All waste containers must be labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "BODIPY™ FL C16 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Hexadecanoic Acid)"

  • The solvent or matrix (e.g., water, DMSO, ethanol)

  • An approximate concentration or quantity of the dye

  • The date of waste accumulation

  • The name of the principal investigator or research group

3. Storage of Hazardous Waste:

  • Waste containers should be kept securely closed except when adding waste.

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure secondary containment is in place to prevent spills.

  • Do not allow waste to accumulate for extended periods. Follow your institution's guidelines for the maximum allowable accumulation time.

4. Arranging for Disposal:

  • Once the waste container is full or has reached the accumulation time limit, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

  • Do not attempt to transport hazardous waste outside of the laboratory or dispose of it through non-approved channels.

Experimental Workflow and Disposal Decision Points

The following diagram illustrates the workflow for experiments involving BODIPY™ FL C16 and highlights the key decision points for waste segregation and disposal.

G cluster_experiment Experimental Protocol cluster_disposal Disposal Pathway prep Prepare BODIPY FL-C16 Stock Solution work Prepare Working Solution prep->work treat Treat Cells/Sample work->treat acq Data Acquisition (e.g., Microscopy, Flow Cytometry) treat->acq waste_decision Waste Generated? acq->waste_decision aq_waste Aqueous Waste (e.g., media, buffer) waste_decision->aq_waste Aqueous sol_waste Solvent Waste (e.g., DMSO, ethanol) waste_decision->sol_waste Solvent-based solid_waste Contaminated Solids (e.g., tips, tubes, gloves) waste_decision->solid_waste Solid ehs Arrange for EHS Pickup aq_waste->ehs sol_waste->ehs solid_waste->ehs

Caption: Experimental and disposal workflow for BODIPY™ FL C16.

Logical Relationship of Disposal Procedures

The following diagram outlines the logical steps and considerations for the proper disposal of waste containing BODIPY™ FL C16.

G start Waste Containing this compound Generated ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe identify Identify Waste Type ppe->identify aqueous Aqueous Solution identify->aqueous Liquid (Aqueous) solvent Organic Solvent Solution identify->solvent Liquid (Organic) solid Contaminated Solid Material identify->solid Solid collect_aq Collect in Labeled Aqueous Hazardous Waste Container aqueous->collect_aq collect_sol Collect in Labeled Solvent Hazardous Waste Container solvent->collect_sol collect_solid Collect in Labeled Solid Hazardous Waste Container solid->collect_solid store Store in Designated Satellite Accumulation Area with Secondary Containment collect_aq->store collect_sol->store collect_solid->store pickup Contact EHS for Waste Pickup store->pickup

Caption: Decision-making process for BODIPY™ FL C16 waste disposal.

Personal protective equipment for handling Bodipy FL-C16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Bodipy FL-C16 (also known as BODIPY-Palmitate), a fluorescently labeled fatty acid commonly used in lipid metabolism research. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.

I. Personal Protective Equipment (PPE) and Hazard Identification

This compound requires careful handling due to its potential hazards. The primary known hazards are flammability and serious eye irritation.[1] The following personal protective equipment must be worn at all times when handling this compound.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecific Requirements
Eye Protection Chemical safety goggles or a face shield are mandatory to prevent eye contact.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use.[1]
Skin and Body A laboratory coat is required. Ensure it is fully buttoned.
Respiratory Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator is recommended.

II. Step-by-Step Handling and Operational Plan

Proper handling procedures are critical to minimize exposure and prevent contamination. This section outlines the standard operating procedure for working with this compound.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1]

  • Keep the container tightly closed when not in use.

  • For long-term storage, refer to the manufacturer's recommendations, which may include refrigeration or freezing.

2. Preparation of Stock Solutions:

  • All manipulations involving the solid compound or concentrated solutions should be performed in a chemical fume hood.

  • To prepare a stock solution, carefully weigh the required amount of this compound powder.

  • Slowly add the recommended solvent (e.g., DMSO or ethanol) to the powder to avoid splashing.

  • Ensure the solution is fully dissolved before use.

3. Use in Experiments:

  • When diluting stock solutions or adding the compound to experimental setups, continue to wear all required PPE.

  • Avoid generating aerosols or mists.

  • Work in a designated area to contain any potential spills.

4. Spill and Emergency Procedures:

  • Small Spills:

    • Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).

    • Collect the absorbed material and place it in a sealed, labeled container for disposal.

    • Clean the spill area with an appropriate solvent and then with soap and water.

  • Eye Contact:

    • Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

    • Seek immediate medical attention.[1]

  • Skin Contact:

    • Remove contaminated clothing.

    • Wash the affected area with soap and water.

    • Seek medical attention if irritation persists.

  • Inhalation:

    • Move the individual to fresh air.

    • If breathing is difficult, provide oxygen.

    • Seek medical attention.

  • Ingestion:

    • Do not induce vomiting.

    • Rinse mouth with water.

    • Seek immediate medical attention.

III. Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and comply with regulations.

  • Chemical Waste:

    • All unused this compound and solutions containing the compound must be disposed of as hazardous chemical waste.

    • Collect waste in a clearly labeled, sealed container.

    • Follow your institution's and local regulations for hazardous waste disposal. Do not dispose of it down the drain.

  • Contaminated Materials:

    • All disposable labware (e.g., pipette tips, microfuge tubes), gloves, and absorbent materials that have come into contact with this compound must be collected in a designated, labeled hazardous waste container.

IV. Experimental Workflow and Safety Diagram

The following diagram illustrates the key stages of handling this compound, from initial receipt to final disposal, highlighting the necessary safety precautions at each step.

Bodipy_FL_C16_Workflow This compound Handling and Disposal Workflow cluster_storage Receiving and Storage cluster_handling Handling and Use cluster_disposal Disposal Receive Receive Compound Inspect Inspect Container Receive->Inspect Store Store in Cool, Dry, Well-Ventilated Area Inspect->Store WearPPE Wear Appropriate PPE Store->WearPPE Prepare Prepare Stock Solution in Fume Hood WearPPE->Prepare Experiment Use in Experiment Prepare->Experiment CollectWaste Collect Chemical Waste Experiment->CollectWaste CollectContaminated Collect Contaminated Materials Experiment->CollectContaminated Dispose Dispose as Hazardous Waste CollectWaste->Dispose CollectContaminated->Dispose

Caption: Workflow for safe handling and disposal of this compound.

By adhering to these guidelines, researchers can safely and effectively utilize this compound in their work while minimizing risks to themselves and the environment. Always consult the specific Safety Data Sheet provided by the manufacturer for the most detailed and up-to-date information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.